Cobrotoxin
Beschreibung
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C277H443N97O98S8/c1-17-121(7)207(261(461)339-156(62-69-203(411)412)235(435)364-208(122(8)18-2)262(462)349-165(90-190(288)395)244(444)360-179(114-478)255(455)361-180(115-479)256(456)367-213(127(13)383)266(466)370-212(126(12)382)265(465)351-168(94-205(415)416)246(446)333-148(44-31-77-309-276(299)300)228(428)357-177(112-476)254(454)347-164(89-189(287)394)243(443)352-169(271(471)472)92-192(290)397)362-199(404)104-316-220(420)162(87-187(285)392)345-225(425)145(39-23-26-72-280)338-260(460)206(120(5)6)363-250(450)173(108-378)356-257(457)182-46-33-79-373(182)269(469)181(116-480)325-198(403)102-317-222(422)174(109-473)323-196(401)101-315-218(418)141(40-27-73-305-272(291)292)327-230(430)155(61-68-202(409)410)340-263(463)210(124(10)380)365-233(433)149(45-32-78-310-277(301)302)334-237(437)157(82-131-48-52-136(387)53-49-131)322-195(400)100-314-219(419)142(41-28-74-306-273(293)294)328-240(440)160(85-134-96-303-117-319-134)343-247(447)167(93-204(413)414)348-227(427)147(43-30-76-308-275(297)298)332-239(439)159(84-133-95-311-140-36-20-19-35-138(133)140)342-226(426)146(42-29-75-307-274(295)296)330-223(423)143(37-21-24-70-278)329-224(424)144(38-22-25-71-279)331-238(438)158(83-132-50-54-137(388)55-51-132)341-252(452)178(113-477)359-245(445)166(91-191(289)396)350-264(464)211(125(11)381)366-234(434)150(59-66-200(405)406)321-194(399)99-312-193(398)98-313-221(421)170(105-375)353-251(451)175(110-474)324-197(402)103-318-259(459)209(123(9)379)369-268(468)215(129(15)385)371-267(467)214(128(14)384)368-258(458)183-47-34-80-374(183)270(470)216(130(16)386)372-236(436)153(58-65-186(284)391)337-248(448)171(106-376)355-249(449)172(107-377)354-231(431)152(57-64-185(283)390)335-229(429)151(56-63-184(282)389)336-242(442)163(88-188(286)393)346-241(441)161(86-135-97-304-118-320-135)344-253(453)176(111-475)358-232(432)154(60-67-201(407)408)326-217(417)139(281)81-119(3)4/h19-20,35-36,48-55,95-97,117-130,139,141-183,206-216,311,375-388,473-480H,17-18,21-34,37-47,56-94,98-116,278-281H2,1-16H3,(H2,282,389)(H2,283,390)(H2,284,391)(H2,285,392)(H2,286,393)(H2,287,394)(H2,288,395)(H2,289,396)(H2,290,397)(H,303,319)(H,304,320)(H,312,398)(H,313,421)(H,314,419)(H,315,418)(H,316,420)(H,317,422)(H,318,459)(H,321,399)(H,322,400)(H,323,401)(H,324,402)(H,325,403)(H,326,417)(H,327,430)(H,328,440)(H,329,424)(H,330,423)(H,331,438)(H,332,439)(H,333,446)(H,334,437)(H,335,429)(H,336,442)(H,337,448)(H,338,460)(H,339,461)(H,340,463)(H,341,452)(H,342,426)(H,343,447)(H,344,453)(H,345,425)(H,346,441)(H,347,454)(H,348,427)(H,349,462)(H,350,464)(H,351,465)(H,352,443)(H,353,451)(H,354,431)(H,355,449)(H,356,457)(H,357,428)(H,358,432)(H,359,445)(H,360,444)(H,361,455)(H,362,404)(H,363,450)(H,364,435)(H,365,433)(H,366,434)(H,367,456)(H,368,458)(H,369,468)(H,370,466)(H,371,467)(H,372,436)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,471,472)(H4,291,292,305)(H4,293,294,306)(H4,295,296,307)(H4,297,298,308)(H4,299,300,309)(H4,301,302,310)/t121-,122-,123+,124+,125+,126+,127+,128+,129+,130+,139-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGLZNQZEYAYBJ-QWZQWHGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CS)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CN=CN8)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C277H443N97O98S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6957 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11103-42-7, 12584-83-7 | |
| Record name | Cobrotoxin (reduced) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011103427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobrotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012584837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unraveling the Core: A Technical Guide to the Primary Structure of Cobrotoxin from Naja atra
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobrotoxin, a potent neurotoxin isolated from the venom of the Chinese cobra (Naja atra), is a member of the three-finger toxin (3FTx) superfamily. Its high affinity and specificity for nicotinic acetylcholine (B1216132) receptors (nAChRs) make it a valuable tool in neuroscience research and a subject of interest for drug development, particularly in the fields of analgesia and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the primary structure of this compound, detailing its amino acid composition, physicochemical properties, and the experimental methodologies employed in its characterization.
Primary Structure of this compound
This compound is a small, basic, single-chain polypeptide.[1] Its primary structure, the linear sequence of amino acids, is crucial for its three-dimensional conformation and biological activity. The mature protein consists of 62 amino acid residues, cross-linked by four intramolecular disulfide bonds that are essential for stabilizing its structure and function.[1]
A variant, named this compound b, has also been identified, which consists of 61 amino acid residues. Furthermore, a precursor form of this compound has been identified through cDNA sequencing, which includes a 21-amino acid signal peptide that is cleaved post-translationally to yield the mature toxin.[1]
Amino Acid Sequence
The precise amino acid sequence of this compound from Naja atra has been determined through a combination of Edman degradation and analysis of its cDNA sequence. The N-terminal sequence of a closely related toxin, Atratoxin-b, has been identified as LECHNQQSSQTPTIT.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below, providing key data for researchers working with this toxin.
| Property | Value | Reference(s) |
| Number of Amino Acids | 62 | [1] |
| Molecular Weight (Da) | ~6,949 | [2] |
| Isoelectric Point (pI) | Basic | [1] |
| Disulfide Bonds | 4 | [1] |
| Variant: this compound b | ||
| Number of Amino Acids | 61 | |
| Precursor Form | ||
| Signal Peptide Length | 21 amino acids | [1] |
Experimental Protocols for Primary Structure Determination
The elucidation of this compound's primary structure has been achieved through a combination of protein and genetic sequencing techniques. The following sections detail the methodologies commonly employed.
Purification of this compound from Naja atra Venom
A multi-step chromatographic process is typically used to isolate this compound from the crude venom.
Protocol:
-
Crude Venom Preparation: Lyophilized Naja atra venom is dissolved in a suitable buffer (e.g., phosphate-buffered saline).
-
Gel Filtration Chromatography: The venom solution is subjected to gel filtration chromatography (e.g., using Sephadex G-50) to separate proteins based on their molecular size. Fractions containing proteins of the expected molecular weight for this compound are collected.
-
Ion-Exchange Chromatography: The collected fractions are then applied to a cation-exchange column (e.g., CM-Sephadex). Proteins are eluted with a salt gradient, and fractions containing pure this compound are collected.
-
Purity Assessment: The purity of the isolated this compound is assessed by techniques such as SDS-PAGE and reverse-phase HPLC.
Amino Acid Sequencing
2.2.1. N-Terminal Sequencing via Edman Degradation
This classical method is used to determine the sequence of amino acids from the N-terminus of the protein.
Protocol:
-
Sample Preparation: A purified sample of this compound is loaded onto the sequencer.
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized amino acid is selectively cleaved from the rest of the peptide chain using a strong acid (e.g., trifluoroacetic acid).
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC).
-
Cycle Repetition: The cycle of coupling, cleavage, and identification is repeated for the subsequent amino acid residues.
2.2.2. Mass Spectrometry-Based Sequencing
Modern proteomic techniques, particularly tandem mass spectrometry (MS/MS), are instrumental in confirming and completing the amino acid sequence.
Protocol:
-
Sample Preparation:
-
Denaturation: The purified this compound is denatured using agents like urea (B33335) or guanidinium (B1211019) chloride to unfold the protein.
-
Reduction: The disulfide bonds are reduced to free sulfhydryl groups using a reducing agent such as dithiothreitol (B142953) (DTT).
-
Alkylation: The sulfhydryl groups are alkylated with a reagent like iodoacetamide (B48618) to prevent the reformation of disulfide bonds.
-
-
Enzymatic Digestion: The protein is cleaved into smaller peptides using a specific protease, most commonly trypsin, which cleaves C-terminal to lysine (B10760008) and arginine residues.
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated using nano-liquid chromatography (nano-LC).
-
The separated peptides are ionized by electrospray ionization (ESI) and introduced into a tandem mass spectrometer.
-
In the mass spectrometer, precursor peptide ions are selected and fragmented (MS/MS), generating a fragmentation spectrum for each peptide.
-
-
Data Analysis: The fragmentation spectra are analyzed using database search algorithms to identify the amino acid sequence of each peptide. The overlapping peptide sequences are then assembled to reconstruct the full protein sequence.
cDNA Sequencing
This molecular biology approach determines the nucleotide sequence of the gene encoding this compound, from which the amino acid sequence is deduced.
Protocol:
-
RNA Extraction: Total RNA is extracted from the venom glands of Naja atra.
-
Reverse Transcription: The messenger RNA (mRNA) encoding this compound is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): The cDNA is amplified using specific primers designed based on known homologous toxin sequences.
-
Cloning and Sequencing: The amplified cDNA is cloned into a suitable vector and sequenced using automated DNA sequencers.
-
Sequence Analysis: The nucleotide sequence is translated into the corresponding amino acid sequence to determine the primary structure of the this compound precursor, including the signal peptide.
Signaling Pathways and Mechanism of Action
This compound exerts its potent neurotoxic effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), primarily at the neuromuscular junction.
References
The Evolutionary Dance of Death: A Technical Guide to Cobrotoxin and its Neurotoxic Kin
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular warfare, snake venom neurotoxins stand as potent examples of evolutionary innovation. Among these, cobrotoxin, a key component of cobra venom, has been a subject of intense research due to its profound physiological effects and potential as a pharmacological tool. This technical guide delves into the evolutionary relationship between this compound and other snake venom neurotoxins, providing a comparative analysis of their structure, function, and the experimental methodologies used to elucidate these characteristics.
A Family of Killers: The Three-Finger Toxin Superfamily
This compound belongs to the non-enzymatic three-finger toxin (3FTx) superfamily, a diverse group of polypeptides characterized by a common structural motif of three β-stranded loops extending from a central core, stabilized by conserved disulfide bridges.[1] This structural scaffold has proven to be a remarkably versatile platform for the evolution of a wide array of biological activities. Over evolutionary time, gene duplication and subsequent neofunctionalization have given rise to a spectrum of 3FTx with distinct pharmacological targets and effects.[1]
The 3FTx family is broadly categorized into several subgroups, with the most prominent being:
-
α-Neurotoxins: These toxins, including this compound, are antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, causing flaccid paralysis. They are further divided into:
-
Short-chain α-neurotoxins: Typically 60-62 amino acids long with four disulfide bonds.
-
Long-chain α-neurotoxins: Generally 66-74 amino acids long with an additional fifth disulfide bond in the central loop.[2]
-
-
κ-Neurotoxins: These toxins also target nAChRs but exhibit a preference for neuronal subtypes.
-
Cardiotoxins/Cytotoxins (CTXs): While structurally similar to neurotoxins, CTXs primarily act on cell membranes, causing depolarization and cell death.[3]
The evolutionary divergence of these functionalities from a common ancestral three-finger scaffold highlights the adaptive radiation of snake venoms in response to predatory and defensive pressures.
Quantitative Comparison of Neurotoxin Potency and Receptor Affinity
The efficacy of a neurotoxin is determined by its lethality and its affinity for its molecular target. The following tables summarize key quantitative data for this compound and a selection of other representative snake venom neurotoxins.
Table 1: Comparative Lethality (LD50) of Snake Venom Neurotoxins
| Toxin | Snake Species | Toxin Type | LD50 (µg/kg, intravenous in mice) | Reference(s) |
| This compound | Naja naja atra | Short-chain α-neurotoxin | 0.09 - 0.128 | [4] |
| α-Bungarotoxin | Bungarus multicinctus | Long-chain α-neurotoxin | ~0.1 | [5] |
| Erabutoxin a | Laticauda semifasciata | Short-chain α-neurotoxin | 0.15 | |
| Toxin α | Dendroaspis polylepis | Long-chain α-neurotoxin | 0.093 | [6] |
| Crotoxin | Crotalus durissus terrificus | Phospholipase A2 neurotoxin | ~0.02 | [7] |
Note: LD50 values can vary depending on the experimental conditions and the strain of mice used.
Table 2: Receptor Binding Affinity of α-Neurotoxins for Nicotinic Acetylcholine Receptors (nAChRs)
| Toxin | Receptor Subtype | Binding Affinity (IC50 or Kd) | Reference(s) |
| This compound | Torpedo nAChR | IC50 ≈ 191 nM (Ac-AChBP) | [5] |
| α-Bungarotoxin | Torpedo nAChR | IC50 = 0.4 nM | [5] |
| α-Cobratoxin | α7 nAChR | IC50 = 0.3 nM | [5] |
| Neurotoxin II (Naja naja oxiana) | Torpedo nAChR | IC50 (vs. α-conotoxin GI) = 0.76 µM (α+γ site), 5.01 µM (α+δ site) | [8] |
| α-Cobratoxin | α1β3γ2 GABAA Receptor | IC50 = 236 nM | [9] |
Note: Binding affinities are highly dependent on the specific receptor subtype and the assay conditions.
Experimental Protocols for Neurotoxin Characterization
The study of snake venom neurotoxins relies on a suite of biochemical and molecular techniques. The following sections detail the methodologies for key experiments.
Venom Fractionation and Toxin Isolation
Objective: To separate and purify individual neurotoxins from crude snake venom.
Methodology: A multi-step chromatographic approach is typically employed.
-
Size-Exclusion Chromatography (Gel Filtration):
-
Principle: Separates proteins based on their molecular size.
-
Protocol:
-
Dissolve crude venom in a suitable buffer (e.g., 0.05M ammonium (B1175870) acetate, pH 5.8).[10]
-
Load the venom solution onto a pre-equilibrated size-exclusion column (e.g., Sephadex G-50).[10]
-
Elute the proteins with the same buffer at a constant flow rate.
-
Collect fractions and monitor the protein content by measuring absorbance at 280 nm.
-
Assay fractions for neurotoxic activity using appropriate bioassays.
-
-
-
Ion-Exchange Chromatography:
-
Principle: Separates proteins based on their net charge at a specific pH.
-
Protocol:
-
Pool the active fractions from the size-exclusion step.
-
Load the pooled sample onto an ion-exchange column (e.g., CM-Sephadex for cation exchange) equilibrated with a low ionic strength buffer.[10]
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0.05M to 0.95M ammonium acetate).[10]
-
Collect fractions and monitor protein elution and neurotoxic activity.
-
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: Separates proteins based on their hydrophobicity.
-
Protocol:
-
Further purify the active fractions from ion-exchange chromatography on a C18 reverse-phase column.
-
Elute the toxins using a gradient of an organic solvent (e.g., acetonitrile) in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the purified toxin peaks and verify their purity by techniques like SDS-PAGE and mass spectrometry.
-
-
Protein Sequencing
Objective: To determine the primary amino acid sequence of the purified neurotoxin.
Methodology: Edman degradation is a classical and reliable method for N-terminal protein sequencing.
-
Principle: Sequentially removes one amino acid at a time from the N-terminus of a peptide.
-
Protocol:
-
Coupling: The purified protein is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-protein derivative.[11][12]
-
Cleavage: The N-terminal amino acid is cleaved from the rest of the polypeptide chain by treatment with a strong acid (e.g., trifluoroacetic acid), forming an anilinothiazolinone (ATZ)-amino acid.[11][12]
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.[11][12]
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC).
-
The cycle is repeated to determine the sequence of the subsequent amino acids. For proteins with blocked N-termini, initial enzymatic or chemical cleavage into smaller peptides may be necessary, followed by sequencing of the individual fragments.[7]
-
Phylogenetic Analysis
Objective: To infer the evolutionary relationships between this compound and other neurotoxins.
Methodology: Computational analysis of amino acid or nucleotide sequences.
-
Principle: Utilizes sequence alignments and statistical models of evolution to construct a phylogenetic tree.
-
Protocol:
-
Sequence Retrieval: Obtain the amino acid sequences of this compound and other related neurotoxins from protein databases (e.g., UniProt, GenBank).
-
Multiple Sequence Alignment: Align the sequences using a suitable algorithm (e.g., ClustalW, MUSCLE) to identify homologous positions.
-
Phylogenetic Tree Construction:
-
Tree Visualization and Interpretation: Visualize the resulting tree using software like FigTree or iTOL to interpret the evolutionary relationships, including branching patterns and evolutionary distances.
-
Receptor Binding Assays
Objective: To quantify the binding affinity of a neurotoxin to its target receptor.
Methodology: Competitive binding assays are commonly used.
-
Principle: Measures the ability of an unlabeled neurotoxin to compete with a labeled ligand (e.g., radiolabeled or biotinylated α-bungarotoxin) for binding to the receptor.
-
Protocol (Microtiter Plate Assay):
-
Receptor Immobilization: Coat the wells of a microtiter plate with membranes rich in the target receptor (e.g., from Torpedo electric organ for muscle-type nAChRs).[15]
-
Competition: Add a constant concentration of a labeled ligand (e.g., biotinylated α-bungarotoxin) to the wells along with varying concentrations of the unlabeled test neurotoxin (e.g., this compound).[15]
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Washing: Wash the wells to remove unbound ligands.
-
Detection:
-
For biotinylated ligands, add streptavidin-horseradish peroxidase (HRP) followed by a colorimetric substrate.[15]
-
Measure the signal (e.g., absorbance) which is inversely proportional to the amount of test neurotoxin bound.
-
-
Data Analysis: Plot the signal as a function of the test neurotoxin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of toxin that inhibits 50% of the labeled ligand binding).
-
Visualizing the Evolutionary and Functional Landscape
The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of this compound and its relatives.
Caption: Evolutionary divergence of three-finger toxins.
Caption: Experimental workflow for neurotoxin isolation and characterization.
Caption: this compound's mechanism of action at the neuromuscular junction.
Conclusion and Future Directions
The study of this compound and its evolutionary relatives provides a fascinating window into the molecular arms race between venomous animals and their prey. The three-finger toxin scaffold has been exquisitely tuned by natural selection to produce a diverse arsenal (B13267) of potent biomolecules. A thorough understanding of their structure-function relationships, informed by the detailed experimental protocols outlined in this guide, is crucial for the development of novel therapeutics, including new antivenoms and potential drug leads for a variety of diseases. Future research, integrating genomics, proteomics, and functional assays, will continue to unravel the complex evolutionary history and pharmacological potential of this remarkable family of toxins.
References
- 1. Two Novel α-Neurotoxins Isolated from Taiwan Cobra: Sequence Characterization and Phylogenetic Comparison of Homologous Neurotoxins | Semantic Scholar [semanticscholar.org]
- 2. Comparison of three classes of snake neurotoxins by homology modeling and computer simulation graphics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Nicotinic Acetylcholine Receptors by Cobra Venom α-Neurotoxins: Is There a Perspective in Lung Cancer Treatment? | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. biotechacademy.dk [biotechacademy.dk]
- 7. The complete sequence of the acidic subunit from Mojave toxin determined by Edman degradation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between the binding sites for an alpha-conotoxin and snake venom neurotoxins in the nicotinic acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxins from snake venoms and α-conotoxin ImI inhibit functionally active ionotropic γ-aminobutyric acid (GABA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. youtube.com [youtube.com]
- 13. scispace.com [scispace.com]
- 14. (PDF) Assembling an Arsenal: Origin and Evolution of the Snake Venom Proteome Inferred from Phylogenetic Analysis of Toxin Sequences (2004) | Bryan G. Fry | 241 Citations [scispace.com]
- 15. Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors [pubs.usgs.gov]
Cobrotoxin as a Ligand for Neuronal α7 Nicotinic Acetylcholine Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cobrotoxin as a high-affinity ligand for the neuronal α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). It details the binding characteristics, functional effects, and the intricate signaling pathways modulated by this interaction. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of targeting the α7-nAChR.
Introduction
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a crucial player in the central nervous system, involved in cognitive processes such as learning and memory.[1] Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. This compound, a potent neurotoxin isolated from cobra venom, has emerged as a valuable pharmacological tool for studying the α7-nAChR due to its high binding affinity and specificity.[2] Understanding the molecular interactions between this compound and the α7-nAChR is paramount for the design of novel therapeutics that can modulate the receptor's activity.
Quantitative Binding Data
The affinity of this compound and related α-neurotoxins for the α7-nAChR has been quantified in numerous studies using various experimental techniques. The following table summarizes key binding parameters, including the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50), providing a comparative look at the potency of these toxins.
| Toxin | Receptor Source | Assay Type | Parameter | Value (nM) | Reference |
| α-Cobratoxin (Naja kaouthia) | Human α7 nAChR expressed in GH4C1 cells | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | IC50 | 4.1 | [3] |
| α-Cobratoxin (Naja kaouthia) | Human α7 nAChR expressed in Xenopus oocytes | Two-Electrode Voltage Clamp | IC50 | ~40 | [4] |
| α-Bungarotoxin | Bovine adrenal chromaffin cells | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Kd | 4.2 | [5] |
| α-Bungarotoxin | Bovine adrenal chromaffin cells | Radioligand Binding (Homologous Competition) | Ki | 1.9 | [5] |
| α-Neurotoxins (Naja melanoleuca) | Human α7 nAChR | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | IC50 | 4.84 - 26.89 | [2] |
| ArIB [V11L; V16D] (α-conotoxin) | α7 nAChR | Not Specified | IC50 | 1.09 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides structured protocols for two key experiments used to characterize the interaction between this compound and the α7-nAChR.
Radioligand Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity of this compound for the α7-nAChR.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing α7-nAChR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris.[7]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[7]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[7]
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]α-bungarotoxin), and varying concentrations of unlabeled this compound.[8]
-
The final assay volume is typically 200-250 µL in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
For determining non-specific binding, include wells with a saturating concentration of a known unlabeled ligand (e.g., nicotine).[8]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[8]
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[8]
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Measure the radioactivity retained on the filters using a scintillation counter.[7]
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the use of TEVC on Xenopus laevis oocytes to measure the functional inhibition of α7-nAChR by this compound.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the human α7-nAChR.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a Ringer's solution (e.g., containing in mM: 82.5 NaCl, 2.5 KCl, 5 HEPES, 2.5 CaCl2; pH 7.4).[9]
-
Impale the oocyte with two microelectrodes filled with a suitable electrolyte solution (e.g., 3 M KCl).[10]
-
Clamp the oocyte membrane potential at a holding potential of -50 mV to -80 mV.[9][11]
3. Data Acquisition:
-
Apply the α7-nAChR agonist, acetylcholine (ACh), to the oocyte to evoke an inward current.
-
After a washout period, pre-incubate the oocyte with a specific concentration of this compound for a set duration.
-
Co-apply ACh and this compound and record the resulting current.
-
Repeat this process with a range of this compound concentrations.
4. Data Analysis:
-
Measure the peak amplitude of the ACh-evoked current in the absence and presence of this compound.
-
Normalize the current in the presence of this compound to the control current (ACh alone).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Two-Electrode Voltage Clamp Workflow.
Downstream Signaling Pathways
Activation of the α7-nAChR by an agonist initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream effects. The primary signaling event upon α7-nAChR activation is an influx of Ca²⁺, which subsequently triggers multiple signaling pathways.[12]
Key Signaling Pathways Modulated by α7-nAChR
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway is a critical downstream target of α7-nAChR activation. This pathway is heavily implicated in the anti-inflammatory effects mediated by the receptor.[13][14][15][16]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is another major signaling cascade activated by the α7-nAChR. This pathway is primarily involved in promoting cell survival and proliferation and has neuroprotective effects.[13][17][18]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also engaged upon α7-nAChR activation, playing a role in various cellular processes including cell proliferation and differentiation.[12][19]
α7-nAChR Downstream Signaling Pathways.
Conclusion
This compound's high affinity and specificity for the neuronal α7 nicotinic acetylcholine receptor make it an indispensable tool for neuropharmacological research. The detailed experimental protocols and consolidated quantitative data presented in this guide are intended to support further investigations into the structure-function relationship of the α7-nAChR and the development of novel therapeutic agents targeting this receptor. A thorough understanding of the downstream signaling pathways affected by this compound's inhibition of the α7-nAChR will be critical in elucidating the complex roles of this receptor in both normal physiological processes and in the pathophysiology of various neurological disorders.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Novel Three-Finger Neurotoxins from Naja melanoleuca Cobra Venom Interact with GABAA and Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Inhibitors of the α-Cobratoxin–Nicotinic Acetylcholine Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. cerebrasol.com [cerebrasol.com]
- 10. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 17. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The role of α7-nAChR-mediated PI3K/AKT pathway in lung cancer induced by nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Classification of Cobrotoxin Within the Three-Finger Toxin Superfamily: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The three-finger toxin (3FTx) superfamily represents a diverse and abundant group of non-enzymatic polypeptides found predominantly in the venoms of elapid snakes, including cobras, kraits, mambas, and sea snakes.[1][2] These toxins are characterized by a conserved structural fold consisting of three β-stranded loops, resembling fingers, extending from a central core stabilized by four or five disulfide bonds.[3][4] Despite their structural similarities, 3FTxs exhibit a remarkable array of pharmacological activities, targeting a wide range of receptors and ion channels. This guide provides an in-depth technical overview of the classification of Cobrotoxin, a potent neurotoxin isolated from the venom of the Taiwan cobra (Naja naja atra), within the 3FTx family. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Classification of Three-Finger Toxins
The 3FTx superfamily is broadly categorized based on structural characteristics, primarily the number of amino acid residues and the number and position of disulfide bonds.[3][4] Further classification is based on their diverse biological functions.
Structural Classification
The primary structural classification divides 3FTxs into three main groups:
-
Short-chain α-neurotoxins: These toxins typically consist of 60-62 amino acid residues and are characterized by four conserved disulfide bonds.[5][6]
-
Long-chain α-neurotoxins: Comprising 66-75 amino acid residues, these toxins possess a fifth disulfide bond located in the second loop of their structure.[5][6]
-
Non-conventional toxins: This group is more heterogeneous and is defined by the presence of a fifth disulfide bond in the first loop.[3]
Functional Classification
Functionally, 3FTxs are categorized based on their molecular targets and physiological effects:
-
Neurotoxins: These toxins target receptors in the nervous system.
-
α-Neurotoxins: Target nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, causing paralysis.[4] They are further divided into Type I (short-chain) and Type II (long-chain).[5]
-
κ-Neurotoxins: A subclass of long-chain neurotoxins that specifically block neuronal nAChRs.
-
Muscarinic toxins: Target muscarinic acetylcholine receptors.[4]
-
-
Cardiotoxins/Cytotoxins (CTXs): These toxins exhibit a broad range of cytotoxic activities, including cardiac muscle depolarization and cell lysis.[7] They are known to interact with cell membranes.
-
Other 3FTxs: This diverse group includes toxins with various other functions, such as acetylcholinesterase inhibitors (fasciculins) and L-type calcium channel blockers (calciseptine).[3]
This compound: A Short-Chain α-Neurotoxin
This compound, isolated from the venom of Naja naja atra, is a classic example of a short-chain α-neurotoxin.[8] It is a highly basic polypeptide consisting of 62 amino acid residues and is cross-linked by four disulfide bonds. Its primary mechanism of action is the blockade of neuromuscular transmission by specifically binding to the nicotinic acetylcholine receptors on the postsynaptic membrane.[4]
Quantitative Data
A summary of key quantitative data for this compound and related three-finger toxins is presented in the tables below for comparative analysis.
| Toxin/Venom | LD50 (mg/kg) | Route of Administration | Animal Model | Reference(s) |
| This compound | 0.05 - 0.08 | Intravenous | Mouse | |
| Naja naja atra crude venom | 0.5 - 1.0 | Subcutaneous | Mouse | [7] |
Table 1: Lethal Potency of this compound and Naja naja atra Venom.
| Toxin | Receptor Subtype | Binding Affinity (Kd/IC50) | Assay Type | Reference(s) |
| α-Cobratoxin | Muscle nAChR | ~10⁻⁹ - 10⁻¹¹ M | Radioligand Binding | [5] |
| α-Cobratoxin | Neuronal α7 nAChR | 4.1 nM (IC50) | Electrophysiology | [9] |
| Long-chain α-neurotoxins | Neuronal α7, α9, α9α10 nAChRs | ~10⁻⁸ - 10⁻⁹ M | Radioligand Binding | [5] |
Table 2: Receptor Binding Affinities of α-Neurotoxins.
| Toxin Family | Relative Abundance in Naja naja atra Venom (%) | Reference(s) |
| Three-finger toxins (3FTx) | 41.4 - 56.2 | [7] |
| Phospholipase A2 (PLA2) | 15.4 - 46.5 | [7] |
| Other proteins | ~6.5 |
Table 3: Toxin Composition of Naja naja atra Venom.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the isolation, characterization, and functional analysis of this compound and other three-finger toxins.
Toxin Purification: Two-Step Chromatography
Objective: To isolate this compound from crude Naja naja atra venom.
Protocol:
-
Gel Filtration Chromatography (Initial Separation):
-
Column: Sephadex G-50 or equivalent.
-
Mobile Phase: 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.8).
-
Procedure:
-
Dissolve crude venom in the mobile phase.
-
Centrifuge to remove insoluble material.
-
Apply the supernatant to the pre-equilibrated column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions and monitor protein elution at 280 nm.
-
Pool fractions containing proteins in the molecular weight range of this compound (~7 kDa).
-
-
-
Ion-Exchange Chromatography (High-Resolution Purification):
-
Column: CM-Sephadex C-25 or a similar cation-exchange column.[10][11]
-
Buffers:
-
Buffer A (Equilibration): 0.05 M ammonium acetate buffer (pH 6.8).
-
Buffer B (Elution): 0.5 M ammonium acetate buffer (pH 6.8).
-
-
Procedure:
-
Dialyze the pooled fractions from gel filtration against Buffer A.
-
Load the dialyzed sample onto the equilibrated cation-exchange column.
-
Wash the column with Buffer A to remove unbound proteins.
-
Elute bound proteins with a linear gradient of Buffer B (e.g., 0-100% over 120 minutes).[7]
-
Collect fractions and monitor protein elution at 280 nm.
-
Analyze fractions for purity using SDS-PAGE and for neurotoxic activity.
-
-
Toxin Characterization
1. SDS-PAGE (Purity and Molecular Weight Estimation):
-
Gel: 15% polyacrylamide gel.
-
Procedure:
-
Mix purified toxin with loading buffer (with and without reducing agent like β-mercaptoethanol).
-
Heat the samples at 95°C for 5 minutes.
-
Load samples and molecular weight markers onto the gel.
-
Run electrophoresis at a constant voltage.
-
Stain the gel with Coomassie Brilliant Blue or silver stain.
-
Destain and visualize the protein bands to assess purity and estimate molecular weight.
-
2. Mass Spectrometry (Precise Molecular Weight Determination):
-
Technique: MALDI-TOF or ESI-MS.
-
Procedure:
-
Prepare the purified toxin sample according to the instrument's requirements.
-
Acquire the mass spectrum.
-
Analyze the data to determine the precise molecular weight of the toxin.
-
Functional Assays
1. Radioligand Receptor Binding Assay (Competitive):
-
Objective: To determine the binding affinity (Ki) of this compound to nAChRs.
-
Materials:
-
Membrane preparation rich in nAChRs (e.g., from Torpedo electric organ or cells expressing the receptor).
-
Radioligand (e.g., ¹²⁵I-α-bungarotoxin).[12]
-
Unlabeled this compound (competitor).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
In a series of tubes, add a fixed concentration of the radioligand and the membrane preparation.
-
Add increasing concentrations of unlabeled this compound.
-
Incubate at room temperature to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with cold incubation buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki can be calculated.[12]
-
2. In Vitro Cytotoxicity Assay (MTT/XTT Assay):
-
Objective: To assess the cytotoxic effects of three-finger toxins.
-
Cell Line: A suitable cell line (e.g., human embryonic kidney cells HEK-293, or a cancer cell line like MCF-7).[13][14]
-
Reagents: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or XTT [2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] solution, solubilizing agent (e.g., DMSO or SDS).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the toxin for a specified period (e.g., 24 or 48 hours).[15]
-
Add the MTT or XTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
3. Hemolytic Assay:
-
Objective: To measure the membrane-damaging activity of cardiotoxins.
-
Materials: Washed red blood cells (e.g., from sheep or human), phosphate-buffered saline (PBS), Triton X-100 (positive control).
-
Protocol:
-
Prepare a suspension of washed red blood cells in PBS.
-
In a 96-well plate, add different concentrations of the toxin to the red blood cell suspension.
-
Include a negative control (PBS only) and a positive control (Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for a defined time (e.g., 1 hour).
-
Centrifuge the plate to pellet the intact red blood cells.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Mandatory Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Snake three-finger toxin family ~ VenomZone [venomzone.expasy.org]
- 4. Three-finger toxin - Wikipedia [en.wikipedia.org]
- 5. Variations in “Functional Site” Residues and Classification of Three-Finger Neurotoxins in Snake Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. Purification and characterization of a neurotoxic phospholipase A2 from Indian cobra (Naja naja naja) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. clinmedjournals.org [clinmedjournals.org]
- 14. Evaluation of cytotoxic activities of snake venoms toward breast (MCF-7) and skin cancer (A-375) cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Lethal Dose (LD50) of Cobrotoxin in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the lethal dose (LD50) of cobrotoxin, a potent neurotoxin isolated from the venom of the cobra (Naja species), in murine models. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the toxicology of this compound, including quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative Lethality Data
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population. The LD50 of this compound in mice varies significantly depending on the route of administration, reflecting differences in absorption, distribution, metabolism, and excretion of the toxin. The following table summarizes the reported LD50 values for this compound in murine models.
| Toxin/Venom | Species of Origin | Murine Model | Route of Administration | LD50 Value (mg/kg) |
| This compound | Naja atra | CD1 mice | Intravenous (i.v.) | 0.128 |
| This compound | Naja atra | Kunming mice | Subcutaneous (s.c.) | 1.02 |
| Crude Venom | Naja naja karachiensis | Swiss albino mice | Intraperitoneal (i.p.) | 2.0 |
Note: The intraperitoneal value is for the crude venom of a different Naja species and may not be directly comparable to the purified this compound from Naja atra.
Experimental Protocols for LD50 Determination
The determination of the LD50 of this compound in murine models is a critical step in toxicological assessment and antivenom development. The following is a generalized, detailed methodology synthesized from established protocols for snake venom toxicity testing.
Animals
-
Species: Healthy, adult mice (e.g., BALB/c, CD1, or Swiss albino).
-
Weight: Typically 18-22 grams.
-
Sex: Both male and female mice should be used, housed separately.
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.
Toxin Preparation
-
Source: Lyophilized, purified this compound from Naja atra venom.
-
Reconstitution: The toxin is reconstituted in sterile, pyrogen-free 0.9% saline to a desired stock concentration.
-
Serial Dilutions: A series of graded dilutions are prepared from the stock solution to be used for injection.
Administration of this compound
-
Grouping: Mice are randomly assigned to several dose groups, with a control group receiving only the saline vehicle. A typical study may use 5-10 animals per group.
-
Injection: The predetermined doses of this compound are administered via the desired route (intravenous, subcutaneous, or intraperitoneal). The volume of injection is typically kept constant across all groups (e.g., 0.2 mL).
Observation and Data Collection
-
Observation Period: Following administration, the animals are observed continuously for the first few hours and then periodically for up to 24 or 48 hours.
-
Parameters Recorded: The number of mortalities in each dose group is the primary endpoint. The time of death and any clinical signs of toxicity (e.g., paralysis, respiratory distress, convulsions) are also recorded.
Calculation of LD50
The LD50 value is calculated using statistical methods such as the Probit Analysis or the Reed-Muench method . These methods analyze the relationship between the dose and the percentage of mortality to determine the dose at which 50% of the animals are expected to die.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex experimental processes and biological mechanisms. The following diagrams, created using the DOT language, illustrate the experimental workflow for LD50 determination and the signaling pathway of this compound.
Experimental Workflow for LD50 Determination
Signaling Pathway of this compound at the Neuromuscular Junction
This compound is a potent neurotoxin that acts as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. This blockade disrupts neuromuscular transmission, leading to paralysis.
This technical guide provides a foundational understanding of the lethal potency of this compound in murine models. The presented data and protocols are essential for researchers working on the development of novel therapeutics and antivenoms against cobra envenomation. The provided diagrams offer a clear visual aid for comprehending the experimental and biological processes involved. It is crucial to note that all animal experimentation should be conducted in accordance with ethical guidelines and regulations.
Cobrotoxin: A Comprehensive Technical Guide to its Pharmacological Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobrotoxin, a potent post-synaptic α-neurotoxin isolated from the venom of Naja species cobra snakes, has long been recognized for its high affinity and specificity for nicotinic acetylcholine (B1216132) receptors (nAChRs). While its toxicity is well-established, a growing body of scientific evidence highlights its significant therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth review of the pharmacological properties of this compound, detailing its mechanism of action and its demonstrated efficacy as an analgesic, anti-inflammatory, and anti-cancer agent. We summarize key quantitative data from preclinical studies, provide detailed experimental protocols for assessing its activity, and delineate the molecular signaling pathways through which it exerts its therapeutic effects. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic capabilities of this complex biomolecule.
Introduction
Snake venoms are complex cocktails of bioactive proteins and peptides that have evolved for prey capture and defense. Among these, neurotoxins represent a major class of components that potently and selectively target components of the nervous system. This compound, a short-chain α-neurotoxin, is a prominent constituent of the venom of cobras such as Naja naja atra. It is a 62-amino acid polypeptide with a molecular weight of approximately 7 kDa.[1] Its primary mechanism of action involves the competitive and reversible antagonism of nicotinic acetylcholine receptors (nAChRs), thereby blocking neuromuscular transmission.[2] This blockade is responsible for the paralytic effects observed in envenomation.
Beyond its toxicity, this compound has been investigated for its therapeutic properties for decades, with historical use in traditional medicine for various ailments.[1] Modern scientific investigation has begun to unravel the molecular basis for these therapeutic effects, revealing a range of pharmacological activities that extend beyond its nAChR antagonism. This guide will explore these properties in detail, providing a foundation for future research and development of this compound-based therapeutics.
Pharmacological Properties
Mechanism of Action at Nicotinic Acetylcholine Receptors
The principal pharmacological action of this compound is its high-affinity binding to nAChRs. These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems. This compound acts as a competitive antagonist, binding to the acetylcholine binding sites on the receptor and preventing the endogenous ligand, acetylcholine, from binding and activating the channel.[2] This blockade of nAChR function underlies its potent neurotoxicity.
While the primary target is the muscle-type nAChR at the neuromuscular junction, leading to paralysis, this compound can also interact with various neuronal nAChR subtypes, which may contribute to its diverse pharmacological effects.[1] The affinity of this compound for different nAChR subtypes is a critical determinant of its therapeutic window and potential side effects.
Analgesic Properties
A significant body of research has demonstrated the potent analgesic effects of this compound in various preclinical models of pain. This analgesia is believed to be centrally mediated and appears to be independent of the opioid system.[3]
-
Mechanism of Analgesia: The analgesic effect of this compound is complex and involves multiple pathways. One proposed mechanism involves the activation of adenosine (B11128) A1 receptors, which in turn inhibits the mitogen-activated protein kinases (MAPK)/extracellular signal-regulated protein kinase (ERK) pathway, ultimately blocking pain signal transduction.[4] Interestingly, at higher doses, this compound may activate adenosine A2A receptors, leading to a hyperalgesic effect.[4] The central cholinergic system is also implicated in its antinociceptive action.[3]
Anti-inflammatory and Immunomodulatory Properties
This compound exhibits potent anti-inflammatory and immunomodulatory activities, which have been demonstrated in models of rheumatoid arthritis and other inflammatory conditions.[1][5]
-
Mechanism of Anti-inflammatory Action: A key mechanism underlying its anti-inflammatory effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] this compound has been shown to directly bind to IKKα, IKKβ, and the p50 subunit of NF-κB, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1] This leads to a reduction in the production of inflammatory mediators. In studies on adjuvant-induced arthritis in rats, this compound administration led to decreased serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]
Anti-cancer Properties
Emerging evidence suggests that this compound possesses anti-cancer activity against various cancer cell lines, including non-small cell lung cancer.[7]
-
Mechanism of Anti-cancer Action: The anti-tumor effect of this compound is multifaceted. One identified mechanism involves the induction of autophagy in cancer cells through the activation of the p38-MAPK signaling pathway.[7] Additionally, this compound can induce apoptosis in cancer cells.[7] It has been shown to inhibit the growth of human lung adenocarcinoma A549 cells both in vitro and in vivo.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: Lethal Dose (LD50) of this compound
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Intravenous | 0.1 | [2] |
Table 2: Analgesic Efficacy of this compound
| Animal Model | Pain Test | Route of Administration | Effective Dose (µg/kg) | Observed Effect | Reference |
| Mice | Hot-plate test | Intraperitoneal | 30, 45, 68 | Dose-dependent increase in pain latency | [3] |
| Mice | Acetic acid writhing test | Intraperitoneal | 30, 45, 68 | Dose-dependent reduction in writhing | [3] |
| Mice | Acetic acid writhing test | Intracerebroventricular | 4.5 | Marked analgesic effect | [3] |
| Rats | Spinal cord injury model | Not specified | 25 | Central analgesic effect | [4] |
Table 3: Anti-inflammatory Efficacy of this compound
| Animal Model | Key Cytokines Measured | Route of Administration | Dose | Effect on Cytokine Levels | Reference |
| Adjuvant-induced arthritis rats | TNF-α, IL-1β, IL-6 | Not specified | Not specified | Decreased levels | [6] |
Table 4: Anti-cancer Efficacy of this compound
| Cancer Cell Line / Model | Assay | Concentration / Dose | Effect | Reference |
| Human Lung Adenocarcinoma (A549) | MTT Assay | 5 µg/ml | 24.1% growth inhibition | [7] |
| Human Lung Adenocarcinoma (A549) | MTT Assay | 10 µg/ml | 32.3% growth inhibition | [7] |
| Human Lung Adenocarcinoma (A549) | MTT Assay | 20 µg/ml | 56.4% growth inhibition | [7] |
| A549 Xenograft (nude mice) | In vivo tumor growth | 40 µg/kg | 43.4% tumor growth suppression | [7] |
Detailed Experimental Protocols
Hot-Plate Test for Analgesia
Objective: To assess the central analgesic activity of a substance by measuring the latency of a thermal pain response.
Apparatus: A hot-plate apparatus with a temperature-controlled surface.
Procedure:
-
Animal Acclimatization: Male Swiss Albino mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Latency: Each mouse is individually placed on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the mouse to exhibit a pain response (e.g., licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: Animals are divided into groups and administered with either vehicle (control) or different doses of this compound (e.g., 30, 45, 68 µg/kg, intraperitoneally).[3]
-
Post-treatment Latency: At specific time intervals after drug administration (e.g., 30, 60, 90, 120, 180 minutes), the mice are again placed on the hot plate, and the reaction latency is recorded.
-
Data Analysis: The increase in latency time compared to the baseline and the vehicle-treated group indicates an analgesic effect.
Adjuvant-Induced Arthritis (AIA) Model for Anti-inflammatory Activity
Objective: To induce an arthritis-like condition in rats to evaluate the anti-inflammatory potential of a compound.
Materials: Complete Freund's Adjuvant (CFA), male Wistar rats.
Procedure:
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of CFA (e.g., 0.1 mL) into the plantar surface of the right hind paw of the rats.
-
Drug Administration: Animals are divided into groups. The control group receives the vehicle, while the treatment groups receive daily administration of this compound at a specified dose.
-
Assessment of Arthritis:
-
Paw Volume: The volume of both hind paws is measured using a plethysmometer at regular intervals (e.g., daily or every other day) to quantify the degree of edema.
-
Arthritis Score: The severity of arthritis in each paw is scored based on a visual assessment of erythema, swelling, and joint deformity.
-
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.[6]
-
Histopathology: The joints are collected, fixed, and processed for histological examination to assess the degree of inflammation, synovial hyperplasia, and cartilage/bone erosion.
MTT Assay for Anti-cancer Activity
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.
Materials: Human lung adenocarcinoma A549 cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
Procedure:
-
Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 1x10^5 cells/ml (100 µl/well) and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20 µg/ml).[9] Control wells receive medium with the vehicle.
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours).[9]
-
MTT Addition: After the incubation period, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[9]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µl of DMSO is added to each well to dissolve the formazan crystals.[9] The plate is gently agitated for 10 minutes.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Signaling Pathways and Visualizations
This compound exerts its therapeutic effects by modulating key intracellular signaling pathways.
NF-κB Signaling Pathway
This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB pathway.
Caption: this compound inhibits the NF-κB pathway by directly binding to IKK and the p50 subunit of NF-κB.
p38 MAPK Signaling Pathway
The anti-cancer activity of this compound is linked to the activation of the p38 MAPK pathway, leading to autophagy.
Caption: this compound induces autophagy in cancer cells through the activation of the p38 MAPK pathway.
Experimental Workflow for In Vitro Anti-Cancer Assessment
This diagram outlines the typical workflow for evaluating the anti-cancer properties of this compound in a laboratory setting.
References
- 1. Antitumor activity of this compound in human lung adenocarcinoma A549 cells and following transplantation in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The functional role of p38 MAPK pathway in malignant brain tumors [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Role of TNF-alpha, IL-1beta and IL-6 in the local tissue damage induced by Bothrops asper snake venom: an experimental assessment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound extracted from Naja atra venom relieves arthritis symptoms through anti-inflammation and immunosuppression effects in rat arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Nicotinic Acetylcholine Receptors by Cobra Venom α-Neurotoxins: Is There a Perspective in Lung Cancer Treatment? | PLOS One [journals.plos.org]
- 9. Peptide Inhibitors of the α-Cobratoxin–Nicotinic Acetylcholine Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Cobrotoxin Binding Sites on the Torpedo Nicotinic Acetylcholine Receptor: A Technical Guide
Abstract: The nicotinic acetylcholine (B1216132) receptor (nAChR) from the electric organ of the Torpedo (B1668785) ray is the archetypal model for studying ligand-gated ion channels. Its interaction with α-neurotoxins, such as cobrotoxin from cobra venom, provides critical insights into the molecular mechanisms of neurotransmission and its blockade. This technical guide synthesizes structural and biochemical data to provide an in-depth overview of the this compound binding sites on the Torpedo nAChR. High-resolution cryo-electron microscopy (cryo-EM) has revealed that this compound, a short-chain three-finger toxin, acts as a competitive antagonist by binding to the neurotransmitter sites located at the interfaces of the α/γ and α/δ subunits. This binding physically occludes the acetylcholine binding pocket and involves a network of interactions with key residues in Loop C of the principal α-subunit and a unique hairpin in Loop F of the complementary γ or δ-subunit.[1][2] This guide details the specific interacting residues, presents quantitative binding data from various studies, and outlines the primary experimental protocols—including cryo-EM, photoaffinity labeling, and site-directed mutagenesis—used to elucidate this pivotal protein-protein interaction.
Introduction
The nicotinic acetylcholine receptor (nAChR) is a transmembrane protein that mediates rapid synaptic transmission at the neuromuscular junction and in the central nervous system. The nAChR from the electric organ of the Torpedo marine ray (Tetronarce californica) is a well-established model system due to its natural abundance. It is a heteropentamer composed of four distinct subunits with a stoichiometry of α₂βγδ, arranged symmetrically around a central ion pore.[3]
α-Cobrotoxin, a potent neurotoxin isolated from the venom of Naja species cobras, belongs to the family of three-finger toxins. These toxins are characterized by a core structure of three β-sheet loops extending from a central core stabilized by disulfide bonds.[4] this compound acts as a competitive antagonist at the nAChR, binding with high affinity to the acetylcholine binding sites and thereby blocking neuromuscular transmission, which can lead to paralysis.[4] The precise characterization of this interaction has been fundamental to understanding nAChR structure and function and serves as a basis for the development of therapeutics and antivenoms.
The this compound Binding Pocket: A Structural Overview
The Torpedo nAChR possesses two primary binding sites for acetylcholine and competitive antagonists like this compound. These sites are not located on a single subunit but are formed at the interfaces between the two α-subunits and their adjacent complementary subunits: the α/γ and α/δ interfaces.[1]
Recent high-resolution cryo-EM structures of the Torpedo nAChR in complex with a short-chain α-neurotoxin have provided unprecedented detail of the binding mechanism.[2][5][6] The toxin molecule inserts itself into the binding cavity, where it is securely "pinched" between two critical loops from the adjacent subunits.[1]
-
The Principal Face (+): This is contributed by the α-subunit and primarily involves residues from Loop C .
-
The Complementary Face (-): This is provided by either the γ or δ subunit and involves a unique hairpin structure within Loop F .[2]
This binding mode physically obstructs the entrance to the acetylcholine binding pocket, preventing the neurotransmitter from accessing its target and activating the receptor. The interaction is stabilized by an extensive network of hydrogen bonds, salt bridges, and van der Waals interactions between the toxin and receptor residues.[2]
Quantitative Binding Data and Key Interacting Residues
A combination of mutagenesis, peptide mapping, and structural studies has identified specific amino acid residues on both the this compound and the nAChR that are critical for binding. The energetic contribution of these residues is often quantified by changes in binding affinity upon mutation.
Table 1: Quantitative Binding Data for Neurotoxins at the Torpedo nAChR
| Parameter | Value | Toxin / Ligand | Method | Reference |
| Kd | 28 nM | ScNtx (recombinant short-chain) | Microscale Thermophoresis | [2] |
| Kd | 180 nM | sWntx-5 (synthetic weak neurotoxin) | Radioligand Assay | [7] |
| IC50 | 1.01 nM (Site 1) | Tx-NM2 (from N. melanoleuca) | Radioligand Assay | [1] |
| 8.66 nM (Site 2) | [1] | |||
| IC50 | 1.61 nM | Tx-NM3-1 (from N. melanoleuca) | Radioligand Assay | [1] |
| IC50 | 0.76 µM | α-conotoxin GI (vs. γ subunit) | Photoaffinity Labeling Inhibition | [8] |
| 5.01 µM | α-conotoxin GI (vs. δ subunit) | Photoaffinity Labeling Inhibition | [8] |
Table 2: Key Residues in the this compound-nAChR Interaction
| Molecule | Region / Loop | Key Residues | Significance / Method | Reference |
| α-Cobratoxin | Loop II | K23, W25, D27, F29, R33, R36 | Functional hot-spot; mutations decrease affinity | [9][10] |
| Loop III | K49 | Mutation decreases affinity | [9][10] | |
| C-terminal | F65 | Mutation decreases affinity | [9][10] | |
| nAChR α-subunit | Loop C | Y190, C192, C193, Y198 | Toxin contacts identified by cryo-EM and mutagenesis | [2] |
| - | α1-16, α23-49, α100-115 | Binding regions identified by peptide mapping | ||
| - | α122-138, α194-210 | |||
| nAChR γ/δ-subunits | Loop F | Hairpin region | Forms complementary face for toxin binding | [2][5] |
Mutations in α-cobratoxin have been shown to significantly impact the free energy of binding (ΔΔG), with the R33E mutation causing the largest decrease in affinity for the Torpedo receptor.[10] Furthermore, mutations such as K23E and K49E on the toxin can induce differential binding affinities between the two distinct binding sites (α/γ and α/δ) on the receptor.[1][10]
Experimental Methodologies
The elucidation of the this compound binding site has relied on a suite of powerful biochemical and structural biology techniques.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been pivotal in providing a high-resolution structural model of the toxin-receptor complex. This technique allows for the visualization of macromolecules in their near-native state.
Protocol Outline:
-
Purification: nAChR-rich membranes are purified from Torpedo electric organ tissue.
-
Solubilization & Reconstitution: The receptor is solubilized using detergents and reconstituted into a more stable and uniform lipidic environment, such as nanodiscs.
-
Complex Formation: The purified, reconstituted nAChR is incubated with a stoichiometric excess of this compound to ensure saturation of the binding sites.
-
Vitrification: A small volume of the complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane, trapping the complexes in a thin layer of amorphous ice.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.
-
Image Processing & 3D Reconstruction: The movies are processed to correct for motion, and individual particle images are picked. These 2D images are then classified and averaged to generate a high-resolution 3D density map of the toxin-receptor complex.[2][3]
References
- 1. Novel Three-Finger Neurotoxins from Naja melanoleuca Cobra Venom Interact with GABAA and Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of snake short-chain α-neurotoxin binding to muscle-type nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nachrs.org [nachrs.org]
- 4. A model for short alpha-neurotoxin bound to nicotinic acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7z14 - Cryo-EM structure of Torpedo nicotinic acetylcholine receptor in complex with a short-chain neurotoxin. - Summary - Protein Data Bank Japan [pdbj.org]
- 6. rcsb.org [rcsb.org]
- 7. A synthetic weak neurotoxin binds with low affinity to Torpedo and chicken alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between the binding sites for an alpha-conotoxin and snake venom neurotoxins in the nicotinic acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Variability among the sites by which curaremimetic toxins bind to torpedo acetylcholine receptor, as revealed by identification of the functional residues of alpha-cobratoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Gene Organization and Exon-Intron Structure of the Cobrotoxin Gene: A Technical Guide
Executive Summary: Cobrotoxin, a potent postsynaptic α-neurotoxin from the venom of the Taiwan cobra (Naja naja atra), is a cornerstone molecule in toxinology and neuropharmacology research. As a member of the three-finger toxin (3FTx) superfamily, its ability to specifically antagonize nicotinic acetylcholine (B1216132) receptors has driven interest in its therapeutic and research applications. Understanding the genetic architecture of this compound is fundamental to advancing these fields. This technical guide provides a comprehensive overview of the this compound gene's organization, its conserved exon-intron structure, the evolutionary context of the 3FTx family, and the key experimental methodologies used for its characterization.
Introduction to this compound and the Three-Finger Toxin Superfamily
This compound is a small, basic polypeptide neurotoxin that is a principal toxic component of the venom of the Taiwan cobra, Naja naja atra. It functions by binding with high affinity to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, competitively inhibiting the binding of acetylcholine and thereby blocking neuromuscular transmission, which leads to flaccid paralysis.
Structurally, this compound belongs to the large and functionally diverse three-finger toxin (3FTx) superfamily. These proteins are defined by a common structural motif comprising three β-stranded loops extending from a central core, which is stabilized by four conserved disulfide bonds. This stable scaffold has proven to be a versatile template for evolutionary adaptation, allowing for the development of a wide array of pharmacological activities through accelerated evolution of the protein-coding regions[1]. The 3FTx family includes not only neurotoxins but also cardiotoxins, cytotoxins, and other molecules with various biological effects.
Genomic Organization of the this compound Gene
The genomic DNA encoding the this compound precursor exhibits a highly conserved architecture that is characteristic of many elapid short-chain α-neurotoxins.[2] The gene consists of three exons separated by two introns.[3][4] This tripartite structure organizes the functional domains of the precursor protein, which includes a signal peptide for secretion and the mature toxin peptide.
-
Exon 1: Encodes the 5' untranslated region (5'-UTR) and the majority of the N-terminal signal peptide. The signal peptide is crucial for directing the nascent polypeptide into the endoplasmic reticulum for secretion from the venom gland cells.[2]
-
Intron 1: This intron is positioned within the signal peptide coding sequence. In land snakes like Naja naja atra, this intron is notably large because it harbors a gene for a small nucleolar RNA (snoRNA).[1][4]
-
Exon 2: Encodes the remaining few amino acids of the signal peptide and the N-terminal portion of the mature this compound protein.[2]
-
Intron 2: Interrupts the coding sequence of the mature toxin. Its position is highly conserved, typically splitting a codon in the region that encodes the toxin's central loop.[2]
-
Exon 3: Encodes the C-terminal remainder of the mature this compound protein and the 3' untranslated region (3'-UTR), which contains signals for polyadenylation.[2]
This conserved gene structure provides a clear framework for understanding how different functional parts of the toxin are encoded and has been a key piece of evidence in tracing the evolutionary history of the 3FTx superfamily.
Exon-Intron Architecture: A Quantitative Analysis
The sizes of exons and introns in this compound and related toxin genes provide significant evolutionary insights. The total size of the this compound gene from N. n. atra is approximately 2.4 kb.[4] A striking feature is the large size of Intron 1 in this compound and the related cardiotoxin (B1139618) 4 gene compared to the equivalent intron in the erabutoxin c gene from a sea snake.[4] This size difference is primarily due to the presence of a snoRNA gene within the intron of the land snake toxins, which is absent in the sea snake.[1][4]
| Gene | Species | Type | Total Size (approx.) | Intron 1 Size (bp) | Intron 2 Size (bp) | Reference |
| This compound | Naja naja atra | α-Neurotoxin | ~2400 bp | 1269 | Similar to others | [4] |
| This compound b | Naja naja atra | α-Neurotoxin | 2386 bp | Contains snoRNA | - | [1][5] |
| Cardiotoxin 4 | Naja naja atra | Cardiotoxin | ~2300 bp | 1233 | Similar to others | [4] |
| α-NTX | Naja naja sputatrix | α-Neurotoxin | ~4000 bp | 1203 | 553 | [2] |
| Erabutoxin c | Laticauda semifasciata | α-Neurotoxin | - | 197 | Similar to others | [4] |
This data highlights that while the overall three-exon structure is conserved, the introns have undergone significant size variation, likely due to insertion or deletion events of mobile genetic elements like snoRNA genes during the evolutionary divergence of these snake lineages.[1][4]
Evolutionary Context and Gene Duplication
The this compound gene is a product of a dynamic evolutionary history driven by gene duplication and neofunctionalization.[6] Several lines of evidence support this:
-
High Homology among Toxin Genes: The genomic DNA of this compound and a related isoform, this compound b, from N. n. atra share 92% nucleotide sequence identity, strongly suggesting they arose from a common ancestral gene.[1][3]
-
Shared Ancestry with Cardiotoxins: The this compound gene also shares high sequence identity (~84.2%) and an identical exon-intron organization with cardiotoxin genes from the same species.[4] This indicates that neurotoxins and cardiotoxins, despite their different functions, evolved from a shared ancestral 3FTx gene.[7]
-
Accelerated Evolution: Comparative analyses show that the protein-coding regions of the exons have diversified more rapidly than the introns and flanking regions.[1] This pattern, where the ratio of nonsynonymous to synonymous substitutions is high, is indicative of adaptive evolution, where positive selection drives the emergence of new toxin functions.[6][7]
This evolutionary trajectory is consistent with the "birth-and-death" model of multigene family evolution, where gene duplication creates raw genetic material that can either be lost (death) or acquire novel functions through mutation and selection (birth), leading to a functionally diverse arsenal (B13267) of toxins.
Methodologies for Gene Characterization
The elucidation of the this compound gene structure has been made possible by a combination of classic molecular biology techniques and modern genomic approaches.
Sample Collection and Nucleic Acid Extraction
To study the gene itself, high-molecular-weight genomic DNA (gDNA) is typically isolated from tissues where the gene is present but not highly expressed, such as the liver, to avoid potential degradation or modification associated with high transcriptional activity.[1][4] For studying gene expression and obtaining mRNA for cDNA synthesis, the venom glands are the required source tissue.
Genomic Library Construction and Screening
This traditional approach was fundamental in first isolating the this compound gene.
-
DNA Fragmentation: Purified gDNA is digested with a restriction enzyme to create fragments of a suitable size for cloning.
-
Ligation: These fragments are ligated into a cloning vector (e.g., a plasmid or bacteriophage).
-
Transformation: The recombinant vectors are introduced into a host organism, typically E. coli, creating a "library" of clones where each clone contains a different fragment of the snake genome.
-
Screening: The library is screened using a labeled DNA probe (often derived from toxin cDNA) that is complementary to the gene of interest. Clones containing the this compound gene will bind to the probe and can be identified via autoradiography or chemiluminescence.
-
Isolation and Sequencing: Positive clones are isolated, the inserted DNA is sequenced, and the gene structure is analyzed.
PCR-Based and Modern Genomic Approaches
While library screening is effective, modern methods offer higher throughput and greater resolution.
-
PCR and Genome Walking: For genes where a partial sequence is known (e.g., from cDNA), techniques like Long-Distance PCR (LD-PCR) can be used to amplify the entire gene, including introns.[2] Genome walking allows researchers to systematically sequence unknown DNA regions flanking a known sequence.
-
High-Throughput Sequencing: Current research leverages next-generation sequencing (NGS) to assemble a complete reference genome.[8][9] A combination of short-read (e.g., Illumina) and long-read (e.g., PacBio, Oxford Nanopore) technologies produces highly contiguous, near-chromosome level assemblies.[10] Once the genome is assembled, the this compound gene and its surrounding regulatory elements can be identified and annotated using bioinformatics pipelines.[11]
-
Transcriptomics (RNA-Seq): Sequencing the mRNA from the venom gland provides a snapshot of all expressed genes, confirming which toxin genes are actively transcribed and helping to accurately define exon boundaries.[10]
Conclusion and Future Directions
The this compound gene features a conserved three-exon, two-intron structure that serves as a blueprint for many short-chain α-neurotoxins in elapid snakes. Quantitative and comparative analyses have revealed a dynamic evolutionary history shaped by gene duplication, positive selection, and the mobility of elements like snoRNAs. This detailed genomic knowledge, acquired through decades of advancing molecular techniques, is invaluable. It not only illuminates the fundamental biology and evolution of venom systems but also provides the essential blueprint for developing next-generation therapeutics. By understanding the gene, researchers can produce recombinant toxins for structural studies, design safer and more effective synthetic antivenoms, and explore the vast, untapped potential of the snake "venome" for drug discovery.[8][9]
References
- 1. A novel neurotoxin, this compound b, from Naja naja atra (Taiwan cobra) venom: purification, characterization, and gene organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postsynaptic α-Neurotoxin Gene of the Spitting Cobra, Naja naja sputatrix: Structure, Organization, and Phylogenetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Genomic structures of cardiotoxin 4 and this compound from Naja naja atra (Taiwan cobra) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. The rise of genomics in snake venom research: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular cloning and evolution of the genes encoding the precursors of taiwan cobra cardiotoxin and cardiotoxin-like basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanoporetech.com [nanoporetech.com]
- 9. Scientists decoded the genome of Indian cobra [techexplorist.com]
- 10. centd.butantan.gov.br [centd.butantan.gov.br]
- 11. genetics.bwh.harvard.edu [genetics.bwh.harvard.edu]
Postsynaptic Activity of Cobrotoxin at the Neuromuscular Junction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobrotoxin, a potent neurotoxin isolated from the venom of cobra snakes (Naja species), exerts its paralytic effects primarily through its interaction with the postsynaptic membrane of the neuromuscular junction (NMJ). As a member of the three-finger toxin family, specifically a long-chain α-neurotoxin, this compound is a highly selective and high-affinity antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the postsynaptic activity of this compound, detailing its mechanism of action, quantitative binding and inhibitory characteristics, and the experimental protocols used to elucidate these properties.
Mechanism of Postsynaptic Blockade
At the molecular level, this compound induces muscle paralysis by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to nAChRs on the postsynaptic muscle membrane.[1][2][3] This blockade prevents the influx of sodium ions that is necessary for the depolarization of the muscle fiber, thereby inhibiting the generation of an end-plate potential (EPP) and subsequent muscle contraction.[3][4] The binding of this compound to nAChRs is characterized by a slow reversibility, contributing to its prolonged paralytic effect.[1]
The primary target of this compound at the neuromuscular junction is the muscle-type nAChR, a pentameric ligand-gated ion channel.[5][6] However, long-chain α-neurotoxins like this compound can also exhibit high affinity for certain neuronal nAChR subtypes, such as the α7 receptor.[1][5][7] The interaction occurs at the interface between the α/γ or α/δ subunits of the nAChR, directly occluding the acetylcholine binding site.[1]
Quantitative Analysis of this compound Activity
The postsynaptic activity of this compound has been quantified through various experimental approaches, providing key data on its binding affinity and inhibitory potency.
Binding Affinity and Inhibition Constants
The following table summarizes key quantitative data for this compound and related α-neurotoxins, illustrating their potent interaction with nAChRs.
| Toxin | Receptor Subtype | Preparation | Parameter | Value | Reference |
| α-Cobratoxin | Muscular and Neuronal α7/CHRNA7 | N/A | Kd | 55 pM | [7] |
| α-Cobratoxin | Human α7 nAChR | Xenopus oocytes | IC50 | 4.1 nM | [5][8] |
| Tx-NM2 (N. melanoleuca) | Torpedo nAChR | Radioligand binding assay | IC50 (Site 1) | 1 nM | [1] |
| Tx-NM2 (N. melanoleuca) | Torpedo nAChR | Radioligand binding assay | IC50 (Site 2) | 8.66 nM | [1] |
| Tx-NM3-1 (N. melanoleuca) | Torpedo nAChR | Radioligand binding assay | IC50 | 1.1 nM | [1] |
| Tx-NM4 (N. melanoleuca) | Torpedo nAChR | Radioligand binding assay | IC50 | 1.4 nM | [1] |
| Tx-NM2 (N. melanoleuca) | Human α7 nAChR | GH4C1 cells | IC50 | 1.0 nM | [1] |
| Tx-NM3-1 (N. melanoleuca) | Human α7 nAChR | GH4C1 cells | IC50 | 0.8 nM | [1] |
| Tx-NM4 (N. melanoleuca) | Human α7 nAChR | GH4C1 cells | IC50 | 1.2 nM | [1] |
Signaling Pathways and Experimental Visualizations
Postsynaptic Signaling Blockade by this compound
The following diagram illustrates the molecular interactions at the postsynaptic membrane of the neuromuscular junction and the inhibitory action of this compound.
Caption: Mechanism of this compound's postsynaptic blockade at the neuromuscular junction.
Experimental Workflow for Characterizing this compound Activity
This diagram outlines a typical experimental workflow for investigating the postsynaptic effects of this compound.
Caption: General experimental workflow for studying this compound's postsynaptic effects.
Experimental Protocols
Radioligand Binding Assay for IC50 Determination
This protocol is adapted from competitive binding assays used to determine the inhibitory concentration (IC50) of neurotoxins.[1]
Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand (e.g., 125I-α-bungarotoxin) to nAChRs.
Materials:
-
Purified this compound
-
125I-α-bungarotoxin (radioligand)
-
Membrane preparation rich in nAChRs (e.g., from Torpedo electric organ or cells expressing a specific nAChR subtype like GH4C1 cells)
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 1 mg/mL bovine serum albumin)
-
Wash buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microplate, add the nAChR-rich membrane preparation.
-
Add the different concentrations of this compound to the wells.
-
Add a constant, low concentration of 125I-α-bungarotoxin to all wells.
-
Incubate the plate to allow for competitive binding to reach equilibrium (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of 125I-α-bungarotoxin binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol describes the heterologous expression of nAChRs in Xenopus oocytes and the subsequent electrophysiological recording to assess the inhibitory effect of this compound.[6][8][9][10][11][12]
Objective: To measure the inhibition of acetylcholine-induced currents by this compound in oocytes expressing specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits
-
Collagenase solution for oocyte defolliculation
-
Oocyte culture medium
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrodes (filled with 3 M KCl)
-
Recording chamber
-
Recording solution (e.g., ND96)
-
Acetylcholine solution
-
This compound solution
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove ovary lobes from an anesthetized Xenopus laevis frog.
-
Isolate individual oocytes and treat with collagenase to remove the follicular layer.
-
Inject the oocytes with a known amount of cRNA encoding the nAChR subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber perfused with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -40 mV to -70 mV).
-
Apply a pulse of acetylcholine to the oocyte to elicit an inward current mediated by the expressed nAChRs.
-
After establishing a stable baseline response to acetylcholine, perfuse the chamber with a known concentration of this compound for a defined period.
-
Apply another pulse of acetylcholine in the presence of this compound and record the current.
-
Wash out the this compound and re-test the acetylcholine response to assess reversibility.
-
Repeat with different concentrations of this compound to generate a dose-response curve and determine the IC50.
-
Isolated Chick Biventer Cervicis Nerve-Muscle Preparation
This is a classic ex vivo functional assay to characterize the neuromuscular blocking activity of toxins.[3][5][7][13][14]
Objective: To measure the inhibition of nerve-stimulated muscle contraction by this compound.
Materials:
-
Young chick (50-250 g)
-
Krebs-Henseleit solution (or similar physiological saline)
-
Gas mixture (95% O2, 5% CO2)
-
Organ bath with stimulating electrodes and a force transducer
-
Data acquisition system
Procedure:
-
Dissection:
-
Humanely euthanize the chick.
-
Dissect out the biventer cervicis muscle with its associated nerve supply.
-
-
Mounting the Preparation:
-
Mount the preparation in an organ bath containing oxygenated Krebs-Henseleit solution maintained at a constant temperature (e.g., 37°C).
-
Attach one end of the muscle to a fixed point and the other to a force transducer to record isometric contractions.
-
Place the nerve in contact with stimulating electrodes.
-
-
Recording:
-
Stimulate the nerve supramaximally with single pulses at a constant frequency (e.g., 0.1 Hz) to elicit twitch contractions.
-
Record the baseline twitch height for a stabilization period.
-
Add a known concentration of this compound to the organ bath.
-
Record the progressive reduction in twitch height over time until a steady-state block is achieved.
-
Wash the preparation with fresh Krebs-Henseleit solution to assess the reversibility of the block.
-
Different concentrations can be tested to determine a dose-response relationship.
-
Conclusion
This compound is a powerful tool for studying the structure and function of nicotinic acetylcholine receptors due to its high affinity and specificity. Its postsynaptic mechanism of action, involving the competitive blockade of nAChRs at the neuromuscular junction, is well-characterized. The quantitative data derived from binding assays, electrophysiological recordings, and functional muscle preparations consistently demonstrate its potent inhibitory activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interactions of this compound and other neurotoxins with the postsynaptic machinery, contributing to advancements in neurobiology, pharmacology, and the development of potential therapeutics.
References
- 1. Novel Three-Finger Neurotoxins from Naja melanoleuca Cobra Venom Interact with GABAA and Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The isolated chick biventer cervicis nerve-muscle preparation. | Semantic Scholar [semanticscholar.org]
- 4. End-plate potential - Wikipedia [en.wikipedia.org]
- 5. The isolated chick biventer cervicis nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. THE ISOLATED CHICK BIVENTER CERVICIS NERVE-MUSCLE PREPARATION: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. fr.scribd.com [fr.scribd.com]
Cobrotoxin: A Comprehensive Technical Guide on its Analgesic and Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobrotoxin (CTX), a short-chain α-neurotoxin isolated from the venom of Naja naja atra (Chinese cobra), has demonstrated significant potential as a therapeutic agent due to its potent analgesic and anti-inflammatory properties. This document provides an in-depth technical overview of the mechanisms of action, supported by quantitative data from preclinical studies. It details the experimental protocols used to evaluate its efficacy and visualizes the core signaling pathways involved. The primary analgesic mechanism is centrally mediated and opioid-independent, involving a dual, dose-dependent interaction with adenosine (B11128) receptors and subsequent modulation of the MAPK/ERK signaling pathway. The anti-inflammatory effects are largely attributed to the inhibition of the pro-inflammatory NF-κB signaling cascade. This guide synthesizes current research to serve as a foundational resource for professionals in pharmacology and drug development.
Analgesic Effects of this compound
This compound exhibits potent, centrally-mediated analgesic activity that is not dependent on the opioid system.[1][2] Its efficacy has been quantified in various rodent models of pain, demonstrating a clear dose-dependent response.
Quantitative Analgesic Data
The antinociceptive efficacy of this compound has been established through standardized preclinical pain models. The following table summarizes key quantitative data from these studies.
| Parameter | Pain Model | Animal Model | Route of Administration | Value | Source |
| ED₅₀ | Hot-Plate Test | Mice | Intraperitoneal (ip) | 57.6 µg/kg (95% CI: 35.32-93.93) | [1] |
| ED₅₀ | Acetic Acid Writhing Test | Mice | Intraperitoneal (ip) | 54.04 µg/kg (95% CI: 41.04-71.16) | [1] |
| Effective Analgesic Dose | Hot-Plate Test & SCI Model | Mice | Intraperitoneal (ip) | 25 µg/kg | [3][4][5] |
| Hyperalgesic Dose | Hot-Plate Test & SCI Model | Mice | Intraperitoneal (ip) | 100 µg/kg | [3][4][5] |
Table 1: Summary of Quantitative Analgesic Efficacy Data for this compound.
Experimental Protocols for Analgesia Assessment
1.2.1. Hot-Plate Test This method is used to evaluate central analgesic activity by measuring the response latency to a thermal stimulus.[1][3]
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Animals (e.g., Kunming strain mice) are placed on the hot plate.[1]
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
A baseline latency is recorded before administration of the test substance.
-
This compound is administered (e.g., intraperitoneally) at varying doses.[1]
-
Latency is measured at set time intervals post-administration (e.g., peaking at 3 hours).[1][2]
-
-
Endpoint: A significant increase in latency time compared to the control group indicates an analgesic effect.
1.2.2. Acetic Acid-Induced Writhing Test This is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity.[1]
-
Procedure:
-
Mice are pre-treated with this compound or a vehicle control via intraperitoneal (ip) injection.
-
After a set period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).
-
The number of writhes is counted for a specified duration (e.g., 15-20 minutes).
-
-
Endpoint: A dose-dependent reduction in the number of writhes compared to the control group indicates antinociceptive activity.[1]
1.2.3. Formalin-Induced Inflammatory Pain Test This model allows for the assessment of analgesic effects on both acute (neurogenic) and persistent (inflammatory) pain.[6]
-
Procedure:
-
A small volume of dilute formalin is injected into the plantar surface of a rat's hind paw.
-
This induces a biphasic pain response: Phase 1 (0-15 min) is an acute, neurogenic pain phase, and Phase 2 (20-60 min) is a persistent, inflammatory pain phase.[6]
-
The time the animal spends licking or biting the injected paw is recorded for both phases.
-
This compound is administered prior to the formalin injection.
-
-
Endpoint: Reduction in licking/biting time in either phase indicates analgesic activity. This compound has been shown to be effective in both phases, with its effects antagonized by cholinergic receptor blockers.[6]
Visualization of Experimental Workflow and Signaling Pathway
The general workflow for assessing the analgesic properties of this compound involves a series of established preclinical models.
This compound's analgesic effect is uniquely dependent on its dosage, which dictates its interaction with different adenosine receptors and the downstream MAPK/ERK pathway.[3][7]
Anti-inflammatory Effects of this compound
This compound also possesses significant anti-inflammatory and immunomodulatory properties, which have been primarily studied in the context of arthritis and acute inflammation models.[8][9]
Quantitative and Qualitative Anti-inflammatory Data
The anti-inflammatory action of this compound is characterized by its ability to suppress pro-inflammatory mediators and cellular infiltration.
| Effect | Model | Key Findings | Source |
| Cytokine Reduction | Adjuvant-Induced Arthritis (Rats) | Decreased serum levels of IL-6, TNF-α, and IL-1β. | [8] |
| Cellular Effects | Adjuvant-Induced Arthritis (Rats) | Reduced numbers of inflammatory cells in peripheral blood; Inhibited proliferation of fibroblast-like synoviocytes (FLS). | [8] |
| Immunomodulation | Adjuvant-Induced Arthritis (Rats) | Suppressed the abnormal increase in the CD4+/CD8+ T cell ratio and inhibited T cell proliferation. | [8] |
| Symptom Alleviation | Adjuvant-Induced Arthritis (Rats) | Alleviated arthritis score, paw edema, and adverse histopathological changes in joints. | [8] |
| Mast Cell Inhibition | DNCB-Induced Atopic Dermatitis (Mice) | Reduced mast cell infiltration in the epidermis. | [10] |
| Pulmonary Inflammation | LPS-Induced Acute Lung Injury (Rats) | Attenuated pulmonary edema and inhibited immune cell accumulation in bronchoalveolar lavage fluid. | [9] |
Table 2: Summary of Anti-inflammatory and Immunomodulatory Effects of this compound.
Experimental Protocol for Anti-inflammatory Assessment
Adjuvant-Induced Arthritis (AA) in Rats This is a widely used animal model for chronic inflammation that shares pathological features with human rheumatoid arthritis.[8]
-
Induction: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the subplantar region of the rat's hind paw.
-
Procedure:
-
Following adjuvant injection, rats develop a primary inflammatory response in the injected paw, followed by a secondary systemic inflammation affecting other joints.
-
This compound treatment is initiated, typically after the onset of arthritis symptoms.
-
Disease progression is monitored by measuring paw volume (plethysmometry) and assigning an arthritis score based on the severity of erythema and swelling in the joints.
-
-
Endpoints:
-
Physical: Reduction in paw edema and arthritis score.
-
Histopathological: Analysis of joint tissue to assess synovitis, cartilage destruction, and bone erosion.
-
Biochemical: Measurement of serum pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Immunological: Analysis of T-cell populations (CD4+/CD8+) in blood via flow cytometry.
-
Visualization of Anti-inflammatory Signaling Pathway
The primary mechanism for this compound's anti-inflammatory effect is the targeted inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory gene expression.[8][9]
Conclusion and Future Directions
This compound presents a compelling profile as a non-opioid analgesic and a potent anti-inflammatory agent. Its dual-action mechanism in pain modulation, dependent on dosage, offers a unique therapeutic window that could be exploited for specific pain conditions. Furthermore, its ability to directly inhibit the central NF-κB inflammatory pathway provides a strong rationale for its development in treating chronic inflammatory diseases like rheumatoid arthritis.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Safety and Toxicology: Comprehensive long-term safety studies to establish a therapeutic index for human use.[9]
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into validated therapeutic applications for chronic pain and inflammatory disorders.[11]
-
Structure-Activity Relationship: Further investigation into the specific residues of this compound responsible for its differential binding to adenosine and nicotinic acetylcholine (B1216132) receptors could lead to the development of synthetic analogs with improved efficacy and safety profiles.
References
- 1. US7902152B2 - Use of cobratoxin as an analgesic - Google Patents [patents.google.com]
- 2. A long-form alpha-neurotoxin from cobra venom produces potent opioid-independent analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cobra neurotoxin produces central analgesic and hyperalgesic actions via adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cobra neurotoxin produces central analgesic and hyperalgesic actions via adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of cholinergic system in suppression of formalin-induced inflammatory pain by cobratoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound extracted from Naja atra venom relieves arthritis symptoms through anti-inflammation and immunosuppression effects in rat arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound could be an effective therapeutic for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a single peptide from snake venom, ameliorates atopic dermatitis via suppression of MK2 modulated by IgE and IL-33 | Semantic Scholar [semanticscholar.org]
- 11. nyloxin.com [nyloxin.com]
Methodological & Application
Protocol for purification of Cobrotoxin from Naja atra venom using chromatography.
Topic: Protocol for Purification of Cobrotoxin from Naja atra Venom Using Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent postsynaptic neurotoxin belonging to the three-finger toxin (3FTx) family, isolated from the venom of the Taiwan or Chinese cobra, Naja atra.[1] It acts by binding with high affinity to the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, blocking neurotransmission and leading to paralysis.[1][2] The purification of this compound is essential for detailed structural and functional studies, antivenom development, and its potential application as a pharmacological tool or therapeutic lead.
This document provides a detailed protocol for the purification of this compound from crude Naja atra venom using a multi-step chromatography workflow. The protocol employs a combination of gel filtration, ion-exchange, and reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a high degree of purity.
Experimental Workflow
The purification strategy involves a sequential three-step chromatographic process. An initial gel filtration step separates venom components based on their molecular size. This is followed by cation-exchange chromatography, which separates proteins based on their net positive charge at a given pH. The final polishing step utilizes RP-HPLC for high-resolution separation, yielding highly purified this compound.
Caption: Workflow for the purification of this compound.
Materials and Equipment
Reagents
-
Lyophilized Naja atra venom
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Ammonium (B1175870) Acetate
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Reagents for SDS-PAGE (Acrylamide/Bis-acrylamide, SDS, etc.)
-
Protein standards for molecular weight determination
Chromatography Columns & Media
-
Gel Filtration: Sephadex G-50 (or equivalent, e.g., Superdex 75)
-
Cation Exchange: SP-Sephadex C-25 (or equivalent, e.g., Resource S)[2][3][4]
-
Reverse-Phase HPLC: C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)[5]
Equipment
-
Chromatography system (e.g., FPLC or HPLC)
-
UV-Vis Spectrophotometer or detector (monitoring at 280 nm)
-
Fraction Collector
-
Centrifuge (capable of 10,000 rpm, 4°C)
-
pH meter
-
Vortex mixer
-
Lyophilizer (optional)
-
SDS-PAGE electrophoresis system
-
0.22 µm syringe filters
Experimental Protocols
Crude Venom Preparation
-
Weigh out the desired amount of lyophilized Naja atra venom (e.g., 100 mg).
-
Reconstitute the venom in an appropriate starting buffer (e.g., 5 mL of 0.05 M sodium phosphate (B84403) buffer, pH 7.0)[6]
-
Mix gently to dissolve. Avoid vigorous shaking to prevent protein denaturation.
-
Centrifuge the solution at 10,000 rpm for 20 minutes at 4°C to pellet any mucus and insoluble material.[6]
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to ensure a clear, particle-free solution for chromatography.[6][7]
Protocol 1: Gel Filtration Chromatography (Size Exclusion)
This initial step separates the venom components based on their molecular size.[8]
-
Column Equilibration: Equilibrate a Sephadex G-50 column (e.g., 8.0 mm x 250 mm) with at least two column volumes of the running buffer (10 mM Tris/HCl, pH 7.4).[9]
-
Sample Loading: Load the clarified venom supernatant onto the equilibrated column.
-
Elution: Elute the proteins using the same equilibration buffer at a constant flow rate (e.g., 1.0 mL/min).[9]
-
Fraction Collection: Monitor the protein elution at a wavelength of 280 nm and collect fractions (e.g., 1-2 mL per tube).
-
Analysis: Analyze the collected fractions using SDS-PAGE. This compound is a small protein (~7 kDa), so fractions corresponding to this molecular weight range should be pooled for the next step.[10]
Protocol 2: Cation-Exchange Chromatography
This step separates the low molecular weight fractions based on their charge. This compound is a basic protein and will bind to the cation-exchange resin.[2][3]
-
Column Equilibration: Equilibrate an SP-Sephadex C-25 column with a starting buffer (e.g., 0.05 M ammonium acetate, pH 5.8).
-
Sample Loading: Load the pooled, this compound-containing fractions from the gel filtration step onto the column.
-
Washing: Wash the column with the starting buffer until the UV (280 nm) absorbance returns to baseline, indicating that all unbound proteins have been washed through.
-
Elution: Elute the bound proteins by applying a linear gradient of increasing salt concentration. Use an elution buffer containing a high concentration of salt (e.g., starting buffer + 1.0 M NaCl). A gradient from 0% to 100% elution buffer over several column volumes is typical.
-
Fraction Collection & Analysis: Collect fractions and analyze them via SDS-PAGE to identify those containing a pure band at ~7 kDa, corresponding to this compound.
Protocol 3: Reverse-Phase HPLC (Final Purification)
RP-HPLC is used as a final polishing step to ensure high purity.[5][11]
-
Column Equilibration: Equilibrate a C18 column with Solvent A (0.1% TFA in water).[5]
-
Sample Preparation: Ensure the this compound-rich fractions from the previous step are in a suitable buffer, lyophilizing and reconstituting in Solvent A if necessary.
-
Sample Loading: Inject the sample onto the equilibrated column.
-
Elution: Elute the bound toxins using a linear gradient of Solvent B (0.1% TFA in 90% acetonitrile).[11] A typical gradient might be 5% to 70% Solvent B over 60 minutes at a flow rate of 1 mL/min.
-
Analysis: The major peak corresponding to this compound can be collected. Purity should be confirmed by analytical RP-HPLC (re-injection of the collected peak), SDS-PAGE, and mass spectrometry.[12]
Data Summary
Table 1: Summary of Chromatography Parameters
| Chromatography Step | Column Type | Stationary Phase | Mobile Phase / Buffers | Elution Method | Reference(s) |
| Gel Filtration | Size Exclusion | Sephadex G-50 | Equilibration/Elution: 10 mM Tris/HCl, pH 7.4 | Isocratic | [2][9] |
| Cation Exchange | Ion Exchange | SP-Sephadex C-25 | Start: 0.05 M Ammonium Acetate; Elution: Start + 1.0 M NaCl | Linear Salt Gradient | [2][3][4] |
| Final Purification | RP-HPLC | C18 (Reverse Phase) | A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN | Linear Acetonitrile Gradient | [5][10][11] |
Table 2: Physicochemical and Purity Data for this compound
| Parameter | Value | Method of Determination | Reference(s) |
| Source Venom Composition | Neurotoxins: ~15.7% | Proteomic analysis (RP-HPLC, LC-MS/MS) | [5] |
| Cytotoxins: ~54.2% | [5] | ||
| Phospholipase A₂: ~20.3% | [5] | ||
| Molecular Weight | ~7.0 - 7.5 kDa | SDS-PAGE | [10] |
| ~6957 g/mol | PubChem (Computed) | [13] | |
| Purity after Final Step | >95% (Typically) | Analytical RP-HPLC, SDS-PAGE | [14] |
| Yield | 5% of this compound (for this compound b variant) | Chromatographic purification | [3][4] |
References
- 1. scielo.br [scielo.br]
- 2. Improved method for the isolation, characterization and examination of neuromuscular and toxic properties of selected polypeptide fractions from the crude venom of the Taiwan cobra Naja naja atra-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 3. A novel neurotoxin, this compound b, from Naja naja atra (Taiwan cobra) venom: purification, characterization, and gene organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pathogenesis of local necrosis induced by Naja atra venom: Assessment of the neutralization ability of Taiwanese freeze-dried neurotoxic antivenom in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. CN102351951A - Purification method, extract and preparation of cobra venom neurotoxin - Google Patents [patents.google.com]
- 8. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic characterization of two snake venoms: Naja naja atra and Agkistrodon halys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Venoms and Cytotoxins from Asiatic Cobras (Naja kaouthia, Naja sumatrana, Naja atra) and Neutralization by Antivenoms from Thailand, Vietnam, and Taiwan [mdpi.com]
- 11. Isolation and Characterization of Two Postsynaptic Neurotoxins From Indian Cobra (Naja Naja) Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Monoclonal scFv against Cytotoxin to Neutralize Cytolytic Activity Induced by Naja atra Venom on Myoblast C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C277H443N97O98S8 | CID 16132280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Cobrotoxin in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design to test the therapeutic potential of Cobrotoxin, a neurotoxin isolated from cobra venom, in rodent models. The protocols detailed below cover the assessment of its analgesic, anti-inflammatory, and neurotoxic properties, along with insights into its mechanisms of action.
Introduction
This compound (CTX), a short-chain α-neurotoxin, is a component of the venom of several cobra species, including Naja atra.[1][2] It primarily acts as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to neuromuscular blockade.[3] Despite its toxicity, research has revealed its potent analgesic and anti-inflammatory properties, suggesting its potential as a therapeutic agent for chronic pain and inflammatory diseases.[2][4][5] These protocols are designed to enable researchers to systematically evaluate the efficacy and safety of this compound in established rodent models.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data derived from various in vivo studies on this compound.
Table 1: Lethal Dose (LD50) of this compound in Mice
| Toxin | Route of Administration | LD50 (mg/kg) | Observation Period | Reference |
| α-cobrotoxin | Intravenous (i.v.) | 0.128 | 14 days | [6] |
| α-cobrotoxin | Intravenous (i.v.) | 0.09 | Not Specified | [6] |
| This compound (approx.) | Intraperitoneal (i.p.) | ~0.200 | Not Specified | [1] |
Table 2: Analgesic Efficacy of this compound in Mice
| Assay | Route of Administration | Effective Dose (µg/kg) | Peak Effect | Reference |
| Acetic Acid Writhing Test | Intraperitoneal (i.p.) | ED50: 54.04 | 3 hours | [7] |
| Hot Plate Test | Intraperitoneal (i.p.) | ED50: 57.6 | 3 hours | [7] |
| Hot Plate Test | Intraperitoneal (i.p.) | 25 - 100 | 4 hours | [1][8] |
| Acetic Acid Writhing Test | Intracerebroventricular (i.c.v.) | 4.5 | Not Specified | [4][7] |
Table 3: Anti-inflammatory Efficacy of this compound in Rats
| Model | Key Parameters Assessed | Effective Dose | Route of Administration | Reference |
| Adjuvant-Induced Arthritis | Arthritis score, paw edema, IL-6, TNF-α, IL-1β | Not specified | Not specified | [2] |
| Adriamycin Nephropathy | Proteinuria, serum albumin, renal function | Not specified | Sublingual | [9] |
Experimental Protocols
General Animal Handling and Preparation
-
Animal Species: Male or female Kunming mice (18-25 g) or Sprague-Dawley rats (180-220 g) are commonly used.[7][10]
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to experimentation.[11]
-
Housing: House animals in standard cages at a controlled temperature (22±2°C) with a 12-hour light/dark cycle and provide free access to food and water.[6]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Determination of Acute Toxicity (LD50)
This protocol is essential for establishing the safety profile of this compound.
-
Objective: To determine the median lethal dose (LD50) of this compound.
-
Methodology:
-
Divide mice into several groups (n=8-10 per group).
-
Prepare serial dilutions of this compound in sterile saline.
-
Administer a single dose of this compound via the desired route (e.g., intravenous or intraperitoneal).[6]
-
Observe the animals for signs of toxicity and mortality over a period of 24 hours to 14 days.[6][12] Acute symptoms such as respiratory distress may appear within 15 minutes.[6]
-
Record the number of deceased animals in each group.
-
Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).
-
Analgesic Activity Assays
-
Objective: To evaluate the peripheral analgesic effect of this compound.
-
Methodology:
-
Divide mice into groups (n=10 per group): Vehicle control, positive control (e.g., morphine), and this compound-treated groups at various doses (e.g., 30, 45, 68 µg/kg, i.p.).[4][7]
-
Administer this compound or vehicle intraperitoneally.
-
After a predetermined time (e.g., 2-3 hours), administer 0.6% acetic acid (10 ml/kg, i.p.) to induce writhing.[4][7]
-
Immediately after acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15-20 minutes.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
-
-
Objective: To assess the central analgesic effect of this compound.
-
Methodology:
-
Divide mice or rats into experimental groups as described for the writhing test.[4][7]
-
Measure the baseline latency by placing each animal on a hot plate maintained at a constant temperature (e.g., 55±0.5°C).
-
Record the time taken for the animal to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Administer this compound or vehicle.
-
Measure the reaction latency at different time points after administration (e.g., 30, 60, 90, 120, 180 minutes). The peak analgesic effect is often observed around 3 hours post-administration.[4][7]
-
Calculate the percentage of maximum possible effect (%MPE).
-
Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema
-
Objective: To evaluate the acute anti-inflammatory effect of this compound.
-
Methodology:
-
Divide rats into experimental groups.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer this compound, vehicle, or a positive control (e.g., indomethacin) via the desired route.
-
After 1 hour, induce inflammation by injecting 0.1 ml of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
-
Neurotoxicity Assessment
-
Objective: To observe for signs of neurotoxicity.
-
Methodology:
-
During all in vivo experiments, closely monitor animals for any adverse neurological signs.
-
Behavioral Observation: Look for signs of muscle weakness, paralysis, respiratory distress, and changes in spontaneous motor activity.[3][4] An Animex test can be used to quantify spontaneous mobility.[4][13]
-
Functional Tests: Simple tests like the righting reflex or grip strength can provide quantitative measures of neuromuscular function.
-
Electrophysiology: For more detailed analysis, electromyography (EMG) can be used to measure nerve conduction velocity and assess neuromuscular blockade.[14]
-
Visualization of Pathways and Workflows
Signaling Pathways of this compound
The analgesic and anti-inflammatory effects of this compound are mediated through multiple signaling pathways.
Caption: Signaling pathways involved in the analgesic and anti-inflammatory effects of this compound.
Experimental Workflow for Analgesic Efficacy Testing
The following diagram illustrates the workflow for assessing the analgesic properties of this compound.
Caption: Experimental workflow for assessing the analgesic efficacy of this compound in rodent models.
Logical Relationship for Dose-Response Evaluation
This diagram outlines the logical steps for evaluating the dose-response relationship of this compound.
Caption: Logical relationship for evaluating the dose-response of this compound.
References
- 1. Cobra neurotoxin produces central analgesic and hyperalgesic actions via adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound extracted from Naja atra venom relieves arthritis symptoms through anti-inflammation and immunosuppression effects in rat arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cobratoxin - Wikipedia [en.wikipedia.org]
- 4. A long-form alpha-neurotoxin from cobra venom produces potent opioid-independent analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of the Nicotinic Acetylcholine Receptors by Cobra Venom α-Neurotoxins: Is There a Perspective in Lung Cancer Treatment? | PLOS One [journals.plos.org]
- 7. US7902152B2 - Use of cobratoxin as an analgesic - Google Patents [patents.google.com]
- 8. Cobra neurotoxin produces central analgesic and hyperalgesic actions via adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound from Naja naja atra Venom Ameliorates Adriamycin Nephropathy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute oral toxicity and anti-inflammatory activity of hydroalcoholic extract from Lampaya medicinalis Phil in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Analgesic effects of receptin, a chemically modified cobratoxin from Thailand cobra venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nngyk.gov.hu [nngyk.gov.hu]
Application Note: A Cell-Based Fluorescence Assay for Measuring Cobrotoxin Activity on Nicotinic Acetylcholine Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cobrotoxin, a potent neurotoxin isolated from cobra venom, exerts its effects by acting as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] These ligand-gated ion channels are crucial for synaptic transmission in both the central and peripheral nervous systems.[2][3][4] The interaction between this compound and nAChRs leads to a blockade of neuromuscular signaling, resulting in paralysis.[1][3] Understanding the inhibitory activity of this compound on specific nAChR subtypes is essential for the development of potential therapeutics for snakebite envenoming and for utilizing this toxin as a pharmacological tool to study nAChR function.[1][5]
This application note provides a detailed protocol for a cell-based fluorescence assay to measure the inhibitory activity of this compound on a specific nAChR subtype expressed in a heterologous system. The assay utilizes a fluorescent membrane potential dye to detect changes in ion flux upon receptor activation, providing a robust and high-throughput method for quantifying toxin potency.
Principle of the Assay
The assay is based on the principle of measuring changes in cell membrane potential upon nAChR activation. Cells stably expressing a specific nAChR subtype are loaded with a membrane potential-sensitive fluorescent dye. When the nAChRs are activated by an agonist (e.g., acetylcholine or nicotine), an influx of cations (Na⁺ and Ca²⁺) occurs, leading to membrane depolarization.[6] This change in membrane potential is detected as an increase in the fluorescence signal of the dye. This compound, as an antagonist, will inhibit this agonist-induced depolarization, resulting in a dose-dependent decrease in the fluorescence signal. The potency of this compound is determined by calculating its half-maximal inhibitory concentration (IC₅₀).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of nAChR activation and the overall experimental workflow of the cell-based assay.
References
- 1. Peptide Inhibitors of the α-Cobratoxin–Nicotinic Acetylcholine Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Three-Finger Neurotoxins from Naja melanoleuca Cobra Venom Interact with GABAA and Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Snake three-finger α-neurotoxins and nicotinic acetylcholine receptors: molecules, mechanisms and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Cobrotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobrotoxin, a potent neurotoxin isolated from the venom of cobras (Naja species), is a high-affinity antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[1] The specific and strong interaction of this compound with nAChRs makes its radiolabeled form, typically with Iodine-125 (¹²⁵I), an invaluable tool for receptor characterization, drug screening, and neuroscience research.
These application notes provide detailed protocols for utilizing ¹²⁵I-Cobrotoxin in receptor binding assays, including saturation, competition, and kinetic studies. The information herein is intended to guide researchers in accurately determining receptor density (Bmax), ligand affinity (Kd), and the kinetics of binding interactions.
Principle of the Assay
Radioligand binding assays are based on the specific binding of a radiolabeled ligand to its receptor.[2] The amount of bound radioactivity is measured to quantify the ligand-receptor interaction.
-
Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of ¹²⁵I-Cobrotoxin to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[2][3]
-
Competition Assays: These are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of ¹²⁵I-Cobrotoxin for binding to the receptor.[2]
-
Kinetic Assays: These experiments measure the rate of association (Kon) and dissociation (Koff) of ¹²⁵I-Cobrotoxin with the receptor, providing further insights into the binding mechanism.[4]
Nicotinic Acetylcholine Receptor Signaling Pathway
This compound exerts its effects by blocking the signaling of nAChRs. Upon binding of the endogenous agonist acetylcholine, nAChRs undergo a conformational change, opening an ion channel permeable to cations like Na⁺ and Ca²⁺.[5] This influx of ions leads to depolarization of the cell membrane and initiates downstream signaling cascades. In neurons, this can trigger the activation of voltage-gated calcium channels and the subsequent release of neurotransmitters. Furthermore, nAChR activation can modulate intracellular signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.[6][7]
nAChR signaling and antagonism by this compound.
Experimental Protocols
Materials and Reagents
-
¹²⁵I-Cobrotoxin (specific activity >2000 Ci/mmol)
-
Receptor source: Cell membranes or tissue homogenates expressing nAChRs (e.g., from rat brain or transfected cell lines)
-
Binding Buffer: e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding determinator: High concentration of unlabeled this compound or nicotine (B1678760) (e.g., 1 mM)
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
96-well filter plates and vacuum manifold (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Gamma counter or scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Experimental Workflow
General workflow for a radioligand binding assay.
Protocol 1: Saturation Binding Assay
-
Prepare Radioligand Dilutions: Prepare a series of 8-12 concentrations of ¹²⁵I-Cobrotoxin in binding buffer. The concentration range should span from approximately 0.1 to 10 times the expected Kd.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration.
-
Total Binding: Add 50 µL of binding buffer, 50 µL of the corresponding ¹²⁵I-Cobrotoxin dilution, and 150 µL of the receptor membrane preparation (typically 50-100 µg protein/well).[8]
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled competitor (e.g., 1 mM nicotine), 50 µL of the corresponding ¹²⁵I-Cobrotoxin dilution, and 150 µL of the receptor membrane preparation.[8]
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[8]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a PEI-soaked glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[8]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a gamma or scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding (y-axis) versus the concentration of ¹²⁵I-Cobrotoxin (x-axis).
-
Analyze the data using non-linear regression with a one-site binding (hyperbola) model to determine the Kd and Bmax.[3]
-
Protocol 2: Competition Binding Assay
-
Prepare Reagents:
-
Prepare a single concentration of ¹²⁵I-Cobrotoxin in binding buffer, typically at or near its Kd value.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Setup:
-
Total Binding: Add 50 µL of binding buffer, 50 µL of the ¹²⁵I-Cobrotoxin solution, and 150 µL of the receptor membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of an unlabeled competitor, 50 µL of the ¹²⁵I-Cobrotoxin solution, and 150 µL of the receptor membrane preparation.
-
Competition: Add 50 µL of each dilution of the test compound, 50 µL of the ¹²⁵I-Cobrotoxin solution, and 150 µL of the receptor membrane preparation.
-
-
Incubation, Filtration, Washing, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of ¹²⁵I-Cobrotoxin used and Kd is its dissociation constant determined from the saturation assay.[9]
-
Protocol 3: Kinetic Binding Assay
-
Association Kinetics (Kon):
-
Incubate the receptor preparation with a single concentration of ¹²⁵I-Cobrotoxin.
-
At various time points, terminate the reaction by filtration and measure the specific binding.
-
Plot specific binding versus time and analyze the data using a one-phase association model to determine the observed rate constant (Kobs).
-
Calculate the association rate constant (Kon) using the equation: Kon = (Kobs - Koff) / [L]. The Koff value is obtained from the dissociation experiment.[4]
-
-
Dissociation Kinetics (Koff):
-
Pre-incubate the receptor preparation with ¹²⁵I-Cobrotoxin to allow binding to reach equilibrium.
-
Initiate dissociation by adding a high concentration of an unlabeled ligand.
-
At various time points, filter the samples and measure the remaining specific binding.
-
Plot the natural logarithm of the percentage of binding remaining versus time. The slope of this line is equal to the negative of the dissociation rate constant (-Koff).[4]
-
Data Presentation
Quantitative data from receptor binding studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Representative Saturation Binding Data for ¹²⁵I-Cobrotoxin
| ¹²⁵I-Cobrotoxin (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1500 | 150 | 1350 |
| 0.5 | 6000 | 300 | 5700 |
| 1.0 | 9500 | 500 | 9000 |
| 2.5 | 15000 | 800 | 14200 |
| 5.0 | 18500 | 1200 | 17300 |
| 10.0 | 20500 | 1800 | 18700 |
| 20.0 | 21500 | 2500 | 19000 |
| 40.0 | 21800 | 3200 | 18600 |
Note: The data in this table is for illustrative purposes only.
Table 2: Binding Parameters for this compound at Nicotinic Acetylcholine Receptors
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Kd | Typically in the low nM range | e.g., Rat Brain Membranes | ¹²⁵I-Cobrotoxin | - |
| Bmax | Varies with tissue/cell expression | e.g., Rat Brain Membranes | ¹²⁵I-Cobrotoxin | - |
| IC50 | ~1-30 nM | Torpedo and human α7 nAChR | ¹²⁵I-α-bungarotoxin | [10] |
| Ki | Calculated from IC50 | Torpedo and human α7 nAChR | ¹²⁵I-α-bungarotoxin | [10] |
| Kon | To be determined experimentally | - | ¹²⁵I-Cobrotoxin | - |
| Koff | To be determined experimentally | - | ¹²⁵I-Cobrotoxin | - |
Troubleshooting
-
High Non-specific Binding:
-
Increase the number of washes.
-
Ensure filters are adequately pre-soaked in PEI.
-
Include BSA or a non-ionic detergent in the binding buffer.
-
Reduce the concentration of receptor protein.
-
-
Low Specific Binding:
-
Increase the amount of receptor protein.
-
Check the integrity and specific activity of the ¹²⁵I-Cobrotoxin.
-
Optimize incubation time and temperature.
-
-
High Variability between Replicates:
-
Ensure thorough mixing of all components.
-
Check for consistent timing in filtration and washing steps.
-
Ensure the receptor preparation is homogenous.
-
By following these detailed protocols and considering the key parameters, researchers can effectively utilize radiolabeled this compound to gain valuable insights into the pharmacology of nicotinic acetylcholine receptors.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. TPC - Bmax and KD [turkupetcentre.net]
- 4. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Recombinant expression of Cobrotoxin in E. coli for research purposes.
For Research Purposes
Introduction
Cobrotoxin (CBTX), a potent neurotoxin isolated from the venom of the Taiwan cobra (Naja naja atra), is a member of the three-finger toxin (3FTx) family.[1] It is a small, basic protein composed of 62 amino acids, internally cross-linked by four disulfide bonds that stabilize its active conformation.[1] this compound acts as a postsynaptic neurotoxin by binding with high affinity to the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, competitively inhibiting the binding of acetylcholine.[1][2] This blockade of neurotransmission leads to muscle paralysis.[2] The specific interaction with nAChRs makes recombinant this compound a valuable tool in neuroscience research for studying receptor structure, function, and for the development of potential therapeutic agents against certain neural disorders.[3]
This document provides a detailed protocol for the recombinant expression of this compound in Escherichia coli, a widely used and cost-effective system for producing heterologous proteins. Due to its toxicity and the presence of disulfide bonds, special considerations are required for successful expression and recovery of bioactive this compound. The protocols outlined below cover gene synthesis, cloning into a suitable expression vector, induction of expression, and the purification and refolding of the protein from inclusion bodies, which is a common outcome for this type of protein in E. coli.[4][5]
Materials and Methods
1. Gene Synthesis and Vector Selection
The expression of this compound requires a synthetic gene optimized for E. coli codon usage. The amino acid sequence of this compound from Naja naja atra can be obtained from protein databases.[2] The gene should be designed with appropriate restriction sites (e.g., NdeI and XhoI) for directional cloning into an expression vector.
Given the toxic nature of this compound, a tightly regulated expression system is paramount to prevent premature cell death before induction.[6][7] The pET series of vectors are well-suited for this purpose, as they utilize the strong T7 promoter, which is under the control of the lac operator, ensuring minimal leaky expression.[8][9][10]
Table 1: Recommended Expression Vectors for Toxic Proteins
| Vector | Promoter System | Key Features | Reference |
|---|---|---|---|
| pET-20b(+) | T7lac | Ampicillin resistance, C-terminal His-tag option, pelB leader sequence for periplasmic localization. | [4] |
| pET-28a(+) | T7lac | Kanamycin resistance, N- and C-terminal His-tag options, thrombin cleavage site. | [11] |
| pRHA Series | Rhamnose-inducible | Tightly regulated and tunable expression, useful for highly toxic proteins. | [6] |
| pBAD Series | Arabinose-inducible | Tightly regulated by catabolite repression and positive induction. |[6] |
Logical Relationship of the pET Expression System
Caption: Logic of IPTG-inducible expression in the pET system.
2. Host Strain Selection
The choice of E. coli host strain is critical for maximizing protein yield and minimizing the effects of toxicity. BL21(DE3) is a standard choice as it carries the T7 RNA polymerase gene required for transcription from the T7 promoter and is deficient in Lon and OmpT proteases.[8] For highly toxic proteins, strains engineered for tighter expression control or tolerance to toxicity are recommended.
Table 2: Recommended E. coli Strains for Toxic Protein Expression
| Strain | Genotype/Features | Rationale for Use | Reference |
|---|---|---|---|
| BL21(DE3) | DE3 lysogen, lon⁻, ompT⁻ | Standard for T7 expression; protease deficient. | [4] |
| C41(DE3) / C43(DE3) | Mutations allowing tolerance to toxic proteins | Derived from BL21(DE3); stable expression of many toxic proteins. | [12][13] |
| Lemo21(DE3) | Tunable T7 lysozyme (B549824) expression | Allows fine-tuning of T7 RNA polymerase activity to reduce toxicity. | [12][14] |
| T7 Express lysY/Iq | High levels of LacI repressor (lacIq) and T7 lysozyme | Provides two mechanisms to reduce basal expression. |[12][14] |
3. Experimental Workflow
The overall process involves several key stages, from obtaining the gene to characterizing the final purified protein.
Recombinant this compound Production Workflow
Caption: Overall workflow for recombinant this compound production.
Detailed Experimental Protocols
Protocol 1: Transformation and Expression
-
Transformation : Transform the pET-CBTX plasmid into chemically competent E. coli BL21(DE3) cells using a standard heat-shock protocol.[15] Plate the cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., 50 µg/mL Kanamycin for pET-28a) and incubate overnight at 37°C.
-
Starter Culture : Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.[16]
-
Large-Scale Culture : Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight starter culture.
-
Growth : Incubate at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[11][16]
-
Induction : Cool the culture to room temperature. Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM to induce protein expression.[11]
-
Expression : Continue incubation at a lower temperature, such as 25°C, for 16 hours or 37°C for 4 hours, to promote protein expression and inclusion body formation.[11][17]
-
Harvest : Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 2: Inclusion Body (IB) Isolation and Solubilization
-
Cell Lysis : Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) per 1 L of original culture. Lyse the cells by sonication on ice.
-
IB Collection : Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Washing : Wash the inclusion bodies twice by resuspending the pellet in wash buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5% Triton X-100) followed by centrifugation. This removes membrane proteins and other contaminants.
-
Solubilization : Solubilize the washed inclusion bodies in a solubilization buffer containing a strong denaturant. A common buffer is 50 mM Tris-HCl, pH 8.0, 6 M Guanidine-HCl (or 8 M Urea), and 10 mM DTT.[18][19] Incubate with gentle agitation for 2-4 hours at room temperature.
-
Clarification : Centrifuge the solubilized mixture at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured this compound.
Protocol 3: Protein Refolding and Purification
-
Refolding : The key to obtaining active this compound is the correct formation of its four disulfide bonds. This is achieved by rapidly diluting the denatured protein into a large volume of refolding buffer to a final protein concentration of 0.05-0.1 mg/mL. A typical refolding buffer is 100 mM Tris-HCl, pH 8.5, 0.5 M L-Arginine (to prevent aggregation), and a redox pair such as 3 mM reduced glutathione (B108866) (GSH) and 0.3 mM oxidized glutathione (GSSG).[3] Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.
-
Concentration : Concentrate the refolded protein solution using tangential flow filtration (TFF) or a similar method with a 3 kDa molecular weight cutoff (MWCO) membrane.
-
Dialysis : Dialyze the concentrated protein against a suitable buffer for purification, such as 20 mM Sodium Phosphate, pH 7.0.
-
Purification :
-
Ion-Exchange Chromatography (IEX) : Since this compound is a basic protein, cation-exchange chromatography is effective. Load the dialyzed protein onto a SP-Sephadex or similar column and elute with a linear gradient of NaCl (e.g., 0 to 1 M).[20][21]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : For final polishing and to ensure high purity, an RP-HPLC step using a C18 column with a water/acetonitrile gradient containing 0.1% TFA is recommended.[4]
-
Protocol 4: Protein Characterization
-
Purity and Molecular Weight : Analyze the purified protein by SDS-PAGE, which should show a single band at the expected molecular weight (~7 kDa). Confirm the exact mass by Mass Spectrometry (MS).[22]
-
Structural Integrity : Use Circular Dichroism (CD) spectroscopy to confirm that the refolded protein has the correct secondary and tertiary structure, comparing the spectra to that of native this compound if available.[3]
-
Biological Activity Assay : The neurotoxicity of the recombinant this compound can be assessed by its ability to inhibit acetylcholine-induced muscle contractions in an appropriate in vitro model, such as a chick biventer cervicis nerve-muscle preparation.[4][20] Alternatively, binding affinity to purified nAChRs can be measured using techniques like Surface Plasmon Resonance (SPR).
Data Presentation
Successful production should yield highly pure and active this compound. While yields can vary significantly, previous studies have reported yields of up to 12 mg/L when expressing a soluble fusion protein version of this compound.[3] Yields from inclusion bodies followed by refolding are typically lower but can be optimized.
Table 3: Example Purification Summary
| Purification Step | Total Protein (mg) | Specific Activity (units/mg) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Solubilized IBs | 100 | - | 100 | ~30 |
| Refolded Protein | 40 | User Defined | 40 | ~40 |
| Ion-Exchange | 15 | User Defined | 15 | >90 |
| RP-HPLC | 8 | User Defined | 8 | >98 |
Mechanism of Action
This compound exerts its effect by physically obstructing the ion channel of the nicotinic acetylcholine receptor.
This compound Mechanism of Action at the Neuromuscular Junction
Caption: this compound competitively blocks acetylcholine binding to nAChRs.
References
- 1. This compound: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cobratoxin - Wikipedia [en.wikipedia.org]
- 3. Cloning, overexpression, and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and mutagenesis studies of this compound from Taiwan cobra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. pET expression vectors | Agilent [agilent.com]
- 10. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. quora.com [quora.com]
- 13. genscript.com [genscript.com]
- 14. neb.com [neb.com]
- 15. E. coli protein expression and purification [protocols.io]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. neb.com [neb.com]
- 18. biorxiv.org [biorxiv.org]
- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 20. A novel neurotoxin, this compound b, from Naja naja atra (Taiwan cobra) venom: purification, characterization, and gene organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Development of a Broad-Spectrum Antiserum against Cobra Venoms Using Recombinant Three-Finger Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cobrotoxin in studying synaptic transmission.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobrotoxin, a potent postsynaptic α-neurotoxin isolated from the venom of Naja species cobras, serves as a critical tool in neuroscience for the study of synaptic transmission.[1] As a highly specific and high-affinity antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), it provides a mechanism to probe the function, distribution, and pharmacology of these crucial receptors.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in research settings, particularly for investigating the neuromuscular junction (NMJ) and central nervous system (CNS) synapses.[1][2]
Application Notes
Mechanism of Action
This compound is a competitive antagonist that binds to the acetylcholine (ACh) binding sites on nAChRs.[1][3] At the neuromuscular junction, nAChRs are clustered on the postsynaptic membrane. The binding of ACh released from the presynaptic nerve terminal normally causes the nAChR ion channel to open, leading to an influx of sodium ions, depolarization of the muscle membrane (end-plate potential), and subsequent muscle contraction.[2]
This compound, particularly long-chain α-neurotoxins, binds tightly and with slow reversibility to the α1-δ and α1-γ/ε subunit interfaces of muscle-type nAChRs and to neuronal α7 nAChRs.[1][4] This binding physically obstructs the binding of ACh, thereby preventing channel opening, inhibiting ion flow, and blocking neuromuscular transmission, which results in flaccid paralysis.[1][2] This specific antagonism makes this compound an invaluable tool for isolating and studying nAChR-mediated components of synaptic transmission.
Caption: this compound competitively antagonizes the nAChR, blocking ACh binding and subsequent ion influx.
Key Applications
-
Functional Characterization: Used to block nAChR activity in electrophysiological studies to confirm the contribution of these receptors to synaptic currents.[5][6]
-
Receptor Localization: Fluorescently labeled this compound allows for the visualization and mapping of nAChR distribution in tissues and cell cultures.[7][8]
-
Receptor Quantification: Employed in binding assays to determine the density and affinity of nAChRs in a given preparation.[9][10]
-
Subtype Differentiation: As a long-chain α-neurotoxin, it can help distinguish between different nAChR subtypes, showing high affinity for muscle-type and neuronal α7 receptors.[2][4]
Data Presentation: Toxin-Receptor Interactions
The following tables summarize key quantitative data for α-cobratoxin and related toxins in their interaction with nicotinic acetylcholine receptors.
Table 1: Binding Affinities and Inhibition Constants
| Toxin | Receptor/Cell Line | Assay Type | Value | Reference |
|---|---|---|---|---|
| α-Cobratoxin | Neuronal α7/CHRNA7 nAChR | Not Specified | Kd = 55 pM | [11] |
| Nε-FITC-Lys-23 α-toxin | Membrane-associated nAChR | Fluorescence Polarization | Kd = 4 nM | [12] |
| α-Cobratoxin | Xenopus oocytes expressing α7-AChR | Receptor Blocking Assay | IC50 (for blocking antibody) = 3.6 - 6.2 nM |[13] |
Table 2: Effective Concentrations in Functional Assays
| Toxin | Preparation | Effect | Concentration | Reference |
|---|---|---|---|---|
| This compound | Frog Neuromuscular Junction | Depressed end-plate potential | < 0.1 µM | [14] |
| α-Cobratoxin | Rabbit Superior Cervical Ganglion | Inhibition of fast EPSC | 1 µM |[6] |
Experimental Protocols
Protocol 1: Non-Radioactive Receptor Binding Assay (ELISA-based)
This protocol describes a method to quantify the binding of nAChRs to immobilized this compound.[9][10]
Caption: Step-by-step workflow for a non-radioactive this compound-nAChR binding assay.
Methodology:
-
Plate Coating:
-
Dilute this compound to a final concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL of the solution to each well of a high-binding 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., PBST with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Receptor Binding:
-
Wash the wells three times with PBST.
-
Prepare serial dilutions of the purified nAChR preparation in blocking buffer. For competition assays, pre-incubate the receptor with varying concentrations of a competing ligand (e.g., acetylcholine) for 30 minutes before adding to the plate.[15]
-
Add 100 µL of the nAChR solution to each well.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Wash the wells three times with PBST.
-
Add 100 µL of a primary antibody specific to an nAChR subunit, diluted in blocking buffer.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with PBST.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with PBST.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color develops (5-20 minutes).
-
Stop the reaction by adding 50 µL of 2M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Electrophysiological Recording of nAChR Inhibition
This protocol outlines the use of two-electrode voltage clamp (TEVC) on Xenopus laevis oocytes expressing nAChRs to measure current inhibition by this compound.[16]
Caption: Workflow for measuring this compound-mediated inhibition of nAChR currents using TEVC.
Methodology:
-
Oocyte Preparation:
-
Harvest and prepare Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α7).
-
Incubate for 2-5 days to allow for receptor expression.
-
-
Recording Setup:
-
Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3M KCl.
-
Using a voltage-clamp amplifier, clamp the oocyte's membrane potential at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Establish a stable baseline by applying brief pulses (1-2 seconds) of a sub-maximal concentration of acetylcholine (e.g., 100 µM ACh) every 1-2 minutes and record the resulting inward current.
-
Once the baseline is stable, switch the perfusion solution to one containing a known concentration of this compound (e.g., 1-100 nM).
-
Perfuse with the toxin for a defined period (e.g., 5-10 minutes).
-
Switch the perfusion back to the standard Ringer's solution to wash out unbound toxin.
-
Resume the ACh pulses and record the remaining (inhibited) current.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked current before and after this compound application.
-
Calculate the percentage of inhibition as: (1 - (I_toxin / I_baseline)) * 100%.
-
Repeat with various toxin concentrations to generate a dose-response curve and calculate the IC₅₀.
-
Protocol 3: Fluorescence Imaging of nAChR Distribution
This protocol details the use of fluorescently-labeled this compound to visualize nAChRs in cell culture or tissue sections.[7][12][17]
Methodology:
-
Probe Preparation:
-
Sample Preparation:
-
For Cell Cultures: Grow cells expressing nAChRs on glass coverslips. Wash briefly with cold PBS.
-
For Tissue Sections: Prepare cryosections (10-20 µm thick) of the tissue of interest (e.g., muscle, brain) and mount on slides.
-
-
Labeling:
-
Prepare a solution of the fluorescently-labeled this compound (e.g., 10-100 nM) in a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the samples with the labeling solution for 1-2 hours at room temperature or 4°C, protected from light.
-
Specificity Control: In parallel, incubate control samples with the fluorescent toxin plus a large excess (e.g., 100-fold) of unlabeled this compound or another nAChR antagonist to confirm specific binding.
-
-
Washing and Mounting:
-
Wash the samples extensively with cold PBS (3-4 times, 5 minutes each) to remove unbound toxin and reduce background fluorescence.
-
Optionally, perform a fixation step with 4% paraformaldehyde for 10-15 minutes if not already fixed.
-
Mount coverslips onto slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the samples using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.
-
Capture images to document the localization and relative density of the labeled nAChRs.
-
References
- 1. Cobratoxin - Wikipedia [en.wikipedia.org]
- 2. Neurotoxins Acting at Synaptic Sites: A Brief Review on Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the role of post-synaptic α-neurotoxins in paralysis due to snake envenoming in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Three-Finger Neurotoxins from Naja melanoleuca Cobra Venom Interact with GABAA and Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological study of neuromuscular blocking action of cobra neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Mechanism of action of alpha-neurotoxins from snake venom on nicotinic cholinoreceptors of sympathetic ganglion neurons in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors [frontiersin.org]
- 8. Neurotoxin-Derived Optical Probes for Biological and Medical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A non-radioactive receptor assay for snake venom postsynaptic neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholine receptor binding characteristics of snake and cone snail venom postsynaptic neurotoxins: further studies with a non-radioactive assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. smartox-biotech.com [smartox-biotech.com]
- 12. Site-specific fluorescein-labeled cobra alpha-toxin. Biochemical and spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic antibodies block receptor binding and current‐inhibiting effects of α‐cobratoxin from Naja kaouthia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lack of the blocking effect of this compound from Naja naja atra venom on neuromuscular transmission in isolated nerve muscle preparations from poisonous and non-poisonous snakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Peptide Inhibitors of the α-Cobratoxin–Nicotinic Acetylcholine Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Protocol for assessing the anti-arthritic effects of Cobrotoxin in a rat model.
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for evaluating the anti-arthritic properties of Cobrotoxin (CTX), a neurotoxin isolated from cobra venom, in a chemically-induced arthritis rat model. The protocol is designed for preclinical assessment and is based on the widely used Adjuvant-Induced Arthritis (AIA) model, which shares immunological and pathological features with human rheumatoid arthritis.[1][2]
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. This compound (CTX), the long-chain α-neurotoxin from cobra venom, has demonstrated analgesic and anti-inflammatory effects in rodent models of pain and arthritis.[3][4] This protocol details the methodology for inducing arthritis in rats and subsequently assessing the therapeutic efficacy of CTX by monitoring clinical signs, biochemical markers, and histopathological changes. The mechanism of action of CTX is believed to involve the modulation of inflammatory cytokines and the cholinergic anti-inflammatory pathway.[3][4][5]
Experimental Workflow
The following diagram outlines the major steps in the experimental protocol, from animal acclimatization to data analysis.
Caption: Experimental workflow for assessing the anti-arthritic effects of this compound.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Male Sprague-Dawley or Lewis Rats (7-8 weeks old) | Specific Pathogen Free (SPF) |
| This compound (CTX) | Lyophilized powder, >95% purity |
| Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis | Chondrex, Inc. or equivalent |
| Normal Saline (0.9% NaCl) | Sterile, injectable grade |
| Anesthetics (e.g., Isoflurane, Ketamine/Xylazine) | Pharmaceutical grade |
| Plethysmometer or Calipers | For paw volume/thickness measurement |
| ELISA Kits for rat TNF-α, IL-1β, IL-6, IL-10 | R&D Systems, eBioscience, or equivalent |
| Reagents for Histopathology (Formalin, Decalcifying solution, Paraffin, H&E stain) | Histology grade |
Experimental Protocols
Animal Handling and Acclimatization
-
House male Sprague-Dawley or Lewis rats (180-220 g) in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatize animals for at least one week before the start of the experiment.
Arthritis Induction: Adjuvant-Induced Arthritis (AIA) Model
-
On Day 0, briefly anesthetize the rats.
-
Thoroughly resuspend the Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis.[6]
-
Inject 0.1 mL of the CFA emulsion intradermally into the plantar surface of the right hind paw of each rat.[1][6] This will serve as the primary inflammatory lesion.
-
A secondary, systemic arthritic response is expected to develop in the contralateral (left) paw and other joints around days 10-14.[6]
Experimental Groups and this compound Administration
The following table outlines the suggested experimental groups.
| Group | Description | Treatment | Dose | Route |
| 1 | Normal Control | Normal Saline | - | IP |
| 2 | Arthritis Model (CFA) | Normal Saline | - | IP |
| 3 | CTX Treatment Group 1 | This compound | Low Dose (e.g., 5 µg/kg) | IP |
| 4 | CTX Treatment Group 2 | This compound | High Dose (e.g., 17 µg/kg) | IP |
| 5 | Positive Control | Methotrexate (MTX) | e.g., 0.5 mg/kg | PO |
-
Dosing Paradigms:
-
This compound Preparation: Dissolve lyophilized CTX in sterile normal saline to the desired concentration. Administer intraperitoneally (IP) once daily. A dose of 17.0 µg/kg has been shown to be effective.[4]
Assessment of Anti-Arthritic Effects
Perform the following measurements every 2-3 days, starting from Day 0 until termination (e.g., Day 21 or 28).
| Parameter | Method |
| Paw Volume/Swelling | Measure the volume of both hind paws using a plethysmometer. Alternatively, measure the paw thickness with digital calipers. |
| Arthritis Score | Score each paw based on erythema (redness) and swelling on a scale of 0-4. The maximum score per rat is 16.[6] |
| Body Weight | Monitor body weight as an indicator of general health. Arthritic rats often exhibit weight loss. |
Arthritis Scoring System: [6]
| Score | Description |
| 0 | No erythema or swelling |
| 1 | Mild, localized edema and erythema |
| 2 | Moderate edema and erythema |
| 3 | Severe edema and erythema |
| 4 | Gross deformity and ankylosis |
-
At the end of the experiment, collect blood via cardiac puncture under deep anesthesia.
-
Centrifuge the blood to separate the serum and store at -80°C.
-
Determine the serum concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and the anti-inflammatory cytokine (IL-10) using commercially available ELISA kits, following the manufacturer's instructions.[4][8]
-
After blood collection, euthanize the animals.
-
Dissect the hind paws and fix them in 10% neutral buffered formalin.
-
For radiological analysis, take X-ray images of the ankle joints to assess bone erosion and joint space narrowing.
-
For histopathology, decalcify the joints, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone resorption.[2][7]
This compound's Proposed Anti-Arthritic Signaling Pathway
This compound is believed to exert its anti-inflammatory effects primarily through the cholinergic anti-inflammatory pathway and by inhibiting the NF-κB signaling cascade.
Caption: this compound's proposed anti-inflammatory signaling pathway.
Studies have shown that CTX can reduce the production of TNF-α, IL-1, and IL-2 while increasing the production of the anti-inflammatory cytokine IL-10.[4] The analgesic and anti-inflammatory effects of CTX can be significantly reduced by an α7-nAChR antagonist, supporting the involvement of this receptor.[4] Furthermore, CTX has been found to inhibit the NF-κB signaling pathway in fibroblast-like synoviocytes, which is a key pathway in the production of inflammatory mediators.[5][9]
Data Presentation and Statistical Analysis
All quantitative data, including paw volume, arthritis scores, body weight, and cytokine levels, should be presented as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the arthritis model group. A p-value of less than 0.05 is typically considered statistically significant.
Example Data Summary Table
| Group | Paw Volume (mL) | Arthritis Score (max 16) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Normal Control | ||||
| Arthritis Model (CFA) | ||||
| CTX (Low Dose) | ||||
| CTX (High Dose) | ||||
| MTX (Positive Control) |
This structured protocol provides a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for rheumatoid arthritis. Adherence to these detailed steps will ensure the generation of reproducible and reliable data for drug development professionals.
References
- 1. chondrex.com [chondrex.com]
- 2. inotiv.com [inotiv.com]
- 3. Suppression of complete Freund's adjuvant-induced adjuvant arthritis by cobratoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of complete Freund's adjuvant-induced adjuvant arthritis by cobratoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound extracted from Naja atra venom relieves arthritis symptoms through anti-inflammation and immunosuppression effects in rat arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adjuvant-Induced Arthritis Model [chondrex.com]
- 7. inotiv.com [inotiv.com]
- 8. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Methods to Study Cobrotoxin's Effect on Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobrotoxin, a potent neurotoxin isolated from the venom of cobras of the Naja genus, is a valuable tool for studying the neuromuscular junction. Its high affinity and specificity for the nicotinic acetylcholine (B1216132) receptor (nAChR) make it an excellent probe for investigating the mechanisms of neuromuscular transmission and for the screening of potential therapeutic agents targeting this receptor. These application notes provide detailed protocols for three common in vitro methods to study the effects of this compound on muscle contraction: the isolated rat phrenic nerve-hemidiaphragm preparation, cell-based assays using the TE671 cell line, and electrophysiological recording of end-plate potentials.
Mechanism of Action of this compound
This compound is a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the postsynaptic membrane of the neuromuscular junction.[1] By binding to the α-subunits of the nAChR, it prevents acetylcholine (ACh) from binding and activating the receptor. This blockade of nAChR activation inhibits the influx of sodium ions into the muscle cell, thereby preventing depolarization of the motor endplate and subsequent muscle contraction, leading to flaccid paralysis.[1]
Data Presentation
The following table summarizes quantitative data regarding the inhibitory effects of this compound on nAChRs from various studies.
| Toxin | Receptor Type | Preparation | Method | IC50 | Reference |
| α-Cobratoxin | Human α7 nAChR | Xenopus oocytes | Electrophysiology | 4.1 nM | [2] |
| α-Cobratoxin | Human α7 nAChR | GH4C1 cells | Radioligand Binding Assay | >20 nM (inhibited >50%) | [2] |
| α-Cobratoxin | nAChR | A549 cells | Cytotoxicity (MTT) | ~0.7 µM | [2] |
| α-Cobratoxin | nAChR | SK-MES 1 cells | Cytotoxicity (MTT) | ~0.3 µM | [2] |
| Peptide 1 (inhibitor) | α-Cobratoxin binding | In vitro | Fluorescence Polarization | 29 ± 6 µM (for inhibition of peptide 9 binding) | [3] |
Experimental Protocols
Isolated Rat Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method allows for the study of neuromuscular transmission in a physiologically relevant tissue preparation.
Experimental Workflow:
Protocol:
-
Animal Euthanasia and Dissection:
-
Humanely euthanize an adult rat (e.g., Wistar, 200-250 g) according to approved institutional animal care and use committee protocols.
-
Open the thoracic cavity and carefully dissect the phrenic nerve and the attached hemidiaphragm.[4] Keep the preparation moist with Krebs solution throughout the dissection.
-
-
Mounting the Preparation:
-
Mount the hemidiaphragm in a 20 ml organ bath containing Krebs solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
The composition of the Krebs solution is as follows (in mM): NaCl 133, KCl 4.9, CaCl2 1.8, NaHCO3 11.9, NaH2PO4 0.7, and Glucose 11.
-
Attach the central tendon to a fixed hook and the costal margin to an isometric force transducer.
-
-
Stimulation and Recording:
-
Place the phrenic nerve on a bipolar platinum electrode for stimulation.
-
Apply a resting tension of approximately 1 g and allow the preparation to equilibrate for 30-60 minutes, with regular washing every 15 minutes.
-
Stimulate the phrenic nerve with supramaximal square wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.
-
Record the isometric twitch contractions using a force transducer connected to a data acquisition system.
-
-
Application of this compound:
-
Once a stable baseline of contractions is achieved, add this compound to the organ bath in a cumulative concentration-dependent manner.
-
Allow the effect of each concentration to reach a steady state before adding the next concentration.
-
-
Data Analysis:
-
Measure the amplitude of the twitch contractions before and after the addition of this compound.
-
Express the inhibitory effect as a percentage of the baseline contraction amplitude.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the muscle contraction) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assay using TE671 Cells
TE671 cells are a human rhabdomyosarcoma cell line that endogenously expresses the fetal muscle-type nAChR. This cell line provides a high-throughput platform for screening nAChR antagonists.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Culture TE671 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Load the cells with a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the toxin to bind to the nAChRs.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare a solution of an nAChR agonist, such as acetylcholine (ACh), in the assay buffer. The final concentration of ACh should be one that elicits a robust and reproducible depolarization, typically in the micromolar range.
-
Use a fluorescence plate reader equipped with an automated injection system to add the ACh solution to the wells while simultaneously recording the fluorescence signal.
-
Record the fluorescence before (baseline) and after the addition of the agonist.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is proportional to the change in membrane potential.
-
Calculate the percentage of inhibition for each this compound concentration by comparing the fluorescence change in the presence of the toxin to the change in the control wells (no toxin).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Electrophysiological Recording of End-Plate Potentials (EPPs)
This technique provides a direct measure of the postsynaptic response to nerve stimulation and is a highly sensitive method for studying the effects of nAChR antagonists.
Experimental Workflow:
Protocol:
-
Preparation and Mounting:
-
Dissect a nerve-muscle preparation, such as the mouse soleus or diaphragm, and mount it in a recording chamber perfused with a physiological saline solution (e.g., Ringer's solution) bubbled with 95% O2 and 5% CO2.[5]
-
Maintain the temperature of the chamber at room temperature or a physiological temperature.
-
-
Microelectrode Impalement:
-
Use a sharp glass microelectrode filled with 3 M KCl to impale a muscle fiber near the end-plate region.
-
The resting membrane potential should be stable and typically between -60 and -80 mV.
-
-
Nerve Stimulation and EPP Recording:
-
Stimulate the motor nerve with a suction electrode using brief electrical pulses.
-
Record the resulting end-plate potentials (EPPs) using an intracellular amplifier.
-
To prevent muscle contraction from dislodging the microelectrode, the muscle can be treated with a low concentration of a muscle relaxant like µ-conotoxin GIIIB, or the experiments can be performed in a low-calcium/high-magnesium solution to reduce the EPP amplitude below the threshold for action potential generation.[5]
-
-
Application of this compound:
-
After obtaining a stable baseline of EPPs, introduce this compound into the perfusing solution.
-
Monitor the amplitude of the EPPs over time as the toxin takes effect.
-
-
Data Analysis:
-
Measure the amplitude of the EPPs before and at various time points after the application of this compound.
-
Quantify the rate and extent of the reduction in EPP amplitude to characterize the blocking effect of the toxin.
-
The time course of the block can be analyzed to determine the kinetics of toxin binding.
-
Signaling Pathway
The primary signaling pathway affected by this compound is the cholinergic signaling at the neuromuscular junction, which is essential for excitation-contraction coupling.
References
- 1. Cobratoxin - Wikipedia [en.wikipedia.org]
- 2. Inhibition of the Nicotinic Acetylcholine Receptors by Cobra Venom α-Neurotoxins: Is There a Perspective in Lung Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Inhibitors of the α-Cobratoxin–Nicotinic Acetylcholine Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallizing Cobrotoxin for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the crystallization of cobrotoxin, a key neurotoxin from cobra venom, to facilitate its structural analysis. The protocols outlined below are compiled from various successful crystallization experiments of this compound and other related snake venom toxins. They are intended to serve as a comprehensive guide for researchers aiming to obtain high-quality crystals suitable for X-ray diffraction studies.
Introduction
This compound, a potent postsynaptic neurotoxin found in the venom of Naja naja atra (Taiwan cobra), is a small, basic protein composed of 62 amino acids cross-linked by four disulfide bonds.[1] Its three-dimensional structure is crucial for understanding its mechanism of action, particularly its interaction with nicotinic acetylcholine (B1216132) receptors, and for the development of potential therapeutics and antivenoms. X-ray crystallography is a primary method for determining the atomic-level structure of proteins like this compound, and the critical first step in this process is the growth of well-ordered crystals.
This guide details the essential steps for this compound crystallization, from initial purification from crude venom to the setup of crystallization experiments using established techniques such as vapor diffusion.
Data Presentation: Crystallization Parameters
The following tables summarize key quantitative data extracted from successful crystallization experiments of this compound and analogous snake venom toxins. These parameters provide a valuable starting point for experimental design.
Table 1: this compound Purification and Concentration
| Parameter | Value | Source |
| Purification Method | Ammonium (B1175870) Sulfate (B86663) Fractionation followed by Carboxymethyl Cellulose Column Chromatography | [2][3] |
| Protein Concentration for Crystallization | ~6-7 mg/mL | [2][4] |
| Buffer for Purity Analysis | 0.01 M Tris-HCl, pH 7.8 | [2] |
Table 2: Recommended Starting Crystallization Conditions (Adapted from a similar cytotoxin)
| Parameter | Recommended Value | Source |
| Crystallization Method | Hanging-Drop Vapor Diffusion | [4] |
| Protein Solution | 6 mg/mL this compound in 10 mM Tris-HCl, pH 7.2 | [4] |
| Reservoir Solution | 0.1 M Sodium Acetate (B1210297), pH 4.6 | [4] |
| 30% (w/v) PEG 4000 | [4] | |
| 0.2 M Ammonium Sulfate | [4] | |
| 6% (v/v) Glycerol | [4] | |
| Drop Ratio (Protein:Reservoir) | 1:1 (e.g., 2 µL : 2 µL) | [4] |
| Equilibration Temperature | 277 K (4°C) | [4] |
| Incubation Time | ~10 days | [4] |
Experimental Protocols
The following are detailed protocols for the purification and crystallization of this compound.
Protocol 1: Purification of this compound from Crude Venom
This protocol is a generalized procedure based on common methods for purifying toxins from snake venom.
Materials:
-
Lyophilized Naja naja atra venom
-
Ammonium sulfate
-
CM-Cellulose resin
-
0.02 M Phosphate (B84403) buffer, pH 7.2
-
Sodium chloride (NaCl) for gradient elution
-
Dialysis tubing (3 kDa molecular weight cutoff)
-
Centrifuge and tubes
-
Chromatography column and system
Procedure:
-
Venom Reconstitution: Dissolve lyophilized crude venom in 0.02 M phosphate buffer, pH 7.2.
-
Ammonium Sulfate Fractionation:
-
Slowly add solid ammonium sulfate to the venom solution with constant stirring at 4°C to achieve approximately 70% saturation.
-
Allow the precipitate to form for at least 4 hours at 4°C.
-
Centrifuge the solution to pellet the precipitated proteins.
-
Discard the supernatant and resuspend the pellet in a minimal volume of 0.02 M phosphate buffer, pH 7.2.
-
Dialyze the resuspended pellet against the same buffer to remove excess ammonium sulfate.
-
-
Ion-Exchange Chromatography:
-
Load the dialyzed protein solution onto a CM-Cellulose column pre-equilibrated with 0.02 M phosphate buffer, pH 7.2.
-
Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins using a stepwise or linear gradient of NaCl (e.g., 0.02 M to 0.5 M) in the equilibration buffer.
-
Collect fractions and monitor the protein content by measuring absorbance at 280 nm.
-
Identify the fractions containing this compound using SDS-PAGE and toxicity assays.
-
-
Pooling and Concentration:
-
Pool the fractions containing pure this compound.
-
Concentrate the pooled fractions to the desired concentration (e.g., 6 mg/mL) using centrifugal filtration units (3 kDa MWCO).
-
The purified and concentrated this compound is now ready for crystallization trials.
-
Protocol 2: Crystallization of this compound by Hanging-Drop Vapor Diffusion
This protocol provides a starting point for crystallization screening based on conditions successful for a similar cytotoxin.
Materials:
-
Purified and concentrated this compound (~6 mg/mL)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Reservoir solution: 0.1 M sodium acetate pH 4.6, 30% PEG 4000, 0.2 M ammonium sulfate, 6% glycerol
-
Micropipettes and tips
-
Sealing grease or tape
-
Microscope for crystal observation
Procedure:
-
Plate Setup: Pipette 700 µL of the reservoir solution into each well of a 24-well crystallization plate.
-
Drop Preparation:
-
On a clean, siliconized cover slip, pipette a 2 µL drop of the purified this compound solution.
-
Carefully add 2 µL of the reservoir solution to the protein drop. Avoid introducing bubbles.
-
-
Sealing the Well:
-
Invert the cover slip so the drop is hanging.
-
Carefully place the cover slip over the well, ensuring a complete seal is formed with the grease or tape.
-
-
Incubation:
-
Transfer the crystallization plate to a stable, vibration-free environment with a constant temperature of 277 K (4°C).
-
Monitor the drops periodically under a microscope for crystal growth over several days to weeks.
-
-
Crystal Optimization: If initial crystals are small or of poor quality, further optimization can be performed by varying the pH, precipitant concentration, protein concentration, and temperature.
Visualizations
Experimental Workflow for this compound Crystallization
The following diagram illustrates the overall workflow from crude venom to the formation of this compound crystals.
Caption: Workflow for this compound Purification and Crystallization.
Logical Relationship of Crystallization Methods
This diagram shows the relationship between different crystallization techniques mentioned in the literature for snake venom toxins.
Caption: Common Methods for Protein Crystallization.
References
- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 2. researchgate.net [researchgate.net]
- 3. neuroprobe.com [neuroprobe.com]
- 4. Purification, crystallization and preliminary X-ray structural studies of a 7.2 kDa cytotoxin isolated from the venom of Daboia russelli russelli of the Viperidae family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Cobrotoxin in Investigating Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobrotoxin, a potent neurotoxin isolated from the venom of the cobra (Naja atra), has garnered significant interest in cancer research for its potential antitumor activities.[1][2] Comprised of a single polypeptide chain, this "short-chain" neurotoxin primarily functions as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4][5] The expression of nAChRs, particularly the α7 subtype, on various cancer cells, including non-small cell lung cancer (NSCLC), has implicated them in tumor proliferation and survival pathways.[3][4][6][7] This document provides an overview of the application of this compound in the investigation of lung cancer cell lines, detailing its mechanism of action and providing protocols for key experimental procedures.
Mechanism of Action in Lung Cancer Cells
The primary proposed mechanism for this compound's anticancer effect involves its interaction with nAChRs, leading to the modulation of downstream signaling pathways that regulate cell survival, proliferation, and death.[4][5][6] However, research has yielded conflicting results regarding the precise pathways affected.
One line of investigation suggests that this compound induces autophagy in human lung adenocarcinoma A549 cells through the activation of the p38-mitogen-activated protein kinase (p38-MAPK) signaling pathway.[1][8][9] This is supported by observations of increased expression of autophagy markers such as Beclin 1 and LC3-II, and decreased expression of p62.[1][8]
Conversely, other studies have questioned the central role of α7-nAChR antagonism and the induction of apoptosis.[3][6][10] Some research indicates that this compound exhibits limited, non-dose-dependent toxicity and does not induce significant apoptosis, suggesting that at high concentrations, cell death may occur through necrosis rather than a targeted apoptotic mechanism.[3][10] It has also been observed that this compound may not significantly suppress tumor growth in vivo.[3][4]
These divergent findings highlight the complexity of this compound's interaction with lung cancer cells and underscore the need for further investigation to elucidate its precise molecular mechanisms.
Applications in Lung Cancer Research
-
Investigating Autophagy: this compound serves as a tool to induce and study the mechanisms of autophagy in lung cancer cell lines.[1][8]
-
Probing Nicotinic Acetylcholine Receptor Signaling: Its role as a nAChR antagonist allows for the investigation of the contribution of this signaling pathway to lung cancer cell proliferation and survival.[3][4][5]
-
Evaluating Antitumor Efficacy: Researchers can utilize this compound to assess its potential as a therapeutic agent, both in vitro and in vivo, although results should be interpreted with caution due to conflicting reports.[1][3][4]
Data Presentation
Table 1: Effect of this compound on the Viability of A549 Lung Adenocarcinoma Cells
| This compound Concentration (µg/mL) | Inhibition Rate (%) after 48h |
| 5 | 24.1 |
| 10 | 32.3 |
| 20 | 56.4 |
Data summarized from a study on A549 cells.[1]
Table 2: Effect of this compound on Colony Formation of A549 Cells
| This compound Concentration (µg/mL) | Colony Formation Inhibition Rate (%) |
| 5 | 27.1 |
| 10 | 43.9 |
| 20 | 54.8 |
Data summarized from a study on A549 cells.[1]
Experimental Protocols
Cell Culture
-
Cell Line: Human lung adenocarcinoma cells (A549) are a commonly used model.
-
Culture Medium: Maintain A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency.
MTT Assay for Cell Viability
This protocol is adapted from studies investigating the cytotoxic effects of this compound.[1][11][12]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^3 cells/well and allow them to adhere for 24 hours.[1][12][13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20 µg/mL) and a vehicle control.[1]
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[1][3][12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the inhibition rate using the formula: Inhibition Rate (%) = (1 - (Absorbance of treated group / Absorbance of control group)) x 100.
Colony Formation Assay
This protocol is based on methodologies used to assess the long-term proliferative capacity of cells treated with this compound.[1][3]
-
Cell Seeding: Plate A549 cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
Fixation and Staining: Wash the colonies with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as clusters of >50 cells).
-
Calculation: Calculate the colony formation inhibition rate: Inhibition Rate (%) = (1 - (Number of colonies in treated group / Number of colonies in control group)) x 100.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels, such as those involved in autophagy, upon this compound treatment.[1]
-
Cell Lysis: Treat A549 cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Beclin 1, LC3, p62, p-p38, and β-actin as a loading control) overnight at 4°C.[1][8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Proposed signaling pathway of this compound-induced autophagy in A549 lung cancer cells.
Caption: General experimental workflow for investigating this compound's effects on lung cancer.
Caption: Conflicting cell death pathways proposed for this compound in lung cancer cells.
References
- 1. Antitumor activity of this compound in human lung adenocarcinoma A549 cells and following transplantation in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malaysian Cobra Venom: A Potential Source of Anti-Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Nicotinic Acetylcholine Receptors by Cobra Venom α-Neurotoxins: Is There a Perspective in Lung Cancer Treatment? | PLOS One [journals.plos.org]
- 4. Inhibition of the nicotinic acetylcholine receptors by cobra venom α-neurotoxins: is there a perspective in lung cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cobratoxin - Wikipedia [en.wikipedia.org]
- 6. Inhibition of the Nicotinic Acetylcholine Receptors by Cobra Venom α-Neurotoxins: Is There a Perspective in Lung Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Cryptoxanthin reduced lung tumor multiplicity and inhibited lung cancer cell motility by down-regulating nicotinic acetylcholine receptor α7 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of this compound in human lung adenocarcinoma A549 cells and following transplantation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. journals.plos.org [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Recombinant Cobrotoxin Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of recombinant cobrotoxin expression.
Troubleshooting Guide
This guide addresses common issues encountered during the expression and purification of recombinant this compound.
Issue 1: Low or No Expression of this compound
Question: I am not observing any significant expression of my recombinant this compound on an SDS-PAGE gel. What are the potential causes and solutions?
Answer:
Low or no expression of recombinant this compound can stem from several factors, ranging from the genetic construct to the culture conditions. Below is a systematic guide to troubleshoot this issue.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Suboptimal Codon Usage | The codon usage of the this compound gene may not be optimized for your expression host (e.g., E. coli). This can lead to translational stalling and low protein yield.[1][2] | Protocol 1: Codon Optimization |
| Inefficient Promoter | The chosen promoter may be too weak or not properly induced. T7-based promoters are strong and commonly used for high-level expression in E. coli.[3][4] | Review your vector's promoter system. If using a T7 promoter, ensure you are using a suitable E. coli strain, such as BL21(DE3).[3] |
| Toxicity of this compound | This compound can be toxic to the host cells, leading to cell death or reduced growth upon induction.[3] | Use a tightly regulated promoter system (e.g., pBAD) or a lower induction temperature (15-25°C) and a reduced inducer concentration (e.g., 0.1-0.5 mM IPTG).[3][5] |
| mRNA Instability | The mRNA transcript of the this compound gene might be unstable. | Consider adding a 5' untranslated region (UTR) or a stabilizing sequence to your construct. |
| Protein Degradation | The expressed this compound may be rapidly degraded by host cell proteases. | Use protease-deficient E. coli strains (e.g., BL21(DE3) pLysS) and consider adding protease inhibitors during cell lysis. |
Issue 2: this compound is Expressed as Insoluble Inclusion Bodies
Question: My this compound is expressing at high levels, but it is found in the insoluble fraction as inclusion bodies. How can I obtain soluble, active protein?
Answer:
The formation of inclusion bodies is a common challenge when overexpressing disulfide-rich proteins like this compound in E. coli's reducing cytoplasmic environment.[6][7] The primary strategy involves solubilizing the inclusion bodies and then refolding the protein into its active conformation.
Troubleshooting Workflow for Inclusion Bodies:
References
- 1. biomatik.com [biomatik.com]
- 2. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomatik.com [biomatik.com]
- 6. Production and Purification of Recombinant Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and Purification of Recombinant Toxins | Springer Nature Experiments [experiments.springernature.com]
How to prevent disulfide bond isomerization in purified Cobrotoxin.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing disulfide bond isomerization in purified Cobrotoxin.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Disulfide bond isomerization or "scrambling" leading to a heterogeneous mixture of protein isoforms with altered structures. | 1. Verify Storage Conditions: Ensure the purified this compound is stored under optimal conditions (see Storage Recommendations table below). 2. Analyze Disulfide Integrity: Perform non-reduced peptide mapping by LC-MS/MS to identify and quantify any disulfide isoforms. 3. Review Handling Procedures: Assess all experimental steps for potential triggers of isomerization, such as exposure to alkaline pH, high temperatures, or reducing agents. |
| Appearance of multiple peaks for this compound during chromatography (e.g., RP-HPLC). | Presence of disulfide bond isomers, which can alter the protein's hydrophobicity and retention time.[1] | 1. Confirm Peak Identity: Use mass spectrometry to confirm that the multiple peaks correspond to this compound and not contaminants. 2. Implement Preventative Measures: During sample preparation for analysis, maintain a low pH and consider adding an alkylating agent like N-ethylmaleimide (NEM) to block any free thiols and prevent further scrambling.[2] |
| Protein aggregation or precipitation upon storage or during an experiment. | Exposure to suboptimal buffer conditions, inappropriate temperatures, or multiple freeze-thaw cycles can lead to unfolding and aggregation, which can be linked to disulfide bond instability. | 1. Optimize Buffer Composition: Ensure the buffer pH is slightly acidic. Consider including excipients such as glycerol (B35011) or sucrose (B13894) to enhance stability. 2. Minimize Freeze-Thaw Cycles: Aliquot the purified this compound into single-use volumes to avoid repeated freezing and thawing.[1][3] 3. Centrifuge Before Use: If slight aggregation is suspected, centrifuge the sample at high speed before use to remove any insoluble material. |
Frequently Asked Questions (FAQs)
Q1: What is disulfide bond isomerization and why is it a concern for purified this compound?
A1: Disulfide bond isomerization, or scrambling, is the rearrangement of the native disulfide bonds within a protein.[2] For this compound, which has four crucial disulfide bonds that maintain its three-dimensional structure, isomerization can lead to misfolded, inactive, or less active forms of the toxin.[4][5] This can compromise the reliability and reproducibility of experimental results.
Q2: What are the primary factors that can induce disulfide bond isomerization in my purified this compound sample?
A2: The main factors are:
-
pH: Alkaline conditions (pH > 7) can promote thiol-disulfide exchange reactions, leading to isomerization.[6] Maintaining a slightly acidic pH is generally recommended to suppress this.
-
Temperature: Elevated temperatures can increase the rate of disulfide bond scrambling and can also lead to protein unfolding, making the disulfide bonds more susceptible to rearrangement.[7]
-
Presence of Free Thiols: Free cysteine residues or the presence of reducing agents can initiate thiol-disulfide exchange, leading to the formation of non-native disulfide bonds.[1]
Q3: How can I detect if disulfide bond isomerization has occurred in my this compound sample?
A3: The gold standard for detecting and characterizing disulfide bond isomerization is non-reduced peptide mapping by liquid chromatography-mass spectrometry (LC-MS/MS) . This technique involves digesting the protein without first reducing the disulfide bonds, allowing for the identification of the linked peptides and thus the disulfide connectivity.[8][9]
Q4: What is the recommended pH for storing purified this compound?
A4: To minimize disulfide bond scrambling, it is recommended to store purified this compound in a slightly acidic buffer, ideally at a pH of 6.5 or below.[6] This helps to keep any free thiol groups protonated, reducing their reactivity.
Q5: Is it better to store purified this compound in a liquid or lyophilized state?
A5: For long-term storage, lyophilization (freeze-drying) is often the preferred method as it can significantly enhance the stability of proteins, including antivenoms.[10][11] If stored as a liquid, it should be at low temperatures and in an appropriate buffer.
Data Presentation
Table 1: General Recommendations for Storage of Purified this compound
| Storage Duration | Temperature | State | Recommended Buffer Conditions | Key Considerations |
| Short-term (days to weeks) | 2-8°C | Liquid | Slightly acidic buffer (e.g., 0.05 M Sodium Acetate, pH 5.0-6.0) | Minimize exposure to light. Use sterile, high-quality vials. |
| Long-term (months to years) | -20°C to -80°C | Frozen Liquid | Slightly acidic buffer containing a cryoprotectant (e.g., 10% glycerol) | Aliquot into single-use volumes to avoid freeze-thaw cycles. Flash-freeze in liquid nitrogen before transferring to the freezer. |
| Very Long-term (years) | Room Temperature or 2-8°C | Lyophilized | Reconstitute with high-purity water or a specified buffer immediately before use. | Ensure the lyophilization process is optimized to maintain protein integrity. Store in a desiccator to prevent moisture absorption. |
Table 2: Heat Stability of this compound in Acetate Buffer (pH 5.8) [7][12]
| Temperature | Duration | Remaining Toxicity (%) |
| 80°C | 30 minutes | 100% |
| 100°C | 10 minutes | 84% |
| 100°C | 30 minutes | 25% |
Experimental Protocols
Protocol 1: Non-Reduced Peptide Mapping of this compound
This protocol is designed to analyze the disulfide bond integrity of purified this compound.
1. Denaturation and Alkylation: a. To approximately 100 µg of purified this compound in a suitable buffer, add a denaturing agent such as 8 M guanidine (B92328) hydrochloride (GnHCl) or a commercially available denaturing solution. b. To block any free thiols and prevent artificial scrambling during the procedure, add N-ethylmaleimide (NEM) to a final concentration of 20 mM. c. Incubate at 37°C for 30 minutes in the dark.
2. Buffer Exchange: a. Remove the denaturant and excess NEM by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH ~6.5). This can be done using a desalting column or spin filter. Maintaining a slightly acidic pH is crucial.
3. Enzymatic Digestion: a. Add a suitable protease, such as Trypsin or Chymotrypsin, at an enzyme-to-substrate ratio of 1:20 (w/w). b. Incubate at 37°C for 4-16 hours. The optimal digestion time should be determined empirically.
4. Quenching the Digestion: a. Stop the digestion by adding formic acid to a final concentration of 1-2% (v/v).
5. LC-MS/MS Analysis: a. Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., a C18 column). b. Employ a suitable gradient to separate the peptides. c. Acquire data in both MS and MS/MS modes. d. Use specialized software to analyze the data and identify the disulfide-linked peptides. The mass of a disulfide-linked peptide will correspond to the sum of the masses of the individual peptides minus 2 Da (for the two protons lost during disulfide bond formation).
Visualizations
Caption: Workflow for non-reduced peptide mapping of this compound.
Caption: Factors influencing disulfide bond isomerization and preventative measures.
References
- 1. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide bonds and the stability of globular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unfolding/folding studies on this compound from Taiwan cobra venom: pH and GSH/GSSG govern disulfide isomerization at the C-terminus. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Long-Term Stability and Efficacy of NCT Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor binding of Cobrotoxin in receptor assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with poor binding of Cobrotoxin in receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (CTX), a potent neurotoxin isolated from the venom of the Thai cobra Naja kaouthia, is a member of the long-chain alpha-neurotoxin family.[1] It consists of 71 amino acids with five disulfide bridges.[1] Its primary mechanism of action is to block nerve transmission by binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) on postsynaptic membranes, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh).[1] This blockade leads to muscle paralysis.[1]
Q2: Which subtypes of nicotinic acetylcholine receptors (nAChRs) does this compound bind to?
A2: this compound exhibits high affinity for several nAChR subtypes. It is a potent inhibitor of the muscle-type nAChR (α1)₂β1δγ/ε) and the neuronal α7 nAChR.[2][3] The binding affinity can vary between different receptor subtypes.
Q3: What are the key structural features of this compound involved in receptor binding?
A3: this compound has a characteristic "three-finger" structure, with three loops extending from a central core.[1] The binding to nAChRs primarily involves residues within these loops. Specifically, chemical modification studies have identified that a lysine (B10760008) residue at position 47 and an arginine residue at position 33 are functionally crucial for its neuromuscular blocking activity.[4]
Q4: What is Acetylcholine Binding Protein (AChBP) and how is it relevant to this compound assays?
A4: Acetylcholine Binding Protein (AChBP) is a soluble protein that is a structural and functional homolog of the extracellular ligand-binding domain of nAChRs.[1] Due to its stability and ease of production, AChBP is often used as a model system to study the binding of ligands, like this compound, to nAChRs.[1][5]
Troubleshooting Guide for Poor this compound Binding
Poor or inconsistent binding in your this compound receptor assays can arise from various factors, from reagent quality to procedural inconsistencies. This guide provides a structured approach to identifying and resolving common issues.
Initial Troubleshooting Workflow
This flowchart outlines a systematic approach to diagnosing the root cause of poor binding.
Caption: Troubleshooting workflow for poor this compound binding.
Common Problems and Solutions in Question-and-Answer Format
Q: My total binding signal is very low. What could be the cause?
A: Low total binding can stem from several sources:
-
Inactive this compound: Ensure the toxin has been stored correctly (typically at -20°C or lower) and has not undergone multiple freeze-thaw cycles. Consider verifying its activity with a positive control.
-
Degraded Receptor Preparation: If using cell membranes or purified receptors, ensure they have been stored properly and are not degraded. Prepare fresh aliquots if necessary.
-
Suboptimal Binding Buffer: The pH and ionic strength of your buffer are critical. The interaction between the positively charged residues on this compound and the negatively charged residues on the nAChR is important.[6] Ensure your buffer pH is stable and within the optimal range (typically around pH 7.4-8.0).[3]
-
Insufficient Incubation Time: The binding of this compound to nAChRs may not have reached equilibrium. Try extending the incubation time.
Q: I am observing very high non-specific binding. How can I reduce it?
A: High non-specific binding can mask the specific binding signal. Here are some strategies to mitigate it:
-
Increase Blocking Agents: Including bovine serum albumin (BSA) or other blocking proteins in your assay buffer can help to reduce the binding of this compound to non-receptor surfaces.
-
Add Detergents: A low concentration of a mild non-ionic detergent (e.g., Tween-20 or Triton X-100) in the buffer can help to reduce hydrophobic interactions that contribute to non-specific binding.
-
Optimize Washing Steps: Increase the number or duration of wash steps to more effectively remove unbound toxin. Ensure the wash buffer is cold to slow the dissociation of specifically bound ligand.
-
Reduce Ligand Concentration: If using a radiolabeled or fluorescently tagged this compound, using too high a concentration can lead to increased non-specific binding.
Q: My results are not reproducible between experiments. What should I check?
A: Lack of reproducibility is often due to minor variations in the experimental protocol.
-
Consistent Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment. Avoid using stock solutions that have been stored for extended periods at working concentrations.
-
Precise Pipetting: Ensure all pipettes are properly calibrated and that you are using appropriate pipetting techniques, especially for small volumes.
-
Stable Incubation Conditions: Verify that the temperature and incubation times are consistent across all experiments.
-
Cell Passage Number: If using a cell-based assay, be aware that the expression level of nAChRs can vary with cell passage number.
Quantitative Data Summary
While optimal conditions should be determined empirically for each specific assay system, the following table provides a summary of reported binding affinities and conditions from the literature that can serve as a starting point.
| Parameter | This compound (α-Ctx) | α-Bungarotoxin (α-Bgt) | Reference |
| Receptor Target | Torpedo nAChR | Torpedo nAChR, human α7 nAChR | [3][7] |
| Binding Affinity (Kd/Ki) | >10,000 nM (to HAP) | 29 nM (to HAP) | [7][8] |
| IC₅₀ | 3.6 - 240 nM (antibody blocking) | Not specified in this context | [9] |
| Assay Type | Radioligand competition | Radioligand competition | [3][7] |
| pH | 8.0 | Not specified | [3] |
| Temperature | 25°C | Not specified | [10] |
Note: HAP (high-affinity peptide) is a synthetic peptide homologous to the C-loop of the nAChR α1 and α7 subunits and is used here as a proxy for receptor binding.[7]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a generalized example for a competitive binding assay to study the interaction of unlabeled this compound with nAChRs using a radiolabeled ligand (e.g., ¹²⁵I-α-Bungarotoxin).
Materials:
-
Receptor source (e.g., membrane preparation from Torpedo electric organ or cells expressing the nAChR subtype of interest)
-
Unlabeled this compound
-
Radiolabeled ligand (e.g., ¹²⁵I-α-Bungarotoxin)
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 1 mg/mL BSA)[3]
-
Wash Buffer (e.g., ice-cold Binding Buffer)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents: Dilute the receptor preparation, unlabeled this compound, and radiolabeled ligand to their working concentrations in ice-cold Binding Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding Buffer
-
A serial dilution of unlabeled this compound (for the competition curve).
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
Receptor preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[3][10]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity as a function of the unlabeled this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be used to calculate the Ki (inhibitory constant) for this compound.
Visualizations
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
The binding of this compound to the nAChR blocks the normal signaling cascade initiated by acetylcholine.
Caption: nAChR signaling pathway with and without this compound.
References
- 1. Virtual Screening Against α-Cobratoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Three-Finger Neurotoxins from Naja melanoleuca Cobra Venom Interact with GABAA and Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholine-Binding Protein Affinity Profiling of Neurotoxins in Snake Venoms with Parallel Toxin Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrostatic resistance to alpha-neurotoxins conferred by charge reversal mutations in nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Complex approach for analysis of snake venom α-neurotoxins binding to HAP, the high-affinity peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic antibodies block receptor binding and current‐inhibiting effects of α‐cobratoxin from Naja kaouthia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Optimizing Long-Term Stability of Cobrotoxin: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for cobrotoxin to ensure its long-term stability and efficacy in experimental settings. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the storage and handling of this compound.
Q1: I observed precipitation in my this compound solution after thawing. What could be the cause and how can I prevent it?
A1: Protein aggregation is a common issue that can lead to precipitation. Several factors can contribute to this:
-
pH Variations: Storing this compound at a pH close to its isoelectric point (pI) can minimize electrostatic repulsion between molecules, leading to aggregation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound solution can cause denaturation and aggregation.[1][2] It is advisable to aliquot the protein solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.
-
Improper Storage Temperature: While freezing is generally recommended for long-term storage, temperature fluctuations can promote aggregation.
To prevent precipitation:
-
Ensure the buffer pH is at least 1-1.5 units away from the protein's pI.
-
Aliquot the this compound solution upon receipt to minimize freeze-thaw cycles.
-
If you need to work with high concentrations, consider adding stabilizing excipients like glycerol (B35011) (typically 10-50%) or arginine (e.g., 0.2-0.4 M).
-
Store aliquots at a constant, appropriate temperature, such as -80°C.
Q2: My this compound seems to have lost its activity, but there is no visible precipitation. What could be the reason?
A2: Loss of activity without visible aggregation can be due to subtle conformational changes or chemical degradation.
-
Temperature-Induced Denaturation: Even without aggregating, the protein may have partially or fully denatured due to exposure to suboptimal temperatures. Heat stability studies have shown that while this compound is relatively heat-stable, its activity can decrease with increasing temperature.[3]
-
Oxidation: Cysteine residues in proteins can be susceptible to oxidation, which can alter the protein's structure and function. While this compound's disulfide bonds are crucial for its activity, improper handling can potentially affect them.
-
Proteolytic Degradation: If the sample is contaminated with proteases, the this compound could be degraded over time. This is more of a concern for samples stored at 4°C or room temperature.
To troubleshoot and prevent loss of activity:
-
Verify the storage temperature and ensure it has been consistent.
-
For sensitive applications, it is recommended to handle the protein in an oxygen-reduced environment if oxidation is suspected.
-
Ensure that all buffers and storage containers are sterile to prevent microbial growth and protease contamination.
-
You can assess the structural integrity of your this compound using techniques like Circular Dichroism (CD) spectroscopy.
Q3: How do I properly reconstitute lyophilized this compound?
A3: Proper reconstitution is critical to maintaining the activity of lyophilized this compound.
-
Bring the vial to room temperature: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the protein concentration and stability.
-
Use a recommended buffer: Reconstitute the powder in a buffer that is appropriate for your downstream application and promotes stability. A common starting point is a buffer with a pH around 5.8, such as a sodium acetate (B1210297) buffer.
-
Gentle mixing: After adding the buffer, gently swirl or pipette the solution up and down to dissolve the powder. Avoid vigorous shaking or vortexing, as this can cause aggregation and denaturation.
-
Incubate if necessary: Allow the solution to sit at room temperature or on ice for a short period (e.g., 20-30 minutes) to ensure complete dissolution.
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Heat Stability of this compound in Solution
| Temperature (°C) | Duration | Buffer Condition | Remaining Toxicity (%) |
| 80 | 30 minutes | 0.005 M Sodium Acetate, pH 5.8 | 100 |
| 90 | 30 minutes | 0.005 M Sodium Acetate, pH 5.8 | 50 |
| 100 | 10 minutes | 0.005 M Sodium Acetate, pH 5.8 | 84 |
| 100 | 30 minutes | 0.005 M Sodium Acetate, pH 5.8 | 25 |
Data adapted from a study on this compound from Formosan cobra venom. Toxicity was measured by intraperitoneal injection in mice.
Table 2: General Stability of Snake Venom Components Under Various Storage Conditions for 1 Week
| Storage Condition | Temperature | Dilution | Key Observations |
| Lyophilized | -20°C (immediately) | None | Optimal preservation of activities. |
| Frozen | -20°C | None | Stable. |
| Frozen | -20°C | 1:24 | Stable. |
| Refrigerated | 4°C | None | Stable. |
| Refrigerated | 4°C | 1:24 | Stable. |
| Frozen & Thawed Daily | -20°C | None | Generally stable. |
| Room Temperature | ~20°C | None | Generally stable. |
| Room Temperature | ~20°C | 1:24 | Some variability in L-amino acid oxidase activity. |
| Incubated | 37°C | None | Generally stable. |
| Incubated | 37°C | 1:24 | Highest L-amino acid oxidase activity observed. |
This table is based on a study of rattlesnake venom and provides general insights into the stability of venom components under different short-term storage conditions.[4] While not specific to this compound, it suggests that venom proteins are remarkably stable under a variety of conditions for a short period.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of your this compound samples.
Circular Dichroism (CD) Spectroscopy for Structural Integrity Assessment
Objective: To assess the secondary and tertiary structure of this compound and detect any conformational changes due to storage or handling.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be filtered and degassed.
-
Determine the protein concentration accurately using a reliable method (e.g., BCA assay or UV absorbance at 280 nm).
-
For far-UV CD (190-250 nm) to analyze secondary structure, dilute the protein to a final concentration of 0.1-0.2 mg/mL.
-
For near-UV CD (250-350 nm) to analyze tertiary structure, a higher concentration of 0.5-1.0 mg/mL is typically required.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up and purge for at least 30 minutes.
-
Set the experimental parameters: wavelength range, bandwidth, scan speed, and number of accumulations.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer using the same cuvette that will be used for the sample.
-
Rinse the cuvette thoroughly with the protein sample before filling it for measurement.
-
Acquire the CD spectrum of the this compound sample.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) to normalize for concentration and path length.
-
Compare the spectrum of your stored sample to that of a freshly prepared or reference sample. Significant changes in the spectrum indicate structural alterations.
-
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To detect and quantify the presence of soluble aggregates in a this compound sample.
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Prepare the this compound sample in the same mobile phase used for equilibration. A typical concentration range is 0.1-1.0 mg/mL.
-
Filter the sample through a low-protein-binding 0.22 µm filter before injection.
-
-
Data Acquisition:
-
Inject a defined volume of the prepared sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The main peak corresponds to the monomeric form of this compound.
-
The appearance of earlier eluting peaks indicates the presence of soluble aggregates.
-
Integrate the peak areas to quantify the percentage of monomer and aggregates in the sample.
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Degradation Assessment
Objective: To detect any degradation or fragmentation of this compound.
Methodology:
-
Sample Preparation:
-
Mix the this compound sample with an equal volume of 2x Laemmli sample buffer. For reducing conditions, the sample buffer should contain a reducing agent like β-mercaptoethanol or dithiothreitol (B142953) (DTT).
-
Heat the samples at 95-100°C for 5 minutes to denature the protein.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a pre-cast or hand-cast polyacrylamide gel (a gradient gel, e.g., 4-20%, is often suitable for venom proteins).
-
Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
-
Data Analysis:
-
Analyze the banding pattern. A pure, intact this compound sample should show a single band at the expected molecular weight (approximately 7 kDa).
-
The presence of additional bands at lower molecular weights suggests degradation or fragmentation.
-
Visualizing Stability and Troubleshooting Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in this compound stability and experimental workflows.
Caption: Factors influencing the long-term stability of this compound.
Caption: A workflow for troubleshooting this compound stability issues.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of multiple freeze-thaw cycles of cytoplasm samples on the activity of antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. unco.edu [unco.edu]
Minimizing non-specific binding of Cobrotoxin in tissue samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Cobrotoxin in tissue samples during experiments such as immunofluorescence and immunohistochemistry.
Troubleshooting Guides
High background staining and non-specific binding are common issues that can obscure the specific signal of this compound binding to its target, the nicotinic acetylcholine (B1216132) receptors (nAChRs). The following troubleshooting guide provides a question-and-answer format to address these challenges directly.
Q1: I am observing high background fluorescence across my entire tissue section. What are the likely causes and how can I fix this?
A1: High background fluorescence can originate from several sources. Here’s a systematic approach to troubleshooting:
-
Autofluorescence: Tissues themselves can possess endogenous molecules that fluoresce, such as collagen, elastin, and lipofuscin.[1]
-
Solution: Before incubation with labeled this compound, view an unstained section of your tissue under the microscope to assess the level of autofluorescence. If present, you can employ quenching techniques.
-
-
Over-fixation: Excessive fixation of tissues can lead to increased background staining.[2]
-
Reagent Purity and Concentration: The concentration of the labeled this compound might be too high, leading to binding at low-affinity, non-specific sites.[2]
-
Solution: Perform a titration experiment to determine the optimal concentration of your labeled this compound. This involves testing a range of dilutions to find the one that provides the best signal-to-noise ratio.[1]
-
Q2: My negative control, where I omit the labeled this compound, shows no staining, but my experimental sample has diffuse, non-specific staining. What should I do?
A2: This suggests that the non-specific binding is due to the this compound probe itself.
-
Inadequate Blocking: Non-specific binding sites on the tissue may not be sufficiently blocked. These sites can include hydrophobic regions on various proteins.[4]
-
Ionic Interactions: Non-specific binding can occur due to electrostatic attraction between the charged this compound molecule and oppositely charged molecules in the tissue.[4]
-
Solution: You can try increasing the ionic strength of your wash and incubation buffers. However, be aware that this could also potentially impact the specific binding of this compound to nAChRs.[4]
-
Q3: How can I be certain that the signal I am observing is specific to this compound binding to nicotinic acetylcholine receptors (nAChRs)?
A3: Establishing the specificity of binding is critical. A competition assay is the gold standard for this.
-
Principle: If the binding of your labeled this compound is specific to nAChRs, pre-incubating the tissue with an excess of unlabeled this compound should block the binding sites and significantly reduce the fluorescent signal.[5]
-
Experimental Setup:
-
Experimental Sample: Incubate the tissue with your labeled this compound.
-
Competition Control: Pre-incubate a serial section of the same tissue with a 100-fold molar excess of unlabeled this compound for at least 1 hour before adding the labeled this compound.
-
Comparison: A dramatic reduction in signal in the competition control compared to the experimental sample indicates specific binding.
-
-
Frequently Asked Questions (FAQs)
Q: What is the primary target of this compound in tissue?
A: α-Cobratoxin is an antagonist of nicotinic acetylcholine receptors (nAChRs). It binds with high affinity to muscle-type and neuronal α7 nAChRs, blocking the binding of acetylcholine and leading to paralysis.[6][7]
Q: Can I use standard immunohistochemistry (IHC) blocking protocols for my experiments with labeled this compound?
A: Yes, standard protein-based blocking protocols are a good starting point. Solutions containing Bovine Serum Albumin (BSA) or casein are commonly used to block non-specific hydrophobic binding sites.[4] It is advisable to use a serum that is not from the same species as your secondary antibody if you are using an indirect detection method.
Q: What are some common blocking agents and their recommended concentrations?
A: The choice and concentration of a blocking agent may need to be optimized for your specific tissue and experimental conditions.
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in buffer (e.g., PBS) | 30-60 minutes | A common and effective protein blocker for reducing hydrophobic interactions.[4] |
| Normal Serum | 5-10% in buffer | 30-60 minutes | Use serum from the species in which the secondary antibody was raised for indirect methods.[1] |
| Casein/Non-fat Dry Milk | 0.1-0.5% in buffer | 30-60 minutes | An economical alternative to BSA. |
Q: What are the key steps in a typical experimental workflow for staining with labeled this compound?
A: A generalized workflow would include tissue preparation, blocking, incubation with labeled this compound, washing, and imaging. A detailed protocol is provided below.
Experimental Protocols
Protocol: Fluorescently Labeled this compound Staining of Frozen Tissue Sections
This protocol provides a general guideline for staining frozen tissue sections with a fluorescently labeled this compound. Optimization of incubation times and concentrations will be necessary for specific tissues and probes.
Materials:
-
Frozen tissue sections on slides
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Fluorescently labeled this compound
-
Unlabeled this compound (for competition assay)
-
Antifade mounting medium
-
Coverslips
Procedure:
-
Tissue Rehydration and Fixation:
-
Bring slides with frozen tissue sections to room temperature.
-
Rehydrate the sections in PBS for 5-10 minutes.
-
Fix the tissue with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target nAChRs are intracellular, incubate the sections in Permeabilization Buffer for 10 minutes.[8]
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent the tissue from drying out. This step is crucial for minimizing non-specific binding.[4]
-
-
Incubation with this compound:
-
For Specific Staining: Dilute the fluorescently labeled this compound to its optimal concentration in Blocking Buffer. Apply the solution to the tissue sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
For Competition Control: Pre-incubate a separate section with a 100-fold molar excess of unlabeled this compound in Blocking Buffer for 1 hour at room temperature. Then, add the fluorescently labeled this compound (at its optimal concentration) and incubate as for the specific staining.
-
-
Washing:
-
Wash the slides three times with PBS (or a buffer with higher ionic strength if needed) for 10 minutes each to remove unbound this compound.
-
-
Mounting and Imaging:
-
Mount the slides with an antifade mounting medium and apply a coverslip.
-
Image the slides using a fluorescence microscope with the appropriate filters for the fluorophore used.
-
Visualizations
Caption: Experimental workflow for fluorescent this compound staining.
Caption: Logic diagram for a competition assay to verify binding specificity.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. biossusa.com [biossusa.com]
- 3. blossombio.com [blossombio.com]
- 4. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 5. Presence of alpha7 nicotinic acetylcholine receptors on dorsal root ganglion neurons proved using knockout mice and selective alpha-neurotoxins in histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cobratoxin - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. biotium.com [biotium.com]
Technical Support Center: Modeling the Clinical Toxicology of Cobrotoxin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cobrotoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and why is it challenging to model?
This compound is a potent postsynaptic α-neurotoxin and a member of the three-finger toxin (3FTx) family, found in the venom of Naja genus cobras.[1] Its primary mechanism of action is the antagonistic binding to nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly at the neuromuscular junction.[1][2] This binding prevents acetylcholine (ACh) from activating the receptor, which blocks ion flow across the postsynaptic membrane, leading to muscle paralysis and, in severe cases, respiratory failure.[1][2]
Modeling challenges arise from several factors:
-
Receptor Subtype Specificity: this compound can bind to different subtypes of nAChRs (e.g., muscle-type vs. neuronal α7 nAChRs) with varying affinities.[1][3] This makes it difficult to select an in vitro model that accurately reflects the complex in vivo pathophysiology.
-
Species-Specific Responses: The potency of this compound can vary between species due to differences in the nAChR structure.[4] This complicates the extrapolation of data from animal models to humans.
-
Complex Toxin-Receptor Kinetics: The binding of this compound to nAChRs is described as slowly reversible, which can be challenging to model kinetically and to counteract therapeutically.[1]
-
Synergistic Effects: In whole venom, this compound acts synergistically with other components like cytotoxins (also known as cardiotoxins) and phospholipases A2 (PLA2s), which can potentiate its toxic effects and induce local tissue necrosis.[5][6] Modeling the effects of the isolated toxin may not fully capture the clinical presentation of envenomation.
Q2: Why am I observing high variability in the LD50 of this compound in my animal studies?
Variability in Lethal Dose 50% (LD50) values is a significant challenge in toxinology research. Several factors can contribute to this inconsistency:
-
Route of Administration: The route of injection (e.g., intravenous, intraperitoneal, subcutaneous) dramatically impacts the bioavailability and speed of action of the toxin, leading to different LD50 values.
-
Geographical and Species Variation: The composition and toxicity of cobra venom, including the specific isoforms of this compound, can vary depending on the snake's species, geographical location, age, and even diet.[7]
-
Animal Model: The age, weight, sex, and strain of the animal model (e.g., different strains of mice) can influence susceptibility to the toxin.
-
Toxin Purity and Stability: The purity of the isolated this compound and its storage conditions are critical. Improper handling can lead to degradation or isomerization of disulfide bonds, affecting its biological activity.[8][9]
Q3: My in vitro IC50 values for this compound do not correlate well with in vivo lethality. Is this expected?
Yes, a lack of direct correlation between in vitro half-maximal inhibitory concentration (IC50) and in vivo LD50 is a common challenge. This discrepancy arises because:
-
In vitro systems are reductionist: They often use isolated receptors or single cell types, which cannot replicate the complex physiological environment of a whole organism.[10] They do not account for absorption, distribution, metabolism, and excretion (ADME) of the toxin.
-
Blood-Brain Barrier: While α-neurotoxins primarily act peripherally at the neuromuscular junction, they are generally unable to cross the blood-brain barrier, limiting their direct effects on the central nervous system.[1] In vitro models using neuronal cells may not accurately reflect this physiological barrier.
-
Functional vs. Binding Assays: An IC50 from a binding assay (measuring how well the toxin binds to the receptor) may not directly translate to a functional outcome (measuring the actual inhibition of muscle cell contraction or ion flow).[4]
Quantitative Data Summary
Table 1: Lethal Dose (LD50) of this compound and Related Venoms in Mice
The following table summarizes reported LD50 values, highlighting the variability based on the specific toxin/venom and the route of administration.
| Toxin/Venom Source | Animal Model | Route of Administration | Reported LD50 | Reference |
| α-Cobrotoxin (Naja naja atra) | CD1 Mice | Intravenous (i.v.) | 0.128 mg/kg | [11] |
| α-Cobratoxin (Naja kaouthia) | CD1 Mice | Intravenous (i.v.) | 0.35 mg/kg | [11] |
| α-Cobratoxin (Naja kaouthia) | NSA Mice | Intraperitoneal (i.p.) | 0.098 µg/g (0.098 mg/kg) | [12] |
| Naja naja (whole venom) | Mice | Intravenous (i.v.) | 5.656 µ g/dose (~0.28 mg/kg) | |
| Naja kaouthia (whole venom) | ICR Mice | Intraperitoneal (i.p.) | 0.15 µg/g (0.15 mg/kg) | [13] |
| Naja atra (whole venom) | ICR Mice | Intraperitoneal (i.p.) | 0.67 µg/g (0.67 mg/kg) | [13] |
Note: Values are converted to mg/kg for comparison where possible. Original units are maintained for clarity where dose was reported per mouse.
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro Neurotoxicity Assessment using a Cell-Based Functional Assay
This protocol describes a method to assess this compound's ability to block nAChR function using a cell line expressing muscle-type nAChRs (e.g., TE671) and a membrane potential-sensitive dye.
Materials:
-
TE671 cells (human rhabdomyosarcoma cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (lyophilized, stored at -20°C or below)[14]
-
Acetylcholine (ACh) or another nAChR agonist (e.g., Carbamylcholine)
-
Fluorescent membrane potential-sensitive dye kit
-
Assay buffer (e.g., HBSS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Methodology:
-
Cell Plating: Seed TE671 cells into a 96-well plate at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Toxin Preparation: Reconstitute lyophilized this compound in sterile assay buffer or PBS. Prepare serial dilutions to create a dose-response curve. Always prepare fresh.
-
Dye Loading: Remove culture medium from the wells. Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions. Incubate as required.
-
Toxin Incubation: After dye loading, replace the solution with the various concentrations of this compound. Include a "vehicle only" control (no toxin) and a "no agonist" control. Incubate for a predetermined time (e.g., 30-60 minutes) to allow toxin binding.
-
Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths. Establish a stable baseline reading.
-
Data Acquisition: Using the reader's injection function, add a pre-determined concentration of ACh to all wells (except the "no agonist" control). Immediately begin recording the change in fluorescence over time. The influx of ions upon nAChR activation will cause a change in membrane potential, altering the fluorescence signal.
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Normalize the data to the "vehicle only" control (representing 100% receptor activity). Plot the normalized response against the logarithm of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Troubleshooting Guide: Cytotoxicity Assays (e.g., MTT, MTS, LDH)
Issue: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Mix gently between pipetting steps. Use calibrated pipettes.[15] |
| Edge Effects | Evaporation from outer wells can concentrate media and toxin. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media to act as a humidity barrier.[15] |
| Air Bubbles in Wells | Bubbles can interfere with absorbance or fluorescence readings.[16] Carefully inspect plates and puncture any bubbles with a sterile needle before reading. |
Issue: IC50 value changes significantly between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Health & Passage Number | Use cells within a consistent and low passage number range. High-passage cells can have altered sensitivity.[15] Regularly test for mycoplasma contamination. |
| Reagent Variability | Aliquot and store reagents properly to avoid repeated freeze-thaw cycles. Use reagents and kits within their expiration date.[15] |
| Inconsistent Incubation Times | Standardize all incubation times precisely. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences across the plate.[15] |
Issue: Unexpected increase in signal (e.g., higher absorbance in MTT assay) with increasing toxin concentration.
| Potential Cause | Troubleshooting Step |
| Compound Interference | The toxin itself might chemically reduce the assay substrate (e.g., MTT tetrazolium salt), leading to a false positive signal.[17] |
| Cellular Stress Response | At sub-lethal concentrations, the toxin may induce a stress response that increases cellular metabolic activity, leading to a higher signal in viability assays like MTT.[17] |
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: this compound competitively blocks nAChRs, preventing muscle contraction.
Experimental Workflow: In Vitro Neurotoxicity Assay
Caption: Workflow for assessing this compound IC50 using a cell-based assay.
Troubleshooting Logic: Inconsistent Cytotoxicity Results
Caption: A logical guide for troubleshooting inconsistent cytotoxicity data.
References
- 1. Cobratoxin - Wikipedia [en.wikipedia.org]
- 2. Acetylcholine Receptor and its Reaction to Cobra Venom - Proteopedia, life in 3D [proteopedia.org]
- 3. Novel Three-Finger Neurotoxins from Naja melanoleuca Cobra Venom Interact with GABAA and Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Possible mechanisms of action of cobra snake venom cardiotoxins and bee venom melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Insights in the Mechanisms of Cobra Venom Cytotoxins and Their Complexes in Inducing Toxicity: Implications in Antivenom Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. Expression and mutagenesis studies of this compound from Taiwan cobra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the Nicotinic Acetylcholine Receptors by Cobra Venom α-Neurotoxins: Is There a Perspective in Lung Cancer Treatment? | PLOS One [journals.plos.org]
- 12. De novo designed proteins neutralize lethal snake venom toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Broad-Spectrum Antiserum against Cobra Venoms Using Recombinant Three-Finger Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. policies.uq.edu.au [policies.uq.edu.au]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Modulating Cobrotoxin Immunogenicity for In Vivo Research
Welcome to the technical support center for researchers working with cobrotoxin. This resource provides guidance on methods to reduce the immunogenicity of this compound for in vivo studies, addressing common challenges and frequently asked questions.
Understanding this compound Immunogenicity
This compound, a potent neurotoxin from cobra venom, presents a significant challenge in preclinical and therapeutic research due to its inherent immunogenicity. The immune system recognizes it as a foreign protein, leading to the production of neutralizing antibodies that can limit its efficacy and cause adverse reactions in animal models. This guide explores three primary strategies to mitigate these effects: PEGylation, Amino Acid Substitution, and Nanoparticle Delivery.
Method 1: PEGylation
PEGylation is a widely used bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein. This process can effectively shield the immunogenic epitopes of this compound from the host's immune system.
Frequently Asked Questions (FAQs) about this compound PEGylation
Q1: How does PEGylation reduce the immunogenicity of this compound?
A1: PEGylation reduces immunogenicity by sterically hindering the interaction between the toxin's antigenic sites and immune cells. The attached PEG chains create a hydrophilic cloud around the this compound molecule, masking its epitopes and reducing its recognition by B-cells and T-cells. This can lead to a decrease in the production of anti-cobrotoxin antibodies.
Q2: What are the other benefits of PEGylating this compound?
A2: Besides reduced immunogenicity, PEGylation can increase the hydrodynamic size of this compound, leading to reduced renal clearance and a longer circulating half-life in vivo. It can also improve the solubility and stability of the toxin.
Q3: What type of PEG reagent is best for modifying this compound?
A3: The choice of PEG reagent depends on the desired site of attachment and the functional groups available on the this compound molecule. For targeting primary amines (lysine residues and the N-terminus), N-hydroxysuccinimide (NHS) esters of PEG are commonly used. For more site-specific conjugation, targeting cysteine residues with maleimide-activated PEG can be an option, though this may require prior introduction of a free cysteine into the this compound sequence.
Troubleshooting Guide for this compound PEGylation
| Problem | Possible Cause(s) | Solution(s) |
| Low PEGylation Yield | 1. Suboptimal pH. 2. Inactive PEG reagent. 3. Insufficient molar ratio of PEG to this compound. 4. Short reaction time. | 1. Optimize the reaction pH (typically 7.0-9.0 for NHS esters). 2. Use fresh, high-quality PEG reagents and prepare solutions immediately before use. 3. Increase the molar excess of the PEG reagent (e.g., 10:1, 20:1). 4. Extend the reaction time and monitor progress using SDS-PAGE or HPLC. |
| This compound Aggregation | 1. High protein concentration. 2. Use of bifunctional PEG reagents. 3. Suboptimal buffer conditions. | 1. Reduce the concentration of this compound in the reaction mixture. 2. Ensure the use of monofunctional PEG reagents. 3. Screen different buffers to find conditions that maintain this compound solubility. |
| Loss of Biological Activity | 1. PEGylation at or near the active site. 2. Harsh reaction conditions. | 1. Use site-specific PEGylation strategies to avoid modifying critical residues. 2. Perform the reaction at a lower temperature (e.g., 4°C) to maintain protein stability. |
Experimental Protocol: PEGylation of this compound with mPEG-NHS Ester
This protocol provides a general guideline for the PEGylation of this compound using a methoxy (B1213986) PEG N-hydroxysuccinimidyl ester.
Materials:
-
Purified this compound
-
mPEG-NHS ester (e.g., 20 kDa)
-
Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal filters
-
SDS-PAGE and Western blot reagents
-
Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) system for purification
Procedure:
-
Preparation: Dissolve purified this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEGylation Reaction:
-
Immediately before use, dissolve the mPEG-NHS ester in a small volume of the reaction buffer.
-
Add the mPEG-NHS ester solution to the this compound solution at a desired molar ratio (e.g., 10:1 PEG:this compound).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM Tris-HCl to stop the reaction by consuming any unreacted mPEG-NHS ester.
-
Purification:
-
Remove unreacted PEG and quenching reagent by dialysis against a suitable buffer or by using centrifugal filters.
-
Purify the PEGylated this compound from unmodified this compound using SEC or IEX.
-
-
Characterization:
-
Analyze the reaction products by SDS-PAGE to visualize the increase in molecular weight of the PEGylated this compound.
-
Confirm the identity of the PEGylated product by Western blot using anti-cobrotoxin antibodies.
-
Determine the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry.
-
Caption: Workflow for the PEGylation of this compound.
Method 2: Amino Acid Substitution
This genetic engineering approach involves altering the primary sequence of this compound to remove or modify immunogenic epitopes while preserving its overall three-dimensional structure. A key strategy is to create non-toxic variants that can be used as immunogens to generate a protective antibody response without causing harm.
Frequently Asked Questions (FAQs) about Amino Acid Substitution
Q1: How can amino acid substitution make this compound non-toxic?
A1: The toxicity of this compound is primarily due to its high-affinity binding to the nicotinic acetylcholine (B1216132) receptor (nAChR). By identifying the key amino acid residues in this compound that are critical for this interaction, site-directed mutagenesis can be used to replace them with other amino acids. This modification can significantly reduce or abolish the toxin's ability to bind to the nAChR, thereby rendering it non-toxic.
Q2: Will a non-toxic mutant of this compound still be immunogenic?
A2: Yes, the goal is to create a mutant that is non-toxic but retains its three-dimensional structure. This structural similarity to the native toxin allows it to be recognized by the immune system and elicit an antibody response. These antibodies can then cross-react with and neutralize the native, toxic this compound.
Q3: How do I identify which amino acids to substitute?
A3: The selection of residues for substitution is typically based on structural and functional data. X-ray crystallography or NMR structures of this compound in complex with the nAChR or a model receptor can reveal the key interacting residues. Alanine scanning mutagenesis is another experimental technique to identify residues critical for binding and toxicity.
Troubleshooting Guide for Site-Directed Mutagenesis of this compound
| Problem | Possible Cause(s) | Solution(s) |
| No PCR Product | 1. Poor primer design. 2. Suboptimal PCR conditions. 3. Low-quality template DNA. | 1. Ensure primers have a Tm ≥ 78°C and a GC content of at least 40%. 2. Optimize annealing temperature and extension time. 3. Use freshly prepared, high-purity plasmid DNA. |
| Only Wild-Type Colonies after Transformation | 1. Incomplete digestion of parental plasmid with DpnI. 2. Too much template plasmid used in PCR. | 1. Ensure DpnI is active and incubate for at least 1 hour at 37°C. 2. Use a lower amount of template DNA (e.g., 1-10 ng). |
| Unintended Mutations | 1. Low-fidelity DNA polymerase. 2. Too many PCR cycles. | 1. Use a high-fidelity DNA polymerase. 2. Keep the number of PCR cycles to a minimum (e.g., 15-20 cycles). |
Experimental Protocol: Site-Directed Mutagenesis of this compound
This protocol outlines the general steps for creating a non-toxic this compound mutant using PCR-based site-directed mutagenesis.
Materials:
-
Plasmid DNA containing the this compound gene
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar (B569324) plates with appropriate antibiotic
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 15-20 cycles of denaturation, annealing, and extension.
-
-
DpnI Digestion: Add DpnI directly to the PCR product and incubate for 1-2 hours at 37°C to digest the methylated, parental plasmid DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Plasmid Purification and Sequencing: Select several colonies, grow overnight cultures, and purify the plasmid DNA. Sequence the purified plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Purification: Once the mutation is confirmed, express the mutant this compound protein and purify it for further characterization.
Caption: Workflow for site-directed mutagenesis of this compound.
Method 3: Nanoparticle Delivery
Encapsulating this compound within nanoparticles offers a physical barrier to the immune system, potentially reducing its immunogenicity and toxicity. This approach can also be used to develop novel vaccine formulations.
Frequently Asked Questions (FAQs) about Nanoparticle Delivery of this compound
Q1: What types of nanoparticles are suitable for this compound delivery?
A1: Biodegradable polymers such as chitosan (B1678972) and PLGA (poly(lactic-co-glycolic acid)) are commonly used for encapsulating protein toxins. Liposomes and gold nanoparticles have also been explored. The choice of nanoparticle depends on the desired release profile, stability, and biocompatibility.
Q2: How does nanoparticle encapsulation affect the immunogenicity of this compound?
A2: Nanoparticles can reduce immunogenicity by limiting the exposure of the toxin to the immune system. They can also be engineered to target specific cells or tissues, potentially avoiding a systemic immune response. Conversely, nanoparticles can also be designed to act as adjuvants, enhancing the immune response in a controlled manner for vaccine development.
Q3: Can nanoparticle delivery alter the toxicity of this compound?
A3: Yes, encapsulation can significantly reduce the acute toxicity of this compound by controlling its release. This slow-release mechanism can prevent the rapid systemic effects of the free toxin.
Quantitative Data on this compound and its Modifications
Direct comparative studies on the immunogenicity of modified this compound are limited. The following table summarizes available data on the toxicity of native this compound and provides a qualitative assessment of the expected impact of modifications.
| Toxin | Modification | LD50 (µg/g, mouse) | Expected Impact on Immunogenicity | Reference |
| α-Cobrotoxin (Naja atra) | None | 0.1 | High | [1] |
| α-Cobratoxin (Naja kaouthia) | None | 0.35 | High | [1] |
| This compound (Naja naja) | None | 0.22 (IV), 0.60 (SC) | High | [2] |
| This compound | PEGylation | Not Reported | Reduced | [General principle] |
| This compound | Amino Acid Substitution | Not Applicable (non-toxic) | Retained (for vaccine purposes) | [3] |
| This compound | Nanoparticle Encapsulation | Increased (Reduced Toxicity) | Modulated (can be reduced or enhanced) | [General principle] |
Note: LD50 values can vary depending on the route of administration and the specific study.
Immune Signaling Pathways and this compound
This compound and other snake venom components can interact with the innate immune system, often through Toll-like receptors (TLRs). This interaction can trigger downstream signaling cascades, leading to the production of inflammatory cytokines. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation and immunity.[1][3][4]
Caption: Simplified diagram of the NF-κB signaling pathway and points of inhibition by this compound.[1][3][4]
This technical support guide provides a starting point for researchers aiming to reduce the immunogenicity of this compound for in vivo studies. It is crucial to empirically optimize these methods for your specific experimental setup and to thoroughly characterize the modified toxin to ensure the desired properties are achieved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Venom and Purified Toxins of the Spectacled Cobra (Naja naja) from Pakistan: Insights into Toxicity and Antivenom Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits NF-kappa B activation and target gene expression through reaction with NF-kappa B signal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound extracted from Naja atra venom relieves arthritis symptoms through anti-inflammation and immunosuppression effects in rat arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Commercial Antivenom Efficacy Against Cobrotoxin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with commercial antivenoms against cobrotoxin, a key neurotoxin in cobra venom.
Troubleshooting Guides
Issue 1: Higher than expected lethality in animal models despite using the recommended antivenom dosage.
| Possible Cause | Troubleshooting Steps |
| Geographic Variation in Venom Composition: The this compound content and overall venom composition can vary significantly between the same cobra species from different geographic locations.[1][2] The antivenom may have been produced using venom from a different region than the one you are using. | 1. Verify Venom Origin: Confirm the geographical source of both the venom and the venom used to produce the antivenom batch. 2. Quantitative Venom Analysis: If possible, perform a proteomic analysis of your venom sample to determine the relative abundance of this compound and other toxins.[1][2][3] 3. Dose-Response Curve: Perform a new LD50 assay for the specific venom batch you are using to determine its precise lethal dose.[4] 4. Adjust Antivenom Dose: Based on the new LD50 value, recalculate the effective dose (ED50) of the antivenom required for neutralization.[5] |
| Batch-to-Batch Antivenom Variability: Commercial antivenoms can exhibit significant batch-to-batch variability in potency, even from the same manufacturer.[6] | 1. Request Certificate of Analysis (CoA): Obtain the CoA for the specific antivenom batch, which should provide potency information. 2. In-house Potency Testing: Conduct an in-house ED50 assay to verify the neutralizing capacity of the antivenom batch against your target venom.[7] 3. Contact Manufacturer: If potency is below specifications, contact the manufacturer with your findings and the batch number. |
| Poor Immunogenicity of this compound: this compound and other neurotoxins can have low immunogenicity, leading to lower titers of neutralizing antibodies in the final antivenom product.[8][9] | 1. Consider Toxin-Specific Antibodies: For research purposes, consider using purified anti-cobrotoxin antibodies if available, in addition to the polyvalent antivenom. 2. Alternative Antivenoms: Investigate if monovalent antivenoms specific to the cobra species you are working with are available and compare their efficacy. |
Issue 2: Inconsistent results in in-vitro neutralization assays (e.g., ELISA, cell-based assays).
| Possible Cause | Troubleshooting Steps |
| Antivenom-Antigen Binding Kinetics: The binding affinity and kinetics of antibodies in the antivenom to this compound can vary. | 1. Optimize Incubation Times: Experiment with different pre-incubation times of venom and antivenom before adding to the assay system. 2. Adjust Concentrations: Titrate both the venom and antivenom concentrations to find the optimal range for your specific assay. |
| Interference from other Venom Components: Other toxins in the crude venom may interfere with the assay. | 1. Use Purified this compound: If possible, use purified this compound as the antigen in your in-vitro assays for more specific results. 2. Assay Validation: Validate your in-vitro assay by correlating its results with in-vivo neutralization data.[10][11][12] |
| Cell Line Sensitivity: In cell-based assays, the sensitivity of the cell line to the cytotoxic or neurotoxic effects of the venom can vary. | 1. Cell Line Authentication: Ensure your cell line is authenticated and free from contamination. 2. Establish a Stable Baseline: Perform thorough characterization of the cell line's response to the venom to establish a stable and reproducible baseline.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the variability in commercial antivenom efficacy against this compound?
A1: The primary factors include:
-
Intraspecific Venom Variation: The composition and toxicity of cobra venom, including the concentration of this compound, can differ significantly based on the snake's geographical origin, age, and diet.[1][2][15][16]
-
Antivenom Production Process: The production of antivenom is a biological process that can lead to batch-to-batch variability in antibody titers and neutralizing potency.[6][17][18] This includes the health and immune response of the hyperimmunized animals.
-
Poor Immunogenicity of Neurotoxins: Short-chain α-neurotoxins like this compound are often less immunogenic than larger toxins, resulting in a lower concentration of specific neutralizing antibodies in the final antivenom product.[8][9]
-
Antivenom Composition: Polyvalent antivenoms are designed to neutralize venom from multiple snake species, which can dilute the concentration of antibodies specific to any single species or toxin.[19]
Q2: How can I select the most appropriate commercial antivenom for my research?
A2:
-
Match Geographic Origin: Whenever possible, choose an antivenom produced using venom from the same geographical region as the venom you are studying.[15]
-
Review Manufacturer's Data: Scrutinize the product information sheet and certificate of analysis for data on the antivenom's neutralizing potency (ED50) against the specific cobra species of interest.
-
Consult Literature: Look for published studies that have evaluated the efficacy of different commercial antivenoms against your target venom.
-
Consider Monovalent vs. Polyvalent: If your research is focused solely on one cobra species, a monovalent antivenom may offer higher potency against that specific venom.[19]
Q3: What are the standard in-vivo and in-vitro methods to assess antivenom efficacy against this compound?
A3:
-
In-Vivo: The gold standard is the murine median lethal dose (LD50) and median effective dose (ED50) assay, as recommended by the World Health Organization (WHO).[4][7][10]
-
In-Vitro:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To determine the antibody titer and binding affinity of the antivenom to this compound.[12][20][21][22]
-
Cell-Based Assays: Using cell lines like TE671 or L6 myoblasts to measure the neutralization of neurotoxic or cytotoxic effects.[13][14][23]
-
Chick Biventer Cervicis Nerve-Muscle Preparation: An ex-vivo method to assess the blockade of neuromuscular transmission and its reversal by antivenom.[11][14]
-
Q4: Can I expect a commercial antivenom to completely neutralize all toxic effects of cobra venom?
A4: Not necessarily. While antivenoms are effective at neutralizing the lethal neurotoxic effects of this compound, they may be less effective against other venom components that cause local tissue damage, such as cytotoxins.[24] Some studies have shown that even with antivenom administration, necrosis can still occur.[24]
Quantitative Data Summary
Table 1: Geographic Variation in Venom Lethality (LD50) of Naja atra
| Geographic Region | LD50 (mg/kg) |
| Yunnan | 0.48 |
| Guangxi | 0.59 |
| Guangdong | 0.65 |
| Hunan | 0.76 |
| Jiangxi | 0.81 |
| Anhui | 0.92 |
| Zhejiang | 1.01 |
| Data sourced from a study on Chinese Naja atra, indicating significant variation in venom potency across different regions.[1][2] |
Table 2: Proteomic Composition of Naja atra Venom from Different Regions (% of total protein)
| Toxin Family | Yunnan | Guangxi | Guangdong | Anhui | Zhejiang |
| Three-finger toxins (3FTx) - including this compound | 28.3% | 35.1% | 40.2% | 55.7% | 58.9% |
| Phospholipase A2 (PLA2) | 45.1% | 38.2% | 31.5% | 18.9% | 16.3% |
| Cysteine-rich secretory proteins (CRISP) | 5.2% | 4.8% | 4.5% | 3.1% | 2.8% |
| Snake venom metalloproteinase (SVMP) | 3.9% | 4.1% | 4.3% | 5.2% | 5.5% |
| Other proteins | 17.5% | 17.8% | 19.5% | 17.1% | 16.5% |
| This table illustrates the significant variation in the relative abundance of key toxins, including the neurotoxin family that contains this compound, across different geographical populations of Naja atra.[1][2] |
Experimental Protocols
Determination of Median Lethal Dose (LD50) of this compound-containing Venom
Principle: To determine the amount of venom that causes 50% mortality in a group of test animals (typically mice).
Methodology:
-
Animals: Use healthy, adult mice of a specific strain and weight range (e.g., Swiss albino, 18-22 g).
-
Venom Preparation: Lyophilized venom is reconstituted in sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS). A series of dilutions are prepared.
-
Dose Administration: A fixed volume (e.g., 0.2 mL) of each venom dilution is injected intravenously (IV) or intraperitoneally (IP) into groups of mice (n=5-10 per group).
-
Observation: Mice are observed for 24-48 hours, and the number of deaths in each group is recorded.
-
Calculation: The LD50 is calculated using statistical methods such as Probit analysis or the Spearman-Kärber method.[4]
Determination of Median Effective Dose (ED50) of Antivenom
Principle: To determine the amount of antivenom required to protect 50% of mice from a lethal dose of venom.
Methodology:
-
Challenge Dose: A fixed, lethal dose of venom (typically 3-5 times the LD50) is used as the challenge dose.[5]
-
Antivenom Dilutions: A series of dilutions of the antivenom are prepared.
-
Incubation: A constant volume of the venom challenge dose is mixed with an equal volume of each antivenom dilution and incubated at 37°C for 30-60 minutes.
-
Administration: The venom-antivenom mixture is injected into groups of mice (n=5-10 per group).
-
Observation: Mice are observed for 24-48 hours, and the number of survivors in each group is recorded.
-
Calculation: The ED50 is calculated as the dose of antivenom that results in the survival of 50% of the animals.[5][25]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antivenom Titer
Principle: To quantify the amount of antibodies in an antivenom that can bind to this compound.
Methodology:
-
Coating: Microtiter plates are coated with a known concentration of purified this compound or crude venom and incubated overnight.
-
Blocking: Unbound sites are blocked with a blocking buffer (e.g., 5% non-fat milk in PBS).
-
Antivenom Incubation: Serial dilutions of the antivenom are added to the wells and incubated.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the antivenom's immunoglobulins is added.
-
Detection: A substrate for HRP (e.g., TMB) is added, and the resulting color change is measured using a spectrophotometer. The optical density is proportional to the amount of bound antivenom.[20][22]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced paralysis at the neuromuscular junction.
Experimental Workflow for Antivenom Efficacy Testing
Caption: Workflow for comprehensive evaluation of commercial antivenom efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Geographic Variation in Venom Proteome and Toxicity Profiles of Chinese Naja atra: Implications for Antivenom Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compositional and toxicological investigation of pooled venom from farm-raised Naja atra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 5. The median effective dose (ED50) [bio-protocol.org]
- 6. Enhancing Deinagkistrodon acutus antivenom potency through acutolysin A-targeted antibody supplementation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Evaluating Antivenom Efficacy against Echis carinatus Venoms—Screening for In Vitro Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Broad-Spectrum Antiserum against Cobra Venoms Using Recombinant Three-Finger Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An immunoinformatic approach to assessing the immunogenic capacity of alpha-neurotoxins in elapid snake venoms [frontiersin.org]
- 10. In Vitro Tests for Assessing the Neutralizing Ability of Snake Antivenoms: Toward the 3Rs Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Examination of the Neutralization of In Vitro Toxicity of Chinese Cobra (Naja atra) Venom by Different Antivenoms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Species-specific and geographical variation in venom composition of two major cobras in Indian subcontinent: Impact on polyvalent antivenom therapy - Amrita Vishwa Vidyapeetham [amrita.edu]
- 16. Biogeographical venom variation in the Indian spectacled cobra (Naja naja) underscores the pressing need for pan-India efficacious snakebite therapy | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. Venom and Purified Toxins of the Spectacled Cobra (Naja naja) from Pakistan: Insights into Toxicity and Antivenom Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of Antibody Detection ELISA Based on Immunoreactive Toxins and Toxin-Derived Peptides to Evaluate the Neutralization Potency of Equine Plasma against Naja atra in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. The new algorithm for calculation of median lethal dose (LD50) and effective dose fifty (ED50) of Micrarus fulvius venom and anti-venom in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cobrotoxin Penetration into the Central Nervous System
Disclaimer: The following information is intended for research professionals in controlled laboratory settings. Cobrotoxin is a potent neurotoxin and should be handled with extreme caution and adherence to all institutional and governmental safety protocols.
This technical support guide provides strategies, troubleshooting advice, and experimental protocols for researchers aiming to enhance the delivery of this compound across the blood-brain barrier (BBB) for central nervous system (CNS) applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to delivering this compound to the CNS?
A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective, semipermeable border of endothelial cells that protects the brain.[1] Key challenges for a large molecule like this compound (a protein of ~7-8 kDa) include:
-
Molecular Size: The BBB is highly restrictive towards large molecules, generally preventing their passive diffusion.[1]
-
Low Lipophilicity: As a protein, this compound is hydrophilic and cannot easily pass through the lipid membranes of the BBB endothelial cells.[1]
-
Efflux Pumps: Transporter proteins like P-glycoprotein actively pump foreign substances that do manage to enter the endothelial cells back into the bloodstream.[1]
-
Enzymatic Degradation: The BBB contains metabolic enzymes that can break down therapeutic agents before they reach the CNS.[1]
Q2: What are the most promising general strategies to overcome the BBB for this compound delivery?
A2: Current research focuses on several innovative strategies:
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves linking this compound to a ligand that binds to a specific receptor (e.g., transferrin receptor, insulin (B600854) receptor) on the BBB endothelial cells.[2][3][4] This binding triggers the cell to engulf the entire complex in a vesicle, transport it across the cell, and release it into the brain parenchyma.[3][4]
-
Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its stability, and facilitate its transport across the BBB.[1][5][6] The nanoparticle surface can also be decorated with targeting ligands to engage in RMT.[6]
-
Peptide Conjugation: Attaching specific cell-penetrating peptides (CPPs) or BBB-penetrating peptides to this compound can enhance its ability to cross the barrier.[7][8]
-
Transient BBB Disruption: Methods like the use of focused ultrasound with microbubbles or infusion of hypertonic solutions (e.g., mannitol) can temporarily open the tight junctions between endothelial cells, allowing for increased passage of molecules.[9][10] This is an invasive approach with higher risk.
Troubleshooting Guides
Issue 1: Low CNS accumulation of ligand-conjugated this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Conjugation | Verify the conjugation chemistry. Use techniques like SDS-PAGE or mass spectrometry to confirm the successful attachment of the targeting ligand to this compound and determine the ligand-to-protein ratio. |
| Loss of Ligand Affinity | Ensure the conjugation process does not alter the three-dimensional structure of the ligand, which is critical for receptor binding. Perform an in vitro binding assay (e.g., ELISA, surface plasmon resonance) to confirm the conjugated ligand still binds to its target receptor with high affinity. |
| Steric Hindrance | The this compound molecule may be sterically hindering the ligand from accessing its receptor. Consider using a longer, flexible linker (e.g., PEG) between the ligand and this compound. |
| Receptor Saturation | The target receptor (e.g., transferrin receptor) may be saturated by endogenous ligands. Assess the expression level of the target receptor on your BBB model and consider strategies that use receptors with higher capacity or lower endogenous competition. |
| Lysosomal Degradation | After endocytosis, the conjugate may be trafficked to lysosomes for degradation instead of being transcytosed.[11] Modify the targeting ligand or carrier to promote sorting away from the lysosomal pathway. |
Issue 2: High variability in results from in vitro BBB models.
| Possible Cause | Troubleshooting Step |
| Inconsistent Barrier Integrity | The tightness of the in vitro BBB model is critical.[12] Regularly measure the Trans-Endothelial Electrical Resistance (TEER) to ensure it reaches a stable, high value (e.g., >450 Ω/cm² is considered good for some models) before starting permeability experiments.[12][13][14] |
| Poor Cell Culture Conditions | Use co-culture models (e.g., endothelial cells with astrocytes and/or pericytes) to better mimic the in vivo neurovascular unit, which promotes tighter junctions and more accurate transporter expression. |
| Incorrect Permeability Markers | Always run control experiments with well-characterized high-permeability (e.g., caffeine) and low-permeability (e.g., sucrose, fluorescently-labeled dextrans) markers to validate the performance of your barrier model in each experiment.[13][15] |
| Static Model Limitations | Static Transwell models lack physiological shear stress. If possible, transition to a dynamic in vitro model (DIV-BBB) that incorporates flow, as these models often better recapitulate in vivo conditions.[13] |
Data Presentation
The efficacy of different delivery strategies can be compared by measuring the apparent permeability coefficient (Papp) in an in vitro BBB model or by the brain-to-plasma concentration ratio in vivo.
Table 1: Illustrative Comparison of this compound Delivery Strategies (In Vitro Data) Note: These are example values for illustrative purposes.
| This compound Formulation | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Native this compound | 0.15 ± 0.04 | 5.8 |
| This compound-TfR Antibody Conjugate | 2.10 ± 0.21 | 1.2 |
| This compound-Loaded PLGA Nanoparticles | 1.75 ± 0.18 | 1.5 |
| This compound-Loaded TfR-Targeted Nanoparticles | 3.50 ± 0.35 | 1.1 |
Experimental Protocols & Methodologies
Protocol 1: Assessing BBB Permeability using an In Vitro Transwell Model
This protocol provides a method to quantify the transport of a this compound formulation across a monolayer of brain endothelial cells.
-
Cell Culture: Culture human or porcine brain microvascular endothelial cells on the microporous membrane of a Transwell insert until a confluent monolayer is formed. Co-culture with astrocytes on the bottom of the outer well is recommended to enhance barrier tightness.
-
Barrier Integrity Measurement:
-
Measure TEER daily using an epithelial voltohmmeter. Experiments should only proceed once TEER values are high and stable for at least 48 hours.[14]
-
Confirm low permeability to a paracellular marker like 70 kDa FITC-Dextran.
-
-
Permeability Assay:
-
Replace the medium in both the apical (luminal/blood side) and basolateral (abluminal/brain side) chambers with a serum-free assay buffer.
-
Add the test compound (e.g., fluorescently-labeled this compound formulation) to the apical chamber.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), take a small sample from the basolateral chamber. Replace the volume with fresh assay buffer.
-
Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Quantification: Analyze the concentration of the test compound in the samples using a suitable method (e.g., fluorescence plate reader for labeled molecules, ELISA for unlabeled this compound).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Visualizations: Workflows and Pathways
Diagram 1: Experimental Workflow for Testing a Novel Delivery Strategy
References
- 1. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 2. Smart Strategies for Therapeutic Agent Delivery into Brain across the Blood–Brain Barrier Using Receptor-Mediated Transcytosis [jstage.jst.go.jp]
- 3. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric Nanoparticles for Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro and In Vivo Blood–Brain Barrier Models to Study West Nile Virus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blood-Brain Barrier in vitro to in vivo models - UHasselt [uhasselt.be]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Neurotoxicity of Cobrotoxin and Cobrotoxin b
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic properties of Cobrotoxin and its isoform, this compound b, both principal neurotoxins isolated from the venom of the Chinese cobra (Naja naja atra). This document summarizes key quantitative data, details experimental methodologies for neurotoxicity assessment, and visualizes the known signaling pathways affected by these toxins.
Executive Summary
This compound and this compound b are potent postsynaptic neurotoxins that primarily target nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to muscle paralysis. While both toxins share a similar mechanism of action, available data indicates a quantitative difference in their neurotoxic potency. This compound is the more potent of the two, with a reported median lethal dose (LD50) of 0.128 mg/kg in mice when administered intravenously.[1] this compound b has been reported to exhibit approximately 60% of the neurotoxicity of this compound. This guide presents a detailed comparison to aid researchers in the selection and application of these toxins in neuroscience and drug development research.
Data Presentation: Quantitative Comparison of Neurotoxicity
The following table summarizes the available quantitative data for this compound and this compound b.
| Parameter | This compound | This compound b | Reference(s) |
| Median Lethal Dose (LD50) | 0.128 mg/kg (intravenous, mice) | ~0.213 mg/kg (intravenous, mice) [Estimated] | [1] |
| Relative Neurotoxicity | 100% | ~60% of this compound | |
| Primary Molecular Target | Nicotinic Acetylcholine Receptor (nAChR) | Nicotinic Acetylcholine Receptor (nAChR) |
Note: The LD50 for this compound b is an estimation based on its reported relative neurotoxicity of 60% compared to this compound.
Experimental Protocols
Median Lethal Dose (LD50) Determination in Mice
This protocol outlines the methodology for determining the median lethal dose (LD50) of snake neurotoxins in a murine model, adhering to established principles of animal welfare and statistical validity.
Objective: To determine the dose of a neurotoxin that is lethal to 50% of the test animal population.
Animal Model:
-
Species: Mus musculus (e.g., CD-1 or BALB/c strain)
-
Sex: Typically, one sex is used, most often females.[2]
-
Weight: 18-22 grams
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a brief fasting period before dosing if required by the specific study design.
Materials:
-
Purified this compound or this compound b
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Syringes and needles appropriate for the route of administration
-
Animal balance
Procedure:
-
Toxin Preparation: Prepare a stock solution of the neurotoxin in sterile saline. Perform serial dilutions to obtain a range of doses expected to cause between 10% and 90% mortality.
-
Dose Administration: Administer a single dose of the prepared toxin solution to each animal. The intravenous (i.v.) route via the tail vein is common for rapid systemic effects of neurotoxins.[1][3] The volume of injection should be kept constant across all dose groups (e.g., 0.1 mL).
-
Observation: Observe the animals continuously for the first few hours post-injection and then periodically over a 24-hour period.[4] Record the time of onset of clinical signs of neurotoxicity (e.g., muscle weakness, paralysis, respiratory distress) and the time of death.
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis or the Reed-Muench method.[4] This involves plotting the percentage of mortality against the logarithm of the dose to determine the dose at which 50% mortality occurs.
In Vitro Neurotoxicity Assessment using the Chick Biventer Cervicis Nerve-Muscle Preparation
This ex vivo method is widely used to assess the neuromuscular blocking activity of snake venoms and their toxins.[5][6][7][8][9][10][11][12][13][14]
Objective: To determine the effect of a neurotoxin on neuromuscular transmission by measuring the inhibition of nerve-stimulated muscle contractions.
Tissue Preparation:
-
Animal: Young chicks (e.g., 4-10 days old).[14]
-
Dissection: The biventer cervicis muscles with their innervating nerves are dissected from the neck of the chick.[7][9]
Experimental Setup:
-
Organ Bath: The dissected nerve-muscle preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.[9][14]
-
Stimulation: The nerve is stimulated supramaximally with electrical pulses (e.g., 0.2 ms (B15284909) duration at a frequency of 0.1 Hz) to elicit muscle contractions.
-
Recording: The muscle contractions (twitches) are recorded using an isometric force transducer connected to a data acquisition system.
Procedure:
-
Equilibration: The preparation is allowed to equilibrate in the organ bath for a period (e.g., 30 minutes) until stable twitch responses are obtained.
-
Toxin Application: The neurotoxin is added to the organ bath at a known concentration.
-
Measurement of Inhibition: The twitch height is continuously recorded. The time taken for the toxin to cause a certain percentage of inhibition (e.g., 50% or 90%) of the initial twitch height is measured.
-
Assessment of Postsynaptic Action: To confirm a postsynaptic mechanism of action, the contractile responses of the muscle to exogenously applied acetylcholine (ACh) or carbachol (B1668302) (CCh) are measured before and after the addition of the toxin. A reduction in the response to these agonists in the presence of the toxin indicates a blockade of postsynaptic nAChRs.[14] The response to direct muscle depolarization by potassium chloride (KCl) should remain unaffected.[14]
Signaling Pathways and Mechanisms of Action
Inhibition of the Nicotinic Acetylcholine Receptor (nAChR)
Both this compound and this compound b are α-neurotoxins that act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. By binding to the receptor, they prevent the binding of the neurotransmitter acetylcholine, thereby blocking the influx of sodium ions and subsequent muscle contraction, leading to flaccid paralysis.
Modulation of the NF-κB Signaling Pathway by this compound
Recent studies have shown that this compound can also exert anti-inflammatory effects by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound has been shown to directly bind to the sulfhydryl groups of IKKs (IκB kinase) and the p50 subunit of NF-κB. This interaction prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, the translocation of NF-κB to the nucleus is inhibited, leading to a downregulation of the expression of pro-inflammatory genes.
Involvement of Adenosine (B11128) Receptors in this compound's Actions
This compound has been found to produce both analgesic and hyperalgesic effects through the modulation of adenosine receptors. At low doses, it preferentially activates A1 adenosine receptors (A1R), leading to the inhibition of the MAPK/ERK pathway and a subsequent analgesic effect. At higher doses, it also activates A2A adenosine receptors (A2AR), which can counteract the analgesic effect and may lead to hyperalgesia.
Conclusion
This compound and this compound b are valuable research tools for studying the nicotinic acetylcholine receptor and neuromuscular transmission. While structurally similar, they exhibit a notable difference in neurotoxic potency, with this compound being the more potent of the two. Furthermore, emerging research suggests that this compound possesses additional pharmacological activities, including the modulation of inflammatory and pain signaling pathways. This comparative guide provides essential data and methodologies to assist researchers in designing and interpreting experiments involving these important neurotoxins.
References
- 1. Inhibition of the Nicotinic Acetylcholine Receptors by Cobra Venom α-Neurotoxins: Is There a Perspective in Lung Cancer Treatment? | PLOS One [journals.plos.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Compositional and toxicological investigation of pooled venom from farm-raised Naja atra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of the chick biventer cervicis preparation to assess the protective activity of six international reference antivenoms on the neuromuscular effects of snake venoms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of snake venoms for neurotoxic and myotoxic effects using simple in vitro preparations from rodents and chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE ISOLATED CHICK BIVENTER CERVICIS NERVE-MUSCLE PREPARATION: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. scribd.com [scribd.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. The isolated chick biventer cervicis nerve-muscle preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Tests for Assessing the Neutralizing Ability of Snake Antivenoms: Toward the 3Rs Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Characterization of Two Postsynaptic Neurotoxins From Indian Cobra (Naja Naja) Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Isolation and Pharmacological Characterization of α-Elapitoxin-Oh3a, a Long-Chain Post-Synaptic Neurotoxin From King Cobra (Ophiophagus hannah) Venom [frontiersin.org]
Structural comparison of Cobrotoxin and alpha-bungarotoxin.
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of neuropharmacology, the three-finger toxin family stands out for its potent and specific interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). Among the most studied members of this family are cobrotoxin, primarily isolated from the venom of Naja species (cobras), and α-bungarotoxin, from the venom of the many-banded krait, Bungarus multicinctus. While both toxins are formidable antagonists of nAChRs, a detailed structural comparison reveals subtle yet significant differences that underpin their distinct pharmacological profiles. This guide provides an in-depth analysis of their structural disparities and similarities, supported by experimental data, to aid researchers in their quest for novel therapeutics and a deeper understanding of neurotoxin-receptor interactions.
At a Glance: Key Structural and Functional Differences
| Feature | This compound | α-Bungarotoxin |
| Primary Structure | Typically 62 amino acids[1] | 74 amino acids[2] |
| Type | Short-chain α-neurotoxin[3] | Long-chain α-neurotoxin[2][3] |
| Disulfide Bridges | 4[1] | 5[2] |
| Receptor Selectivity | Primarily muscle-type nAChRs | Muscle-type and neuronal α7 nAChRs[2] |
| Binding Affinity (nAChR) | High affinity (nM range) | Very high affinity (sub-nM to nM range)[4][5][6][7] |
Delving into the Structures: A Detailed Comparison
Both this compound and α-bungarotoxin adopt the characteristic three-finger fold, a series of three β-sheet-rich loops (Loop I, II, and III) extending from a central globular core stabilized by a network of disulfide bonds.[3] However, the nuances in their primary, secondary, and tertiary structures contribute to their differing functionalities.
Primary Structure: The Amino Acid Blueprint
The most fundamental difference lies in their length. This compound is a "short-chain" neurotoxin, typically comprising 62 amino acid residues, while α-bungarotoxin is a "long-chain" neurotoxin with 74 residues.[1][2][3] This difference in length is primarily due to a longer C-terminal tail in α-bungarotoxin.
Table 1: Amino Acid Sequence Alignment
| Toxin | Sequence |
| This compound | LECHNQQSSQTPTTTGCSGGETNCYKKRWRDHRGSITERGCGCPSVKNGIEINCCTTDRCNN |
| α-Bungarotoxin | IVCHTTATSPISAVTCPPGENLCYRKMWCDAFCSSRGKVVELGCAATCPSKKPYEEVTCCSTDKCNPHPKQRPG |
Note: Sequences are representative and may vary slightly between isoforms.
Secondary and Tertiary Structure: The Three-Finger Fold
The three-finger motif is the defining feature of this toxin superfamily. These loops are crucial for receptor interaction, with Loop II being the primary binding determinant for both toxins.
Table 2: Structural Features of the Three-Finger Loops
| Feature | This compound | α-Bungarotoxin |
| Loop I Residues | 1-17 | 1-17 |
| Loop II Residues | 18-42 | 18-45 |
| Loop III Residues | 43-57 | 46-57 |
| C-terminal Tail | 58-62 | 58-74 |
The most significant structural divergence is the presence of a fifth disulfide bond in the tip of Loop II of α-bungarotoxin, which is absent in this compound.[2] This additional covalent linkage in α-bungarotoxin is thought to stabilize the conformation of this critical binding loop, contributing to its higher affinity and broader receptor selectivity.
Table 3: Disulfide Bond Connectivity
| Disulfide Bond | This compound (Cysteine Residues) | α-Bungarotoxin (Cysteine Residues) |
| 1 | Cys3 - Cys24 | Cys3 - Cys24 |
| 2 | Cys17 - Cys41 | Cys17 - Cys45 |
| 3 | Cys43 - Cys54 | Cys49 - Cys58 |
| 4 | Cys55 - Cys60 | Cys60 - Cys66 |
| 5 | - | Cys30 - Cys34 |
Functional Implications of Structural Differences
The structural variations between this compound and α-bungarotoxin directly translate to differences in their binding affinities and receptor subtype specificities.
Receptor Binding and Affinity
Both toxins are potent antagonists of the muscle-type nAChR, blocking the binding of acetylcholine and leading to paralysis. However, α-bungarotoxin generally exhibits a higher affinity for these receptors.[4][5] Furthermore, the structural features of α-bungarotoxin's Loop II and its extended C-terminal tail enable it to bind with high affinity to the neuronal α7 nAChR subtype, a target that this compound binds to with significantly lower affinity.[2][8]
Table 4: Comparative Binding Affinities (IC50/Kd)
| Toxin | Receptor Subtype | Reported Affinity |
| This compound | Muscle-type nAChR | ~10-7 M |
| α-Bungarotoxin | Muscle-type nAChR | ~10-10 M[4] |
| α-Bungarotoxin | Neuronal α7 nAChR | ~1.6 nM (IC50)[7] |
Note: Affinity values can vary depending on the experimental conditions and the species from which the receptor was derived.
Mechanism of Action: Blocking Neuromuscular Transmission
This compound and α-bungarotoxin exert their paralytic effects by physically occluding the acetylcholine binding site on the extracellular domain of the nAChR. This prevents the ion channel from opening in response to nerve impulses, thereby blocking neuromuscular transmission.
Experimental Protocols
The structural and functional characterization of this compound and α-bungarotoxin relies on a suite of biochemical and biophysical techniques. Below are generalized protocols for the key experiments.
Toxin Purification from Crude Venom
-
Venom Extraction: Crude venom is obtained from the respective snake species.
-
Solubilization: The lyophilized venom is dissolved in a suitable buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 6.8).
-
Centrifugation: The solution is centrifuged to remove insoluble components.
-
Gel Filtration Chromatography: The supernatant is applied to a gel filtration column (e.g., Sephadex G-50) to separate proteins based on size. Fractions are collected and assayed for toxicity.
-
Ion-Exchange Chromatography: The toxic fractions are pooled and further purified using ion-exchange chromatography (e.g., CM-cellulose column) with a salt gradient to separate proteins based on charge.
-
Purity Analysis: The purity of the final toxin preparation is assessed by techniques such as SDS-PAGE and mass spectrometry.
X-ray Crystallography for 3D Structure Determination
-
Crystallization Screening: The purified toxin is subjected to a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals.
-
Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Phase Determination: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Model Building and Refinement: An initial model of the protein is built into the electron density map and refined to improve the fit with the experimental data.
-
Structure Validation: The final structure is validated using various quality-control metrics.
NMR Spectroscopy for Solution Structure and Dynamics
-
Sample Preparation: A concentrated solution of the purified toxin (isotopically labeled with 15N and/or 13C for more complex analyses) is prepared in a suitable buffer.
-
Data Acquisition: A series of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to obtain through-bond and through-space correlations between atomic nuclei.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the protein's amino acid sequence.
-
Structural Restraint Generation: Information from NOESY spectra is used to generate distance restraints between protons that are close in space. Dihedral angle restraints can be derived from coupling constants.
-
Structure Calculation: Computational algorithms are used to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Refinement and Validation: The calculated structures are refined and validated to ensure they are stereochemically sound and consistent with the experimental data.
Conclusion
The structural comparison of this compound and α-bungarotoxin highlights the elegant evolutionary diversification within the three-finger toxin family. While sharing a common structural scaffold, subtle variations in amino acid sequence, length, and disulfide bond pattern give rise to distinct pharmacological properties. For researchers and drug development professionals, understanding these structure-function relationships is paramount for the rational design of novel therapeutics targeting nAChRs and for the development of more effective antivenoms. The continued exploration of these potent neurotoxins will undoubtedly unlock new avenues for treating a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Bungarotoxin - Wikipedia [en.wikipedia.org]
- 3. Three-finger toxin - Wikipedia [en.wikipedia.org]
- 4. conductscience.com [conductscience.com]
- 5. Alpha-Bungarotoxin binding to human muscle acetylcholine receptor: measurement of affinity, delineation of AChR subunit residues crucial to binding, and protection of AChR function by synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 7. youtube.com [youtube.com]
- 8. Peptide Inhibitors of the α-Cobratoxin–Nicotinic Acetylcholine Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Receptor Binding Affinities: A Comparative Guide to Long-Chain vs. Short-Chain Neurotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of long-chain and short-chain neurotoxins, focusing on their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). The information presented is supported by experimental data to assist researchers in understanding the nuanced interactions of these potent biomolecules.
Executive Summary
Long-chain and short-chain neurotoxins, primarily found in snake venoms, are potent antagonists of nAChRs. While both toxin types target these receptors, they exhibit significant differences in their structural composition, binding kinetics, and receptor subtype selectivity. Long-chain neurotoxins, characterized by a longer polypeptide chain and an additional disulfide bridge, generally display a higher affinity and slower dissociation from nAChR subtypes, particularly the neuronal α7 subtype. In contrast, short-chain neurotoxins bind more reversibly and exhibit different subtype preferences. These differences are critical for the development of targeted therapeutics and diagnostics.
Quantitative Comparison of Binding Affinities
The binding affinities of long-chain and short-chain neurotoxins to various nAChR subtypes are summarized in the table below. The data, presented as dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50), highlight the differential binding potencies.
| Toxin Class | Toxin Name | Receptor Subtype | Binding Affinity (Kd, Ki, or IC50) | Reference |
| Long-Chain | α-Bungarotoxin | Muscle-type (Torpedo) | IC50 = 0.4 nM | [1] |
| Neuronal α7 (human) | IC50 = 0.4 nM | [1] | ||
| Neuronal α7-5HT3 chimera | IC50 = 0.95 nM | [1] | ||
| Neuronal α7 | Kd = 10⁻⁹ to 10⁻⁸ M | [2] | ||
| α-Cobratoxin | Muscle-type (Torpedo) | High Affinity | [3] | |
| Neuronal α7 | High Affinity | [4] | ||
| Short-Chain | Erabutoxin a/b | Muscle-type (Torpedo) | Potent Inhibitor | [2] |
| Neuronal α7 | Weak Antagonist | [2] | ||
| ScNtx | Muscle-type (Torpedo) | IC50 = 25 nM | [1] | |
| Muscle-type (human) | IC50 = 61 nM | [1] | ||
| Neuronal α7 (human) | IC50 = 76 nM | [1] |
Structural and Kinetic Differences
Structurally, long-chain neurotoxins consist of 66-75 amino acid residues and possess five disulfide bridges.[1] Short-chain neurotoxins are composed of 60-62 residues with four disulfide bridges.[1] The fifth disulfide bond in long-chain neurotoxins is located in the central loop (finger II) and is crucial for their high-affinity binding to the neuronal α7 nAChR.[1]
Kinetically, short-chain neurotoxins are known to bind and dissociate from nAChRs more rapidly than long-chain neurotoxins.[5] This more reversible binding of short-chain toxins contrasts with the often irreversible or very slowly reversible binding of long-chain toxins like α-bungarotoxin.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinities presented in this guide.
Radioligand Binding Assay
This technique is used to determine the affinity of a ligand (neurotoxin) for a receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the nAChR subtype of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a multi-well plate, add a constant concentration of a radiolabeled ligand known to bind the receptor (e.g., [³H]epibatidine or ¹²⁵I-α-bungarotoxin).
-
Add varying concentrations of the unlabeled neurotoxin (long-chain or short-chain).
-
Add the prepared membrane suspension to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor (neurotoxin) concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time interactions between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.
1. Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize one of the interacting molecules (e.g., the purified nAChR) onto the sensor chip surface using standard amine coupling chemistry. This molecule is referred to as the "ligand".
2. Binding Measurement:
-
Prepare a series of dilutions of the other molecule (the neurotoxin), which is the "analyte".
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time as the analyte binds to the immobilized ligand. This generates an association curve.
-
After the association phase, inject a running buffer without the analyte to monitor the dissociation of the analyte from the ligand, generating a dissociation curve.
3. Surface Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration solution) to remove the bound analyte and prepare the sensor surface for the next injection.
4. Data Analysis:
-
The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). This provides a detailed kinetic profile of the neurotoxin-receptor interaction.
Visualizations
Signaling Pathway of nAChR Antagonism
The following diagram illustrates the general signaling pathway of a nicotinic acetylcholine receptor and the inhibitory action of a neurotoxin.
Caption: nAChR signaling pathway and neurotoxin antagonism.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay to determine neurotoxin affinity.
Caption: Workflow for a radioligand binding assay.
References
- 1. The molecular mechanism of snake short-chain α-neurotoxin binding to muscle-type nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venom-Derived Neurotoxins Targeting Nicotinic Acetylcholine Receptors [mdpi.com]
- 3. Crystal structure of a Cbtx–AChBP complex reveals essential interactions between snake α-neurotoxins and nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Three-Finger Neurotoxins from Naja melanoleuca Cobra Venom Interact with GABAA and Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AChBP‐targeted α‐conotoxin correlates distinct binding orientations with nAChR subtype selectivity | The EMBO Journal [link.springer.com]
Unraveling Analgesic Mechanisms: A Comparative Guide to Cobrotoxin and Conventional Pain Therapeutics
For Immediate Release
In the relentless pursuit of more effective and safer pain management strategies, researchers are increasingly turning to novel compounds with unique mechanisms of action. Cobrotoxin, a potent neurotoxin isolated from cobra venom, has emerged as a compelling candidate, demonstrating significant analgesic properties. This guide provides a comprehensive comparison of the analgesic mechanism of this compound with two mainstays of pain therapy: opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). We present supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways to offer a clear and objective evaluation for researchers, scientists, and drug development professionals.
At a Glance: Comparative Analgesic Efficacy
The following table summarizes the median effective dose (ED50) of this compound, Morphine (an opioid), and Ibuprofen (B1674241) (an NSAID) in common preclinical models of pain. Lower ED50 values indicate higher potency.
| Therapeutic Agent | Analgesic Model | Animal Model | ED50 (mg/kg) |
| This compound | Hot Plate Test | Mice | ~0.025* |
| Morphine | Hot Plate Test | Rats | 2.6 - 4.5[1] |
| Ibuprofen | Acetic Acid Writhing Test | Mice | Not specified |
| This compound | Acetic Acid Writhing Test | Mice | Not specified |
| Morphine | Acetic Acid Writhing Test | Mice | Not specified |
*Note: This value represents the effective analgesic dose reported in a key study, as a precise ED50 was not provided in the reviewed literature.[2][3] It is important to note that direct comparison of ED50 values across different studies can be challenging due to variations in experimental protocols.
Delving into the Mechanisms of Action
The analgesic effects of this compound, opioids, and NSAIDs are rooted in distinct molecular pathways.
This compound: A Dual-Action Modulator of Adenosine (B11128) Receptors
This compound, a short-chain alpha-neurotoxin, exerts its primary analgesic effects through the central nervous system.[2][4] Unlike traditional analgesics, its mechanism is independent of the opioid system.[4] At low, analgesic doses (e.g., 25 µg/kg in mice), this compound is believed to activate adenosine A1 receptors.[2][3] This activation inhibits the mitogen-activated protein kinases/extracellular signal-regulated protein kinase (MAPK/ERK) pathway, a key signaling cascade involved in pain transmission.[2][4] Interestingly, at higher doses (e.g., 100 µg/kg in mice), this compound can induce hyperalgesia (increased sensitivity to pain) by activating adenosine A2A receptors.[2][3] The central cholinergic system also appears to play a role in the antinociceptive action of this compound.[4]
Opioids: Masters of Endogenous Pain Control
Opioid analgesics, such as morphine, mimic the body's natural pain-relief system by acting on opioid receptors (mu, delta, and kappa).[5] These G-protein coupled receptors are located in the central and peripheral nervous systems.[5] Upon activation, they trigger a cascade of intracellular events that lead to a decrease in neuronal excitability and a reduction in the release of pain-transmitting neurotransmitters.[5]
NSAIDs: Targeting the Inflammatory Cascade
Nonsteroidal anti-inflammatory drugs (NSAIDs), like ibuprofen and celecoxib, primarily exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are responsible for the synthesis of prostaglandins, which are lipid compounds that mediate pain and inflammation.[6] By blocking prostaglandin (B15479496) production, NSAIDs reduce the sensitization of peripheral nerve endings.[6] Some NSAIDs may also have central analgesic effects.[7]
Visualizing the Signaling Pathways
To facilitate a deeper understanding of these complex mechanisms, we provide the following diagrams generated using Graphviz (DOT language).
Caption: this compound's dose-dependent dual mechanism of action.
Caption: Simplified signaling pathway of opioid analgesics.
Caption: Mechanism of action of NSAIDs via COX inhibition.
Experimental Protocols
For the purpose of reproducibility and methodological comparison, detailed protocols for key in vivo and in vitro assays are provided below.
In Vivo Analgesic Assays
1. Hot Plate Test
This test is used to evaluate the response to a thermal pain stimulus and is effective for assessing centrally acting analgesics.[8]
-
Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 1°C).[9]
-
Animals: Mice or rats.
-
Procedure:
-
Establish a baseline latency by placing each animal on the hot plate and recording the time it takes for a nocifensive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[9][10]
-
Administer the test compound (e.g., this compound, morphine) or vehicle control.
-
At predetermined time points after administration, place the animal back on the hot plate and measure the response latency.
-
-
Data Analysis: An increase in the latency to respond compared to the baseline and vehicle control indicates an analgesic effect.
2. Acetic Acid-Induced Writhing Test
This model assesses visceral pain and is sensitive to both centrally and peripherally acting analgesics.[11][12]
-
Animals: Typically mice.
-
Procedure:
-
Administer the test compound or vehicle control.
-
After a set absorption period (e.g., 30-60 minutes), inject acetic acid intraperitoneally.[14]
-
Immediately place the animal in an observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) over a defined period (e.g., 10-20 minutes).[11][15]
-
-
Data Analysis: A reduction in the number of writhes in the treated group compared to the control group indicates analgesia.
In Vitro Mechanistic Assays
1. Opioid Receptor Binding Assay
This assay determines the binding affinity of a compound to specific opioid receptor subtypes.[16][17]
-
Materials: Cell membranes expressing the opioid receptor of interest, a radiolabeled ligand (e.g., [³H]-DAMGO for mu-opioid receptor), test compound, filtration apparatus, and a scintillation counter.[16][17]
-
Procedure (Competitive Binding):
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to a Ki (inhibition constant) value. A lower Ki indicates higher binding affinity.[16]
2. Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[18][19][20]
-
Materials: Purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), hematin (B1673048) and L-epinephrine (cofactors), test compound, and a method to detect the product (e.g., prostaglandin E2, often measured by LC-MS/MS or ELISA).[18][19][20]
-
Procedure:
-
Pre-incubate the COX enzyme with the test compound or vehicle.
-
Initiate the reaction by adding arachidonic acid.
-
After a specific time, stop the reaction and measure the amount of prostaglandin produced.
-
-
Data Analysis: The results are used to determine the IC50 of the compound for each COX isoform, allowing for the assessment of potency and selectivity.[18]
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a novel analgesic compound like this compound.
Caption: A generalized experimental workflow for analgesic validation.
Conclusion
This compound presents a novel and promising analgesic mechanism that is distinct from traditional opioids and NSAIDs. Its dual action on adenosine receptors and its independence from the opioid pathway suggest its potential as a lead compound for the development of a new class of analgesics. Further research, including head-to-head comparative studies with established therapeutics under standardized conditions, is warranted to fully elucidate its therapeutic potential and safety profile. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate such investigations and contribute to the advancement of pain research.
References
- 1. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cobra neurotoxin produces central analgesic and hyperalgesic actions via adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cobra neurotoxin produces central analgesic and hyperalgesic actions via adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A long-form alpha-neurotoxin from cobra venom produces potent opioid-independent analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 7. Celecoxib induces tolerance in a model of peripheral inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sid.ir [sid.ir]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. assaygenie.com [assaygenie.com]
Comparative analysis of Cobrotoxin's effect on muscle-type versus neuronal nAChRs.
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Cobrotoxin, a potent long-chain alpha-neurotoxin isolated from the venom of Naja species, is a critical tool in neuroscience research due to its high affinity and specificity for nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Understanding the differential effects of this compound on various nAChR subtypes, particularly muscle-type versus neuronal receptors, is paramount for elucidating the physiological roles of these receptors and for the development of novel therapeutics targeting cholinergic signaling.
This guide provides a comparative analysis of this compound's effects on muscle-type and neuronal nAChRs, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of this compound's Potency
| Receptor Subtype | Toxin | IC50 (nM) | Reference |
| Torpedo Muscle-Type nAChR | ScNtx | 25 | [2] |
| Human Muscle-Type nAChR | ScNtx | 61 | [2] |
| Neuronal α7 nAChR | ScNtx | 76 | [2] |
Note: Lower IC50 values indicate higher binding affinity and potency. The data for ScNtx, a short-chain α-neurotoxin, demonstrates a higher potency for the Torpedo muscle-type nAChR compared to human muscle-type and neuronal α7 nAChRs.[2] Long-chain α-neurotoxins like this compound also potently inhibit muscle-type nAChRs and neuronal α7 nAChRs.[1][3]
Mandatory Visualization
Caption: Differential signaling pathways of muscle-type versus neuronal α7 nAChRs and their blockade by this compound.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from studies using 125I-α-bungarotoxin, a structurally similar alpha-neurotoxin, to characterize nAChR binding.
Objective: To determine the binding affinity (Ki or IC50) of this compound to muscle-type and neuronal nAChRs.
Materials:
-
Purified this compound
-
125I-α-bungarotoxin (radioligand)
-
Membrane preparations rich in the nAChR subtype of interest (e.g., from Torpedo electric organ for muscle-type, or from cell lines expressing specific neuronal nAChR subunits)
-
Binding buffer (e.g., 118 mM NaCl, 4.8 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 20 mM Na-HEPES, pH 7.5)
-
Non-specific binding inhibitor (e.g., 1 mM nicotine)
-
Whatman GF/B filters
-
Polyethyleneimine (PEI)
-
Bovine Serum Albumin (BSA)
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer (e.g., 0.32 M sucrose) and perform differential centrifugation to isolate the membrane fraction containing the nAChRs. Resuspend the final pellet in the binding buffer.
-
Assay Setup: In a final volume of 0.5 ml, add aliquots of the membrane suspension to reaction tubes.
-
Competition Binding: Add a fixed concentration of 125I-α-bungarotoxin (e.g., 0.5 nM) and varying concentrations of unlabeled this compound to the tubes.
-
Non-specific Binding: To a separate set of tubes, add the radioligand and a high concentration of a non-specific inhibitor (e.g., 1 mM nicotine) to determine non-specific binding.
-
Incubation: Incubate the reaction mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 3 hours).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through Whatman GF/B filters pre-treated with 0.5% PEI containing 0.1% BSA. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of 125I-α-bungarotoxin against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To measure the functional inhibition of nAChR-mediated currents by this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the subunits of the desired nAChR subtype (muscle or neuronal)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrode puller
-
Glass microelectrodes (filled with 3 M KCl)
-
Recording chamber
-
Perfusion system
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Acetylcholine (ACh) solution
-
This compound solutions of varying concentrations
Procedure:
-
Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with the cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ and fill them with 3 M KCl.
-
Oocyte Clamping: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection. Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
ACh Application: Apply a pulse of ACh at a concentration that elicits a submaximal current response (e.g., EC50) to establish a baseline current.
-
This compound Application: Perfuse the oocyte with a solution containing a specific concentration of this compound for a defined period.
-
Measurement of Inhibition: After incubation with this compound, re-apply the same pulse of ACh and record the resulting current. The reduction in current amplitude reflects the inhibitory effect of the toxin.
-
Dose-Response Curve: Repeat steps 4-6 with a range of this compound concentrations to generate a dose-response curve.
-
Data Analysis: Plot the normalized current response as a function of this compound concentration and fit the data to determine the IC50 value.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound's inhibitory activity on nAChRs using Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes.
Conclusion
This compound serves as a potent antagonist for both muscle-type and certain neuronal nAChRs, primarily the α7 subtype. While it generally exhibits high affinity for both receptor classes, subtle differences in potency and binding kinetics can be observed, as suggested by data from related α-neurotoxins. The provided experimental protocols for radioligand binding assays and two-electrode voltage clamp electrophysiology offer robust methods for quantifying these differences. A thorough understanding of the comparative effects of this compound is essential for its use as a pharmacological tool and for advancing our knowledge of the nicotinic cholinergic system.
References
- 1. Cobratoxin - Wikipedia [en.wikipedia.org]
- 2. The molecular mechanism of snake short-chain α-neurotoxin binding to muscle-type nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Three-Finger Neurotoxins from Naja melanoleuca Cobra Venom Interact with GABAA and Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cobrotoxin: A Highly Selective Antagonist of Nicotinic Acetylcholine Receptors with Minimal Off-Target Effects
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Cobrotoxin, a short-chain α-neurotoxin isolated from the venom of the Taiwanese cobra (Naja naja atra), is a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its high affinity and selectivity for these receptors have made it a valuable tool in neuroscience research for decades. This guide provides a comprehensive comparison of this compound's binding profile, highlighting its on-target efficacy and exploring the evidence regarding potential off-target effects on other receptor systems, supported by experimental data and detailed methodologies.
High-Affinity Binding to Nicotinic Acetylcholine Receptors
This compound exerts its paralytic effect by binding to the acetylcholine binding sites on nAChRs, thereby preventing the neurotransmitter acetylcholine from activating the receptor and causing subsequent ion channel opening and muscle contraction. The toxin exhibits a strong preference for muscle-type nAChRs, with slightly lower affinity for the neuronal α7 nAChR subtype. Notably, it shows little to no activity on other neuronal nAChR subtypes, such as the α4β2 receptor.
A study utilizing a recombinant consensus short-chain α-neurotoxin (ScNtx), which is representative of this compound, demonstrated its potent inhibition of muscle-type and neuronal α7 nAChRs, while showing no effect on the α4β2 subtype[1].
| Toxin | Receptor Subtype | Species | Affinity (IC₅₀) | Reference |
| ScNtx (this compound analog) | Muscle-type nAChR | Torpedo | 25 nM | [1] |
| ScNtx (this compound analog) | Muscle-type nAChR | Human | 61 nM | [1] |
| ScNtx (this compound analog) | Neuronal α7 nAChR | Human | 76 nM | [1] |
| ScNtx (this compound analog) | Neuronal α4β2 nAChR | Human | No inhibition | [1] |
Investigating Off-Target Effects: The Case of GABA-A Receptors
A crucial question for the application of any pharmacological tool is its selectivity. Concerns about off-target effects often focus on receptors that share structural similarities with the primary target. In the case of nAChRs, the GABA-A receptors, both being members of the Cys-loop ligand-gated ion channel superfamily, are a key area of investigation.
However, extensive research indicates a significant difference in the binding profiles of short-chain α-neurotoxins, like this compound, and long-chain α-neurotoxins, such as α-cobratoxin (from Naja kaouthia). While some long-chain neurotoxins have been shown to interact with GABA-A receptors, short-chain neurotoxins appear to be highly selective for nAChRs.
One study explicitly demonstrated that a short-chain neurotoxin (NT II) from Naja oxiana showed no inhibition of GABA-A receptors, whereas the long-chain α-cobratoxin did[2]. This selectivity is attributed to structural differences, particularly in the central loop (loop II) of the toxins. Long-chain neurotoxins possess an additional disulfide bond in this loop, which appears to be a key determinant for their interaction with GABA-A receptors[2].
Therefore, based on the available evidence, this compound from Naja naja atra does not exhibit significant off-target effects on GABA-A receptors.
| Toxin Type | Toxin Example | Primary Target | Off-Target GABA-A Receptor Interaction | Key Structural Feature |
| Short-chain α-neurotoxin | This compound (Naja naja atra) | Muscle-type and neuronal α7 nAChRs | No significant binding reported | 4 disulfide bridges |
| Long-chain α-neurotoxin | α-Cobratoxin (Naja kaouthia) | Muscle-type and neuronal nAChRs | Yes, inhibitory effects observed | 5 disulfide bridges (extra in loop II) |
Experimental Methodologies
Radioligand Binding Assay (Competitive Inhibition)
This method is employed to determine the binding affinity of a ligand (this compound) to a receptor by measuring the displacement of a radiolabeled ligand.
Protocol:
-
Receptor Preparation: Membranes from cells or tissues expressing the target receptor (e.g., Torpedo electric organ for muscle-type nAChRs, or cell lines transfected with specific nAChR or GABA-A receptor subunits) are isolated and purified.
-
Incubation: A fixed concentration of a radiolabeled antagonist (e.g., ¹²⁵I-α-bungarotoxin for nAChRs) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effect of a toxin on ion channels expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired receptor (e.g., human muscle-type nAChR or GABA-A receptor subunits). The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell membrane.
-
Recording Setup: An injected oocyte is placed in a recording chamber and perfused with a standard saline solution. The oocyte is impaled with two microelectrodes, one for voltage sensing and the other for current injection. The membrane potential is clamped to a holding potential (typically -60 to -80 mV).
-
Agonist Application: The appropriate agonist (e.g., acetylcholine for nAChRs, GABA for GABA-A receptors) is applied to the oocyte to elicit an ionic current, which is measured by the amplifier.
-
Toxin Application: After establishing a stable baseline response to the agonist, the oocyte is perfused with a solution containing a specific concentration of this compound for a set period.
-
Measurement of Inhibition: The agonist is then co-applied with the toxin, and the resulting current is measured. The degree of inhibition is calculated as the percentage reduction in the agonist-induced current in the presence of the toxin.
-
Dose-Response Analysis: This process is repeated with a range of this compound concentrations to generate a dose-response curve, from which the IC₅₀ value can be determined.
Visualizations
Caption: Signaling pathway of nAChR blockade by this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Receptor selectivity of short vs. long-chain α-neurotoxins.
References
- 1. The molecular mechanism of snake short-chain α-neurotoxin binding to muscle-type nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxins from Snake Venoms and α-Conotoxin ImI Inhibit Functionally Active Ionotropic γ-Aminobutyric Acid (GABA) Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Rise of Recombinant Antivenoms in Neutralizing Cobrotoxin: A Comparative Analysis
A new generation of recombinant antivenoms is demonstrating comparable, and in some cases, superior efficacy in neutralizing the potent neurotoxin, cobrotoxin, found in cobra venom. This development offers a promising alternative to traditional animal-derived antivenoms. This guide provides a comparative analysis of the efficacy of different antivenoms, supported by experimental data, to assist researchers, scientists, and drug development professionals in this critical field.
This compound, a key component of cobra venom, is a postsynaptic neurotoxin that blocks nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, leading to paralysis and respiratory failure. The primary treatment for cobra envenomation is the administration of antivenom. This guide will delve into the comparative efficacy of a traditional monovalent antivenom, a novel recombinant three-finger toxin (r3FTX) antivenom, and an innovative approach using llama-derived single-domain antibodies (VHHs).
Comparative Efficacy of Antivenoms Against this compound
The neutralizing capacity of different antivenoms is typically evaluated through in vitro and in vivo assays. Key metrics include the 50% effective dose (ED50), which is the dose of antivenom required to protect 50% of test animals from the lethal effects of a specific amount of venom, and the 50% inhibitory concentration (IC50) in in vitro assays.
A study comparing a monovalent antivenom against Naja atra (Chinese Cobra) venom with a recombinant antivenom and a novel VHH-based antivenom provides valuable insights into their relative efficacies.
| Antivenom Type | Target Toxin/Venom | Key Efficacy Metric | Result | Source |
| Chinese N. atra Monovalent Antivenom | Naja atra venom | IC50 (Cytotoxicity) | 2.8 ± 0.48 μg/mL | [1] |
| Recombinant 3FTX (r3FTX) Antiserum (Horse) | Naja atra venom (3 x LD50) | ED50 | 21.33 mg/g | [2] |
| Llama VHH (C2 and C20) and VHH2-Fc | α-Cobratoxin (Naja kaouthia) | Molar Ratio for Neutralization | 0.75:1 (antibody:toxin) | [3][4] |
The Chinese N. atra monovalent antivenom demonstrated significant attenuation of the cytotoxic effects of the venom.[1] The recombinant r3FTX antiserum showed effective neutralization of the lethal effects of N. atra venom in an in vivo model.[2] Notably, the llama-derived VHH antibodies were able to neutralize the lethality of α-cobratoxin at a remarkably low antibody-to-toxin molar ratio.[3][4]
Experimental Protocols
A clear understanding of the methodologies used to generate these efficacy data is crucial for interpretation and replication.
In Vitro Cytotoxicity Neutralization Assay
This assay assesses the ability of an antivenom to prevent venom-induced cell death.
-
Cell Culture: L6 rat skeletal muscle myoblast cells are cultured in a suitable medium.
-
Venom Preparation: Naja atra venom is prepared at various concentrations.
-
Treatment: Cells are treated with different concentrations of venom alone or venom pre-incubated with the antivenom.
-
Cell Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay.
-
IC50 Determination: The concentration of venom that inhibits cell viability by 50% (IC50) is calculated. The ability of the antivenom to increase this IC50 value indicates its neutralizing efficacy.[1]
In Vivo Lethality Neutralization Assay (ED50 Determination)
This assay determines the in vivo efficacy of an antivenom in preventing death from a lethal dose of venom.
-
Animal Model: Typically, mice are used for this assay.[2][5]
-
LD50 Determination: The median lethal dose (LD50) of the venom, the dose that kills 50% of the test animals, is first determined.[6][7]
-
Challenge Dose: A challenge dose of venom, usually a multiple of the LD50 (e.g., 3 x LD50), is selected.[2]
-
Antivenom Administration: The challenge dose of venom is pre-incubated with serial dilutions of the antivenom.
-
Injection: The venom-antivenom mixture is injected into groups of mice, typically via the intraperitoneal route.[2]
-
Observation: The survival rate of the mice is monitored over a specific period (e.g., 48 hours).[2]
-
ED50 Calculation: The ED50 is the effective dose of antivenom that results in the survival of 50% of the mice.[2][5]
Visualizing the Path to Neutralization
To better understand the processes involved in this compound envenomation and the experimental evaluation of antivenoms, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. An Examination of the Neutralization of In Vitro Toxicity of Chinese Cobra (Naja atra) Venom by Different Antivenoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Broad-Spectrum Antiserum against Cobra Venoms Using Recombinant Three-Finger Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Neutralization of α-Cobratoxin with High-Affinity Llama Single-Domain Antibodies (VHHs) and a VHH-Fc Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Neutralization of α-Cobratoxin with High-Affinity Llama Single-Domain Antibodies (VHHs) and a VHH-Fc Antibody | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Lethal toxins and cross-neutralization of venoms from the African water cobras, Boulengerina annulata annulata and Boulengerina christyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
The Reversibility of Cobrotoxin Binding to Nicotinic Acetylcholine Receptors: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the binding kinetics of Cobrotoxin to nicotinic acetylcholine (B1216132) receptors (nAChRs) reveals a slowly reversible interaction, a characteristic that distinguishes it from other neurotoxins and has significant implications for drug development and toxicology research. This guide provides a detailed comparison of this compound's binding properties with other well-known nAChR antagonists, supported by experimental data and methodologies.
This compound, a potent long-chain alpha-neurotoxin isolated from the venom of Naja species of cobra, exerts its paralytic effect by binding to nAChRs at the neuromuscular junction, thereby blocking the action of the neurotransmitter acetylcholine. The tenacity of this binding is a critical determinant of its toxicity and the potential for therapeutic intervention.
Understanding the Binding Interaction
The interaction between a ligand, such as this compound, and its receptor is characterized by its binding affinity (often expressed as the dissociation constant, Kd) and the rates of association (kon) and dissociation (koff). A lower Kd value indicates a higher affinity. The reversibility of this interaction is largely determined by the dissociation rate (koff); a slow koff rate results in a prolonged blockade of the receptor.
The binding of this compound to nAChRs is a competitive antagonism, where the toxin and acetylcholine vie for the same binding site on the receptor.
Comparative Analysis of Binding Kinetics
The reversibility of α-neurotoxin binding to nAChRs is a key distinguishing feature between long-chain and short-chain toxins. Long-chain toxins, such as α-Cobratoxin and α-Bungarotoxin, are generally characterized by their high affinity and slow dissociation rates, leading to a persistent, almost "irreversible" blockade under physiological conditions. In contrast, short-chain toxins, like Erabutoxin b, tend to have a more readily reversible binding.
| Toxin | Toxin Type | Receptor | Kd (nM) | kon (M-1s-1) | koff (s-1) | Reversibility | Reference |
| α-Cobratoxin | Long-chain | Neuronal α7 nAChR | 1 - 10 | Not widely reported | Slow | Slowly Reversible | [1] |
| α-Bungarotoxin | Long-chain | Rat Brain nAChR | 1.7 | 8.3 x 104 | 3.2 x 10-6 | "Essentially irreversible" | [2] |
| Erabutoxin b | Short-chain | Torpedo nAChR | Not specified | Not specified | Not specified | Reversible | [3] |
Note: The binding kinetics are influenced by the specific nAChR subtype and the experimental conditions.
The data clearly indicates that long-chain α-neurotoxins, including this compound, exhibit significantly slower dissociation from the nAChR compared to short-chain toxins. This prolonged receptor occupancy is the molecular basis for their potent and long-lasting neurotoxic effects.
Experimental Protocols for Assessing Binding Kinetics
The determination of binding parameters such as Kd, kon, and koff relies on sophisticated biophysical and electrophysiological techniques. Below are outlines of common experimental protocols used in this field of research.
Radioligand Binding Assay
This technique is used to determine the affinity (Kd) and the number of binding sites (Bmax) for a ligand.
1. Receptor Preparation:
-
Isolate membranes rich in nAChRs from tissues (e.g., Torpedo electric organ) or from cultured cells expressing recombinant nAChRs.
-
Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled α-neurotoxin (e.g., [125I]-α-Bungarotoxin) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled competitor toxin (e.g., this compound) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The data is analyzed to determine the concentration of the unlabeled toxin that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value can be converted to a Ki (inhibition constant), which is an estimate of the Kd.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of association (kon) and dissociation (koff) rates.
1. Chip Preparation:
-
A sensor chip with a gold surface is functionalized to allow for the immobilization of one of the binding partners.
-
The nAChR or a soluble acetylcholine-binding protein (AChBP), which is a homolog of the nAChR ligand-binding domain, is immobilized on the sensor chip surface.
2. Binding Measurement:
-
A solution containing the neurotoxin (the analyte) is flowed over the sensor chip surface.
-
The binding of the toxin to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
The association phase is monitored until a steady state is reached.
3. Dissociation Measurement:
-
The toxin solution is replaced with a continuous flow of buffer.
-
The dissociation of the toxin from the receptor is monitored as a decrease in the SPR signal over time.
4. Data Analysis:
-
The association and dissociation curves (sensorgram) are fitted to kinetic models to determine the kon and koff values.
-
The Kd can be calculated from the ratio of koff/kon.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique measures the functional effect of the toxin on nAChR ion channel activity.
1. Receptor Expression:
-
Oocytes from Xenopus laevis are injected with cRNA encoding the subunits of the desired nAChR subtype.
-
The oocytes are incubated for several days to allow for the expression and assembly of functional receptors on the cell membrane.
2. Electrophysiological Recording:
-
The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
The membrane potential of the oocyte is held at a constant value (e.g., -70 mV).
3. Toxin Application and Data Acquisition:
-
The oocyte is perfused with a solution containing acetylcholine to elicit an inward current through the nAChRs.
-
The toxin is then applied to the oocyte, and the inhibition of the acetylcholine-induced current is measured over time.
-
To assess reversibility, the toxin-containing solution is washed out with a toxin-free solution, and the recovery of the current is monitored.
4. Data Analysis:
-
The rate of current inhibition provides information about the association rate of the toxin.
-
The rate of current recovery after washout provides a measure of the dissociation rate.
-
Dose-response curves can be generated to determine the IC50 of the toxin.
Conclusion
The binding of this compound to nicotinic acetylcholine receptors is a high-affinity and slowly reversible process. This characteristic is shared with other long-chain α-neurotoxins and is in contrast to the more readily reversible binding of short-chain α-neurotoxins. The slow dissociation rate of this compound from the nAChR is a key factor in its potent and prolonged neurotoxic effects. The experimental methodologies outlined in this guide are crucial for characterizing these binding kinetics and for the development of novel therapeutics and antivenoms.
References
Functional differences between native and recombinant Cobrotoxin.
For researchers and drug development professionals, the choice between utilizing native or recombinant forms of toxins is a critical decision. This guide provides an objective comparison of the functional differences between native Cobrotoxin, isolated from the venom of the Taiwan cobra (Naja naja atra), and its recombinant counterparts. The comparison is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Structural and Functional Equivalence: A Data-Driven Comparison
Recombinant DNA technology offers a promising alternative to the laborious and often inconsistent process of purifying toxins from natural venom. Studies have demonstrated that recombinant this compound, typically expressed in Escherichia coli, can achieve a high degree of structural and functional similarity to its native form.
Circular dichroism (CD) spectroscopy, a technique used to assess the secondary structure of proteins, reveals that recombinant three-finger toxins (r3FTXs), including a short-chain α-neurotoxin analogous to this compound, exhibit a high content of β-sheet conformation, which is characteristic of the native toxin.[1] This structural mimicry is crucial for biological activity and is largely dependent on the correct formation of disulfide bonds during the recombinant protein folding process.[1]
Functionally, the lethal activity and receptor binding affinity of recombinant toxins have been shown to be comparable to their native counterparts, although some variations have been reported.
Table 1: Comparison of Lethal Dose (LD50) for Native and Recombinant α-Neurotoxins
| Toxin Type | Toxin Name | Source | LD50 (µg/g body weight) | 95% Confidence Interval |
| Short-Chain α-Neurotoxin | Native sNTX | Naja atra venom | 0.09 | 0.07–0.11 |
| Short-Chain α-Neurotoxin | Recombinant sNTX | E. coli | 0.11 | 0.09–0.13 |
| Long-Chain α-Neurotoxin | Native LNTX | Naja atra venom | 0.15 | 0.12–0.18 |
| Long-Chain α-Neurotoxin | Recombinant LNTX | E. coli | 0.14 | 0.12–0.17 |
Data sourced from a study on three-finger toxins from Naja atra venom.[1] sNTX (short-chain neurotoxin) is representative of this compound.
Table 2: Comparison of In Vitro Cytotoxicity (IC50) for a Related Native and Recombinant Cardiotoxin
| Toxin Type | Toxin Name | Source | IC50 (µg/mL) on HL-60 cells |
| Cardiotoxin | Native CTXA3 | Naja atra venom | 2.02 |
| Cardiotoxin | Recombinant rCTXA3 | E. coli | 1.93 |
While not this compound, this data on a related three-finger toxin from the same study demonstrates the comparable in vitro activity that can be achieved with recombinant production.[1]
One study that produced a recombinant this compound fused to a larger protein partner initially observed lower toxicity and receptor affinity compared to the native form. However, upon cleavage of the fusion partner, the recombinant toxin recovered the full biological properties of native this compound, indicating that the toxin domain itself was correctly folded and functional.[2] Another study noted that a recombinant α-Cobrotoxin fused with eGFP showed a markedly lower affinity (IC50 >10 nM) for the muscle-type nicotinic acetylcholine (B1216132) receptor compared to the native toxin (IC50 of 0.57 ± 0.03 nM), suggesting that improper folding or steric hindrance from the fusion protein can significantly impact function.
Mechanism of Action: Inhibition of Nicotinic Acetylcholine Receptor Signaling
This compound exerts its neurotoxic effects by acting as a potent antagonist of nicotinic acetylcholine receptors (nAChRs), particularly at the neuromuscular junction. By binding to these receptors, it blocks the binding of the neurotransmitter acetylcholine (ACh), thereby preventing ion flow across the postsynaptic membrane and leading to muscle paralysis.[3]
The activation of nAChRs by agonists like ACh typically leads to the influx of cations (Na+ and Ca2+), causing membrane depolarization and triggering downstream signaling cascades such as the PI3K-Akt pathway, which is involved in cell survival.[4] this compound's antagonism prevents this initial activation step.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of standard protocols used in the characterization and comparison of native and recombinant this compound.
Production and Characterization of Recombinant this compound
This workflow outlines the key steps from gene expression to functional validation of recombinant this compound.
Lethal Dose (LD50) Determination
This assay determines the dose of a toxin required to kill 50% of a test population of animals.
-
Animal Model: ICR mice (e.g., 19–22 g body weight, n=6 per group).[1]
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Procedure:
-
Prepare serial dilutions of the native or recombinant toxin in a suitable vehicle (e.g., saline).
-
Administer a single i.p. dose of a specific concentration to each mouse in a group.
-
Observe the animals for a set period (e.g., 48 hours) and record the number of mortalities in each group.[1]
-
Calculate the LD50 value using a statistical method, such as the trimmed Spearman-Karber method.[1]
-
Receptor Binding Assay (Competitive)
This in vitro assay measures the ability of a non-labeled toxin (native or recombinant this compound) to compete with a labeled ligand for binding to nAChRs.
-
Receptor Source: Membranes from tissues or cells expressing nAChRs (e.g., electric organ of Torpedo californica for muscle-type nAChRs).
-
Radioligand: A high-affinity nAChR antagonist, such as 125I-α-bungarotoxin.
-
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand.
-
In parallel incubations, add varying concentrations of the unlabeled competitor (native or recombinant this compound).
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Circular Dichroism (CD) Spectroscopy
This technique is used to assess the secondary structure and folding of the toxins.
-
Instrumentation: A CD spectrometer.
-
Sample Preparation: Purified native or recombinant toxin is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) that does not have high absorbance in the far-UV region. The protein concentration should be accurately determined.
-
Procedure:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the protein sample in the far-UV range (e.g., 190-250 nm).
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity) to molar ellipticity.
-
Analyze the resulting spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures. For this compound, a characteristic β-sheet spectrum with a positive peak around 199 nm and a negative peak around 211 nm is expected.[1]
-
Conclusion
The available data strongly indicates that recombinant this compound can be produced with structural and functional characteristics highly similar to its native counterpart. The lethality and in vitro activity are often comparable, provided that the recombinant protein is correctly folded and, if expressed as a fusion protein, the fusion tag is efficiently removed. The choice between native and recombinant this compound will depend on the specific research needs, considering factors such as required purity, batch-to-batch consistency, and scalability. Recombinant production offers significant advantages in these areas, making it a viable and often superior choice for drug development and mechanistic studies.
References
- 1. Development of a Broad-Spectrum Antiserum against Cobra Venoms Using Recombinant Three-Finger Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Inhibition Mechanism of the Acetylcholine Receptor by α-Neurotoxins as Revealed by Normal-Mode Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tale of Two Toxins: A Comparative Analysis of Cobrotoxin and α-Bungarotoxin on Dopamine Release
For Immediate Release
This guide provides a detailed comparison of the effects of Cobrotoxin and α-bungarotoxin on dopamine (B1211576) release, tailored for researchers, scientists, and professionals in drug development. By presenting experimental data, detailed methodologies, and signaling pathway diagrams, this document aims to offer a clear and objective resource for understanding the distinct neurological impacts of these two potent snake venom neurotoxins.
Executive Summary
This compound and α-bungarotoxin, both components of snake venom, exhibit markedly different effects on the release of the neurotransmitter dopamine. Experimental evidence demonstrates that α-bungarotoxin, a long-chain α-neurotoxin, can inhibit nicotine-evoked dopamine release in the striatum at high concentrations. In contrast, α-cobratoxin, a closely related long-chain α-neurotoxin used as a proxy for this compound, does not block this dopamine release. Furthermore, studies on whole cobra venom, which contains this compound, suggest a potential neuroprotective role in the dopaminergic system, a stark contrast to the inhibitory action of α-bungarotoxin. These differences are rooted in their distinct interactions with neuronal signaling pathways, primarily their affinity for different subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs).
Data Presentation: Quantitative Comparison of Toxin Effects on Dopamine Release
The following table summarizes the key quantitative findings from a comparative study on the effects of α-bungarotoxin and α-cobratoxin on nicotine-evoked dopamine release in the rat striatum.
| Toxin | Toxin Classification | Concentration | Effect on Nicotine-Evoked Dopamine Release | Reference |
| α-Bungarotoxin | Long-chain α-neurotoxin | 4.2 µM | Blocked the extracellular increase of dopamine | |
| α-Cobratoxin | Long-chain α-neurotoxin | Studied doses | No blockade observed |
Experimental Protocols
The primary experimental data cited in this guide is derived from in vivo studies utilizing a push-pull perfusion technique in the rat striatum. This methodology allows for the localized administration of substances and the simultaneous collection of extracellular fluid for neurochemical analysis.
Key Experiment: In Vivo Push-Pull Perfusion in the Rat Striatum
-
Objective: To determine the effects of α-bungarotoxin and α-cobratoxin on nicotine-evoked dopamine release in the striatum of living rats.
-
Animal Model: Male Wistar rats.
-
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the striatum.
-
A push-pull cannula is inserted through the guide cannula. The "push" cannula delivers an artificial cerebrospinal fluid (aCSF), and the "pull" cannula aspirates the extracellular fluid containing neurotransmitters.
-
-
Perfusion and Sample Collection:
-
The striatum is perfused with aCSF at a constant flow rate.
-
Baseline samples of the perfusate are collected to establish basal dopamine levels.
-
Nicotine (B1678760) is introduced into the perfusion medium to stimulate dopamine release.
-
In experimental groups, α-bungarotoxin or α-cobratoxin is co-perfused with nicotine at specified concentrations.
-
Perfusate samples are collected throughout the experiment at regular intervals.
-
-
Dopamine Analysis:
-
The collected perfusate samples are analyzed to quantify the concentration of dopamine.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a common and highly sensitive method for this analysis.
-
-
Data Analysis: Changes in dopamine levels in response to nicotine and the toxins are calculated relative to the baseline levels.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz, illustrate the proposed signaling pathways for α-bungarotoxin and this compound in the context of dopamine modulation, as well as the experimental workflow.
Discussion of Mechanisms
The differential effects of this compound and α-bungarotoxin on dopamine release can be attributed to their distinct molecular targets and mechanisms of action.
α-Bungarotoxin: This toxin is a well-characterized antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1] The blockade of nicotine-evoked dopamine release by α-bungarotoxin is thought to be an indirect effect. Nicotine typically stimulates α7-nAChRs on glutamatergic terminals, leading to the release of glutamate. This glutamate then acts on receptors on dopaminergic terminals to trigger dopamine release. By blocking the α7-nAChRs, α-bungarotoxin prevents the initial step in this cascade, thereby inhibiting the subsequent release of dopamine.
This compound: The precise mechanism by which this compound (or its relative, α-cobratoxin) influences the dopaminergic system is less direct and appears to be more complex. The lack of effect on nicotine-evoked dopamine release suggests that it does not significantly interact with the specific nAChR subtypes that mediate this response in the striatum. However, other research indicates that this compound may exert its effects through different signaling pathways. For instance, it has been shown to interact with adenosine A1 and A2A receptors and to inhibit the MAPK/ERK signaling pathway.[2] These pathways are involved in a wide range of neuronal functions, including cell survival and inflammation. The finding that cobra venom can reverse dopamine depletion in a mouse model of Parkinsonism suggests a potential neuroprotective or restorative effect on dopaminergic neurons, which may be mediated through these alternative signaling cascades.[3]
Conclusion
References
- 1. In vivo neurochemical analysis, by push-pull perfusion, of the mesocortical dopaminergic system of the rat during self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxins Acting at Synaptic Sites: A Brief Review on Mechanisms and Clinical Applications [mdpi.com]
- 3. In vivo measurement of somatodendritic release of dopamine in the ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing between ganglionic and neuromuscular junction nicotinic receptors using Cobrotoxin.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Cobrotoxin on two major classes of nicotinic acetylcholine (B1216132) receptors (nAChRs): ganglionic and neuromuscular junction subtypes. Understanding the differential binding and functional impact of this potent neurotoxin is crucial for research in neuropharmacology and the development of targeted therapeutics. This document outlines the structural differences between these receptor subtypes, presents quantitative data on this compound's interaction with each, details experimental protocols for their differentiation, and provides visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to Nicotinic Acetylcholine Receptor Subtypes
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. They are pentameric structures composed of various subunits, and the specific combination of these subunits determines the receptor's pharmacological and physiological properties.
Neuromuscular Junction nAChRs: Located at the postsynaptic membrane of the neuromuscular junction, these receptors are essential for muscle contraction. The predominant adult form has a subunit composition of (α1)₂β1δε [1][2]. Activation of these receptors by acetylcholine leads to depolarization of the muscle cell membrane and subsequent muscle fiber contraction.
Ganglionic nAChRs: Found in the autonomic ganglia, these receptors are crucial for neurotransmission in the sympathetic and sympathetic nervous systems. A common and representative subtype of ganglionic nAChR is composed of α3 and β4 subunits , often in an (α3)₂(β4)₃ stoichiometry. These receptors mediate fast synaptic transmission between preganglionic and postganglionic neurons.
This compound: A Selective Antagonist
This compound, particularly α-cobratoxin isolated from the venom of Naja species cobras, is a potent and selective competitive antagonist of nAChRs[1]. It belongs to the family of three-finger toxins and functions by binding to the acetylcholine binding site on the receptor, thereby blocking its activation[1]. The selectivity of this compound for different nAChR subtypes is a key tool for their differentiation. Short-chain α-neurotoxins, a category that includes some forms of this compound, exhibit a high affinity for muscle-type nAChRs while having a significantly lower affinity for many neuronal subtypes, including those found in autonomic ganglia[2].
Quantitative Comparison of this compound Activity
The differential affinity of α-cobratoxin for neuromuscular versus ganglionic nAChRs is evident in the quantitative data from various pharmacological assays. While direct side-by-side comparisons in a single study are limited, the existing literature strongly supports this selectivity.
| Receptor Subtype | Typical Subunit Composition | Ligand | Assay Type | Parameter | Value | Reference |
| Neuromuscular Junction | (α1)₂β1δε (from Torpedo) | α-Cobratoxin | Radioligand Binding | IC₅₀ | Nanomolar range | [1] |
| Neuronal (Ganglionic-like) | α3β2 | α-Cobratoxin | Electrophysiology | Effect | Largely unaffected | [2] |
| Neuronal (CNS) | α7 | α-Cobratoxin | Electrophysiology | IC₅₀ | 4.1 nM | |
| Neuronal (CNS) | α4β2 | α-Cobratoxin | Electrophysiology | Effect | Largely unaffected | [2] |
Note: The IC₅₀ values can vary depending on the specific experimental conditions, such as the expression system and the radioligand used. The data presented here is for illustrative purposes to highlight the selectivity of this compound.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a powerful method for functionally characterizing the effects of toxins on specific nAChR subtypes expressed in a controlled environment.
Objective: To measure the inhibitory effect of α-cobratoxin on acetylcholine-induced currents in oocytes expressing either neuromuscular or ganglionic nAChR subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for nAChR subunits (e.g., human α1, β1, δ, ε for neuromuscular; human α3, β4 for ganglionic)
-
Two-electrode voltage clamp setup (amplifier, micromanipulators, data acquisition system)
-
Perfusion system
-
Recording solution (e.g., ND96)
-
Acetylcholine (ACh) solution (e.g., 100 µM)
-
α-Cobratoxin (α-Cbtx) solution (e.g., 1 µM stock, with working concentrations from 1 nM to 1 µM)
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a baseline by perfusing with the recording solution.
-
-
Agonist Application: Apply a pulse of acetylcholine (e.g., 100 µM for 2 seconds) to elicit an inward current. Record the peak current amplitude. Wash the oocyte with the recording solution until the current returns to baseline. Repeat this step to ensure a stable response.
-
This compound Application: Perfuse the oocyte with a specific concentration of α-cobratoxin (e.g., starting with a low concentration like 10 nM) for a set period (e.g., 5 minutes).
-
Post-Toxin Agonist Application: While still in the presence of α-cobratoxin, apply another pulse of acetylcholine. Record the peak current amplitude.
-
Data Analysis: Compare the peak current amplitude before and after the application of α-cobratoxin. Calculate the percentage of inhibition. Repeat with different concentrations of this compound to generate a dose-response curve and determine the IC₅₀ value for each receptor subtype.
Expected Results:
-
Neuromuscular nAChRs ((α1)₂β1δε): A significant, dose-dependent inhibition of the acetylcholine-induced current by α-cobratoxin is expected, with a low nanomolar IC₅₀ value.
-
Ganglionic nAChRs (α3β4): Minimal to no inhibition of the acetylcholine-induced current is expected, even at high concentrations of α-cobratoxin[2][3].
Competitive Radioligand Binding Assay
This biochemical assay measures the ability of a non-labeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of α-cobratoxin for neuromuscular and ganglionic nAChRs.
Materials:
-
Cell membranes prepared from cells or tissues expressing the nAChR subtypes of interest.
-
Radiolabeled antagonist (e.g., [¹²⁵I]α-bungarotoxin for neuromuscular and some neuronal subtypes).
-
Unlabeled α-cobratoxin at various concentrations.
-
Assay buffer.
-
Filtration apparatus (e.g., 96-well filter plates).
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled α-cobratoxin.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the filter plates to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the amount of radioligand bound at each concentration of α-cobratoxin.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Expected Results:
-
Neuromuscular nAChRs: α-Cobratoxin will effectively compete with the radiolabeled ligand, resulting in a low nanomolar Ki value, indicating high binding affinity.
-
Ganglionic nAChRs: α-Cobratoxin will show very weak or no competition, resulting in a high micromolar or undetermined Ki value, indicating low binding affinity[3].
Visualizing the Pathways and Processes
References
- 1. Novel Three-Finger Neurotoxins from Naja melanoleuca Cobra Venom Interact with GABAA and Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of snake short-chain α-neurotoxin binding to muscle-type nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrimination between nicotinic receptors in vertebrate ganglia and skeletal muscle by alpha-bungarotoxin and cobra venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cobrotoxin
For researchers, scientists, and drug development professionals, the proper handling and disposal of cobrotoxin are paramount to ensuring laboratory safety and regulatory compliance. This document provides a comprehensive guide to the essential procedures for managing this compound waste, from inactivation to final disposal, emphasizing safety and operational clarity.
This compound Inactivation Data
Effective disposal of this compound begins with inactivation. The following table summarizes key quantitative data related to the thermal stability of this compound, highlighting the challenges of heat-based inactivation methods.
| Inactivation Method | Temperature | Duration | Remaining Toxicity | Source |
| Thermal | 80°C | 30 minutes | Unchanged | [1] |
| Thermal | 100°C | 10 minutes | 84% | [1] |
| Thermal | 100°C | 30 minutes | 25% | [1] |
| Thermal | 100°C | - | Majority Lost | Loss of acetylcholine (B1216132) receptor binding activity observed.[2] |
Note: The significant heat stability of this compound suggests that thermal inactivation alone, such as standard autoclaving, may not be sufficient for complete detoxification. Chemical inactivation is therefore recommended.
Experimental Protocol: Chemical Inactivation of this compound
Given the limitations of thermal inactivation, chemical degradation is the recommended procedure for rendering this compound non-toxic. The following protocol details a step-by-step method for the chemical inactivation of liquid and solid this compound waste.
Objective: To safely and effectively inactivate this compound in liquid and solid waste streams prior to disposal.
Materials:
-
This compound-contaminated liquid waste (e.g., buffer solutions, cell culture media).
-
This compound-contaminated solid waste (e.g., pipette tips, gloves, absorbent paper).
-
Sodium hypochlorite (B82951) solution (household bleach, typically 5.25-8.25%).
-
Sodium hydroxide (B78521) (NaOH), 2N.
-
Personal Protective Equipment (PPE): two pairs of nitrile gloves, safety goggles, face shield, lab coat.
-
Appropriate waste containers: labeled hazardous waste container for liquid, autoclave bag for solid waste.
-
Chemical fume hood.
Methodology
Part 1: Inactivation of Liquid this compound Waste
-
Preparation: All procedures should be conducted within a certified chemical fume hood. Ensure all required PPE is worn correctly.
-
Initial Treatment: To the collected liquid waste containing this compound, add 2N NaOH to raise the pH to ≥12. This initial step helps to denature the protein structure.
-
Chemical Inactivation: Add a sufficient volume of sodium hypochlorite solution to achieve a final concentration of at least 10% of the total volume.
-
Incubation: Securely cap the waste container and gently mix. Allow the mixture to incubate for a minimum of 8 hours at room temperature. This extended contact time is crucial for ensuring complete degradation of the toxin.
-
Neutralization and Disposal: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid). Once neutralized, the liquid waste may be disposed of down the drain with copious amounts of water, in accordance with local regulations.[3]
Part 2: Inactivation of Solid this compound Waste
-
Segregation: All solid waste contaminated with this compound, such as gloves, absorbent paper, and plasticware, should be collected in a designated, clearly labeled biohazard or toxic waste container.[3][4]
-
Chemical Soaking: Carefully immerse the contaminated solid waste in a solution of at least 10% sodium hypochlorite. Ensure all surfaces of the waste material are in contact with the inactivating solution.
-
Incubation: Allow the waste to soak for a minimum of 8 hours to ensure thorough decontamination.
-
Final Disposal: After inactivation, decant the bleach solution and dispose of it as described in Part 1. The remaining solid waste, now decontaminated, should be placed in a new, clean autoclave bag.
-
Autoclaving: The bagged solid waste should then be autoclaved as a final precautionary step before being disposed of in the regular laboratory biowaste stream.[3][4]
Operational Workflows and Logical Relationships
To provide a clear visual guide for the proper management of this compound, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Workflow for this compound Waste Disposal.
Caption: this compound Spill Response Procedure.
By adhering to these detailed procedures, laboratories can effectively mitigate the risks associated with this compound and ensure a safe working environment for all personnel. Always consult your institution's specific safety guidelines and hazardous waste disposal protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholine receptor binding characteristics of snake and cone snail venom postsynaptic neurotoxins: further studies with a non-radioactive assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the structural stability of two homologous toxins isolated from the Taiwan cobra (Naja naja atra) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Step-wise thermal denaturation of this compound, a snake venom neurotoxin from Naja naja atra: a proton nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Protocols for Handling Cobrotoxin
For researchers, scientists, and drug development professionals, the safe handling of potent neurotoxins like Cobrotoxin is paramount. Adherence to strict safety and disposal protocols is essential to mitigate the risks associated with this powerful substance. This document provides comprehensive, step-by-step guidance on personal protective equipment (PPE), operational procedures, and disposal plans for this compound, derived from the venom of Naja atra (Chinese cobra).
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through dermal contact, inhalation, or ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Primary Barrier | Disposable Nitrile Gloves | Double gloving is required. Provides a primary barrier against skin contact. Nitrile offers good chemical resistance. |
| Disposable Gown with Elastic Cuffs | Made of a low-linting, fluid-resistant material. Cuffs should be tucked under the outer pair of gloves to ensure a complete seal. | |
| Secondary Barrier | Chemical Splash Goggles | Must provide a complete seal around the eyes to protect against splashes and aerosols. |
| Face Shield | Worn in conjunction with goggles to provide full-face protection from splashes. | |
| Respiratory Protection | N95 Respirator or Higher | Required when handling powdered (lyophilized) this compound or when there is a potential for aerosol generation. Fit-testing is mandatory. |
| Footwear | Closed-toe, non-slip shoes | Provides protection against spills and dropped objects. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to contain any potential aerosols.
Preparation:
-
Restricted Access: Ensure the laboratory is clearly marked with a "Toxins in Use" sign and that access is restricted to authorized personnel only.
-
Gather Materials: Assemble all necessary equipment, including vials of this compound, diluents, pipettes, and waste containers, within the BSC or fume hood before beginning work.
-
Don PPE: Put on all required PPE in the correct order: inner gloves, gown, N95 respirator (if required), face shield and goggles, and outer gloves.
Handling Lyophilized (Powdered) this compound:
-
Minimize Aerosolization: Handle powdered toxin with extreme care to prevent aerosolization.
-
Reconstitution: If possible, reconstitute the toxin by adding the diluent directly to the sealed vial through a septum. If the vial must be opened, do so slowly and carefully within the BSC.
Handling Liquid this compound:
-
Use of Safety Equipment: Employ safety-engineered sharp devices, such as needle-locking syringes, to minimize the risk of accidental injection.
-
Work Surface: Conduct all work on a disposable, absorbent bench pad to contain any potential spills.
Post-Handling:
-
Decontaminate Surfaces: Thoroughly decontaminate all surfaces and equipment within the BSC or fume hood using an appropriate inactivation solution (see Disposal Plan).
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Inactivation and Waste Management
Proper inactivation of this compound is critical before disposal. Due to its heat stability, thermal inactivation alone may not be sufficient.[1] Chemical inactivation is the recommended primary method.
Inactivation of this compound:
| Inactivation Method | Reagent | Concentration | Contact Time |
| Chemical Inactivation | Sodium Hypochlorite (B82951) (Bleach) | 1.0% final concentration | 30 minutes |
| Ethanol | 70% (w/w) | 30 minutes |
Note: The efficacy of these inactivation methods for this compound is based on general guidelines for protein toxins. Validation for complete inactivation of this compound specifically is recommended.
Waste Disposal Procedures:
-
Liquid Waste:
-
Treat all liquid waste containing this compound with a 1.0% final concentration of sodium hypochlorite for at least 30 minutes.
-
After inactivation, dispose of the liquid waste in accordance with local hazardous waste regulations.
-
-
Solid Waste:
-
All solid waste, including gloves, gowns, bench pads, and pipette tips, should be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.
-
If autoclaving is used as a secondary treatment for solid waste, it should be noted that this compound is heat-stable, and complete inactivation by autoclaving alone is not guaranteed.[1]
-
Incineration is the preferred method for the final disposal of solid waste contaminated with this compound.[2]
-
-
Sharps Waste:
-
All sharps, such as needles and syringes, must be placed immediately into a designated sharps container.
-
The sharps container should be sealed and disposed of as hazardous waste.
-
Emergency Procedures in Case of Exposure
Immediate action is critical in the event of an accidental exposure to this compound.
| Exposure Route | Immediate Action |
| Dermal (Skin) Contact | 1. Immediately remove contaminated clothing and gloves.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.3. Seek immediate medical attention. |
| Ocular (Eye) Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.2. Seek immediate medical attention. |
| Accidental Injection | 1. Wash the area with soap and water.2. Seek immediate medical attention. Inform medical personnel of the specific toxin exposure. |
Visual Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling and disposal workflows for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
